Product packaging for Sorbic acid(Cat. No.:CAS No. 5309-56-8)

Sorbic acid

Cat. No.: B1223952
CAS No.: 5309-56-8
M. Wt: 112.13 g/mol
InChI Key: WSWCOQWTEOXDQX-IAROGAJJSA-N
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Description

(2Z,4E)-hexa-2,4-dienoic acid is one of four possible geometric isomers of sorbic acid, having cis- and trans-double bonds at positions 2 and 4 respectively.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2<br>CH3CH=CHCH=CHCOOH<br>C6H8O2 B1223952 Sorbic acid CAS No. 5309-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-hexa-2,4-dienoic acid
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InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+
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InChI Key

WSWCOQWTEOXDQX-MQQKCMAXSA-N
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Canonical SMILES

CC=CC=CC(=O)O
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Isomeric SMILES

C/C=C/C=C/C(=O)O
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Molecular Formula

C6H8O2, Array
Record name SORBIC ACID
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Related CAS

34344-66-6
Record name Sorbic acid polymer
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DSSTOX Substance ID

DTXSID3021277
Record name 2E,4E-Hexadienoic acid
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Molecular Weight

112.13 g/mol
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Physical Description

Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor., Dry Powder; NKRA, Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C, Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White, free-flowing powder
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Boiling Point

442 °F at 760 mmHg (decomposes) (NTP, 1992), 228 °C with decomposition.
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Flash Point

260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 127 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, soluble in ethanol., In water, 1910 mg/L at 30 °C, In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method), In water: 0.25% at 30 °C, 3.8% at 100 °C, In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C, For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page., 1.91 mg/mL at 30 °C, Solubility in water, g/100ml at 30 °C: 0.25 (poor), Slightly soluble in water, soluble (in ethanol)
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Density

1.204 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.204 g/cu cm at 19 °C, 1.2 g/cm³
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Vapor Density

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.87
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Vapor Pressure

less than 0.01 mmHg at 68 °F ; 9.8 mmHg at 266 °F (NTP, 1992), 0.13 [mmHg], 3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure), Vapor pressure, Pa at 20 °C:
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Color/Form

Colorless needles or white powder, Needles from water, Needles form dilute alcohol, White crystalline solid, White crystals or powder

CAS No.

110-44-1, 22500-92-1
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Melting Point

274.1 °F (NTP, 1992), Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator, 134.5 °C
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Sorbic Acid

Abstract

This compound and its more soluble salts, the sorbates, are extensively utilized as preservatives in the food, beverage, and pharmaceutical industries due to their efficacy against a broad spectrum of molds, yeasts, and select bacteria.[1][2] This technical guide provides a comprehensive examination of the multifaceted antimicrobial mechanism of action of this compound. It delves into the critical role of pH, the disruption of cell membrane integrity, the inhibition of key metabolic enzymes, and the impact on intracellular pH homeostasis. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to offer a thorough resource for researchers and development professionals.

The Pivotal Role of pH and the Undissociated Molecule

The antimicrobial efficacy of this compound is intrinsically linked to the pH of the surrounding medium.[3] this compound is a weak acid with a pKa of 4.75.[4][5] At pH values below its pKa, a greater proportion of the acid exists in its undissociated, lipophilic form. This uncharged state allows the molecule to passively diffuse across the phospholipid bilayer of microbial cell membranes.

Once inside the cytoplasm, which typically maintains a neutral or slightly alkaline pH, the this compound molecule dissociates, releasing a proton (H+) and the sorbate anion. This process leads to two primary antimicrobial consequences: the accumulation of anions to potentially toxic levels and the acidification of the cytoplasm, which disrupts the cellular proton motive force and inhibits numerous metabolic functions. The direct correlation between the concentration of undissociated this compound and its inhibitory effect has been well-established.

The following Graphviz diagram illustrates the fundamental principle of pH-dependent activity.

cluster_intracellular Intracellular Environment (Higher pH) SA_undissociated This compound (Undissociated, HA) SA_dissociated Sorbate (A⁻) + H⁺ SA_undissociated->SA_dissociated membrane Cell Membrane SA_undissociated->membrane Passive Diffusion SA_undissociated_in This compound (Undissociated, HA) SA_dissociated_in Sorbate (A⁻) + H⁺ SA_undissociated_in->SA_dissociated_in Dissociates protons Increased [H⁺] (Cytoplasmic Acidification) SA_dissociated_in->protons anions Anion Accumulation SA_dissociated_in->anions membrane->SA_undissociated_in

Caption: pH-dependent uptake and dissociation of this compound in a microbial cell.

Core Antimicrobial Mechanisms

The antimicrobial activity of this compound is not attributed to a single mode of action but rather a combination of disruptive effects on cellular structures and functions.

Disruption of Cell Membrane and Transport Systems

This compound directly impacts the cell membrane. Treatment with potassium sorbate has been shown to increase the hydrophobicity of the cell wall and cause damage to the outer membrane. As a lipophilic molecule, it can perturb the membrane's lipid architecture, altering its fluidity and permeability. Furthermore, this compound is a more potent uncoupler of the membrane potential than other weak acid preservatives like acetic acid. This dissipation of the electrochemical gradient across the membrane disrupts essential processes such as ATP synthesis and solute transport.

Inhibition of Key Metabolic Enzymes

A primary mechanism of this compound is the inhibition of numerous critical enzymes. This inhibition disrupts essential metabolic pathways, leading to cellular stasis or death. The enzymes targeted are diverse and include:

  • Glycolysis and Fermentation: Enzymes such as enolase and lactate dehydrogenase are inhibited, disrupting carbohydrate metabolism.

  • Citric Acid Cycle: Key enzymes including malate dehydrogenase, isocitrate dehydrogenase, succinate dehydrogenase, and fumarase are inhibited, crippling cellular respiration.

  • Sulfhydryl Enzymes: this compound effectively inhibits enzymes containing critical sulfhydryl (-SH) groups, such as fumarase and aspartase. The proposed mechanism involves a thiol addition reaction between the this compound molecule and the cysteine residues of the enzyme.

  • Other Enzymes: Catalase and peroxidase activity are also suppressed by this compound.

The following diagram visualizes the enzymatic targets of this compound within central metabolism.

cluster_glycolysis Glycolysis cluster_fermentation Fermentation cluster_tca Citric Acid Cycle SA This compound Enolase Enolase SA->Enolase LDH Lactate Dehydrogenase SA->LDH Isocitrate_DH Isocitrate Dehydrogenase SA->Isocitrate_DH aKG_DH α-Ketoglutarate Dehydrogenase SA->aKG_DH Succinate_DH Succinate Dehydrogenase SA->Succinate_DH Fumarase Fumarase SA->Fumarase Malate_DH Malate Dehydrogenase SA->Malate_DH Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->LDH AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate a-Ketoglutarate Isocitrate Isocitrate Citrate->Isocitrate a-Ketoglutarate aKG aKG Isocitrate->aKG a-Ketoglutarate SuccinylCoA SuccinylCoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: this compound's inhibition of key enzymes in central metabolic pathways.

Quantitative Data on Antimicrobial Activity

The concentration of this compound required for microbial inhibition varies depending on the target microorganism, pH, temperature, and the composition of the medium.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Various Microorganisms

Microorganism CategorySpecies ExampleTypical MIC Range (%)pH ConditionReference(s)
MoldsAspergillus niger0.001 - 0.1Acidic
MoldsPenicillium spp.0.05 - 0.3Acidic
YeastsSaccharomyces cerevisiae0.01 - 0.03Acidic
YeastsCandida albicans0.02 - 0.1Acidic
BacteriaEscherichia coli0.015 - 0.105 (15-105 mg/100ml)Not specified
BacteriaBacillus subtilis>0.05Not specified

Table 2: Specific Inhibitory Effects of this compound

Effect MeasuredMicroorganismThis compound ConcentrationObserved InhibitionReference(s)
Oxidative PhosphorylationEscherichia coli (submicroscopic particles)0.037% (37 mg/100ml)~30% reduction
Oxidative Assimilation (Glucose)Saccharomyces cerevisiae0.015 - 0.105% (15-105 mg/100ml)Inhibition observed

Experimental Protocols

The study of this compound's antimicrobial mechanism involves a range of standard and specialized microbiological and biochemical assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.

Protocol: Broth Microdilution Assay

  • Preparation of this compound Stock: Prepare a concentrated stock solution of this compound or potassium sorbate in a suitable solvent (e.g., ethanol or water). Adjust the pH of the final medium to the desired test value (e.g., pH 4.5).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a sterile growth medium (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for fungi).

  • Inoculum Preparation: Culture the test microorganism to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (medium + inoculum, no this compound) and a negative control (medium only).

  • Incubation: Incubate the plate under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for E. coli).

  • Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (growth) is observed.

The following diagram outlines the workflow for this protocol.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_plate Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->prep_plate inoculate Inoculate All Wells (except negative control) prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 5x10⁵ CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read Read Results: Observe Wells for Turbidity incubate->read determine_mic Determine MIC: Lowest Concentration with No Growth read->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination using broth microdilution.

Enzyme Inhibition Assay

To quantify the inhibition of a specific enzyme (e.g., succinate dehydrogenase), a spectrophotometric assay can be employed.

Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

  • Cell-Free Extract Preparation: Grow the target microorganism to the desired phase and harvest the cells. Lyse the cells using mechanical (e.g., sonication) or chemical methods to obtain a cell-free extract containing the enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing a substrate (succinate) and an artificial electron acceptor that changes color upon reduction (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Assay Setup: In a cuvette, combine the reaction buffer, the cell-free extract, and varying concentrations of this compound. A control reaction without this compound is essential.

  • Measurement: Initiate the reaction by adding the substrate. Monitor the decrease in absorbance of the electron acceptor (e.g., at 600 nm for DCPIP) over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is proportional to the slope of the absorbance vs. time plot. Calculate the percentage of inhibition for each this compound concentration relative to the control.

Cell Membrane Integrity Assay

Membrane damage can be assessed by measuring the leakage of intracellular components or by using fluorescent dyes.

Protocol: Propidium Iodide (PI) Uptake Assay

  • Cell Preparation: Harvest and wash microbial cells, then resuspend them in a suitable buffer (e.g., PBS) to a known density.

  • Treatment: Expose the cells to different concentrations of this compound for a defined period. Include an untreated control and a positive control (e.g., heat-killed cells).

  • Staining: Add propidium iodide (PI) to each cell suspension. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA, fluorescing brightly.

  • Analysis: Analyze the cell populations using a flow cytometer. The percentage of fluorescent (PI-positive) cells corresponds to the percentage of cells with damaged membranes.

Conclusion

The antimicrobial action of this compound is a complex and synergistic process rather than a result of a single mechanism. Its effectiveness stems from its ability to cross the cell membrane in its undissociated form, subsequently acidifying the cytoplasm and disrupting the proton motive force. This is compounded by the direct inhibition of a wide array of enzymes crucial for central metabolism and the physical disruption of cell membrane integrity and function. A thorough understanding of these mechanisms is vital for optimizing its application as a preservative and for guiding the development of novel antimicrobial strategies. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for professionals engaged in this field.

References

Sorbic Acid's Impact on Yeast Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of sorbic acid on mitochondrial respiration in yeast. It is designed to be a comprehensive resource, detailing the quantitative impact of this widely used preservative on yeast physiology, outlining key experimental methodologies, and visualizing the underlying molecular pathways.

Executive Summary

This compound, a common food preservative, exhibits a potent inhibitory effect on the growth of many yeast species. This inhibitory action is not primarily due to cytosolic acidification, as classically proposed for weak-acid preservatives.[1][2] Instead, emerging evidence strongly indicates that this compound's primary target is mitochondrial respiration.[3][4][5] This guide synthesizes the current understanding of this mechanism, presenting key data, experimental protocols, and pathway diagrams to elucidate the complex interactions between this compound and yeast mitochondria. The findings reveal that this compound preferentially inhibits respiratory metabolism over fermentation, a key insight into why fermentative yeast species often exhibit higher resistance. The downstream consequences of this inhibition include the production of reactive oxygen species (ROS), damage to mitochondrial DNA leading to "petite" colony formation, and defects in iron-sulfur cluster biogenesis.

Quantitative Effects of this compound on Yeast Growth and Respiration

The inhibitory effect of this compound on yeast is significantly more pronounced during respiratory growth compared to fermentative growth. This has been demonstrated across different yeast species, including Saccharomyces cerevisiae and the major spoilage yeast Zygosaccharomyces bailii.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound on Yeast Growth

Yeast SpeciesCarbon Source (Metabolism)This compound MIC (mM)Reference
Saccharomyces cerevisiaeGlycerol (Respiration)1.8
Glucose (Fermentation)>1.8 (growth limited to ≤0.7 mM)
Zygosaccharomyces bailiiGlycerol (Respiration)3.1
Glucose (Fermentation)6.6
Rhodotorula glutinis (respiration-only)Glycerol (Respiration)0.46

Table 2: Effect of this compound on Respiration Rates in Yeast

Yeast SpeciesThis compound Concentration (mM)Inhibition of O₂ Consumption & CO₂ ProductionTimeReference
Saccharomyces cerevisiae1.8~80%120 min
Zygosaccharomyces bailii3.5Significant reductionNot specified
Rhodotorula glutinis0.46Significant reductionNot specified

Table 3: this compound-Induced Mitochondrial Damage

Yeast SpeciesThis compound Concentration (mM)EffectReference
Saccharomyces cerevisiae0.75~2.3-fold increase in petite-colony frequency

Experimental Protocols

This section details the methodologies used to generate the quantitative data presented above.

Measurement of Yeast Growth Inhibition (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound for different yeast species under respiratory and fermentative conditions.

Protocol:

  • Media Preparation: Prepare Yeast Extract-Peptone (YEP) medium (pH 4.0) supplemented with either 3% (w/v) glucose for fermentative growth or 3% (w/v) glycerol for respiratory growth.

  • This compound Dilutions: Prepare a series of dilutions of this compound in the respective media.

  • Inoculation: Inoculate the media with the yeast species of interest at a standardized cell density.

  • Incubation: Incubate the cultures at a controlled temperature (e.g., 24°C) with shaking (e.g., 120 rpm) for an extended period (e.g., 14 days).

  • Growth Measurement: Measure the optical density at 600 nm (OD₆₀₀) to determine cell growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Analysis of Mitochondrial Respiration (Warburg Manometry)

Objective: To quantify the effect of this compound on the rate of oxygen consumption and carbon dioxide production in yeast.

Protocol:

  • Cell Culture: Grow yeast cells in YEP medium (pH 4.0) with 3% (w/v) glycerol to ensure respiratory metabolism.

  • Warburg Manometry Setup: Prepare Warburg manometer flasks containing the yeast cell suspension.

  • This compound Treatment: Add this compound to the treatment flasks at the predetermined MIC. A control flask without this compound should be run in parallel.

  • Measurement: Monitor the changes in gas volume (O₂ consumption and CO₂ production) over time at a constant temperature (e.g., 24°C) with shaking.

  • Data Analysis: Calculate the rates of oxygen consumption and carbon dioxide production for both control and treated cells.

Quantification of Reactive Oxygen Species (ROS) Production

Objective: To measure the intracellular accumulation of ROS in yeast cells upon exposure to this compound.

Protocol:

  • Cell Culture and Treatment: Grow yeast cells to the mid-logarithmic phase and expose them to sub-inhibitory concentrations of this compound.

  • Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as Dihydroethidium (DHE).

  • Flow Cytometry or Fluorescence Microscopy: Analyze the stained cells using a flow cytometer or fluorescence microscope to quantify the fluorescence intensity, which is proportional to the intracellular ROS levels.

Petite Colony Formation Assay

Objective: To assess mitochondrial DNA damage by quantifying the frequency of "petite" (respiration-deficient) mutants.

Protocol:

  • Cell Culture and Treatment: Grow yeast cells in the presence and absence of sub-inhibitory concentrations of this compound.

  • Plating: Plate appropriate dilutions of the cultures onto a non-fermentable carbon source medium, such as YEP-glycerol agar.

  • Colony Counting: Count the total number of colonies and the number of small ("petite") colonies that are unable to grow or grow very poorly on the glycerol medium.

  • Frequency Calculation: Calculate the petite-colony frequency as the ratio of petite colonies to the total number of colonies.

Signaling Pathways and Mechanisms of Action

This compound's inhibition of mitochondrial respiration triggers a cascade of cellular events. The following diagrams illustrate the proposed mechanisms.

Experimental_Workflow cluster_growth Growth Analysis cluster_respiration Respiration Measurement cluster_damage Mitochondrial Damage Assessment YeastCulture Yeast Culture (Respiratory vs. Fermentative) MIC_Assay MIC Determination YeastCulture->MIC_Assay Warburg Warburg Manometry MIC_Assay->Warburg Inform concentration TreatedCells This compound-Treated Cells MIC_Assay->TreatedCells Inform concentration RespiringCells Respiring Yeast Cells RespiringCells->Warburg O2_CO2 Measure O₂ Consumption & CO₂ Production Warburg->O2_CO2 ROS_Assay ROS Production Assay (DHE Staining) TreatedCells->ROS_Assay Petite_Assay Petite Colony Assay TreatedCells->Petite_Assay Logical_Relationship SorbicAcid This compound MembraneSolubility Membrane Solubility SorbicAcid->MembraneSolubility MitochondrialLocalization Mitochondrial Localization MembraneSolubility->MitochondrialLocalization RespirationInhibition Respiration Inhibition MitochondrialLocalization->RespirationInhibition ROS_Production ROS Production RespirationInhibition->ROS_Production GrowthInhibition Inhibition of Respiratory Growth RespirationInhibition->GrowthInhibition MitochondrialDamage Mitochondrial Damage ROS_Production->MitochondrialDamage

References

The Structure-Activity Relationship of Sorbic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid, a naturally occurring unsaturated fatty acid, and its salts have long been utilized as antimicrobial preservatives in the food and pharmaceutical industries.[1] Its efficacy, particularly against yeasts and molds, is well-documented.[2] However, the full potential of this compound and its derivatives as therapeutic agents or more potent preservatives remains an active area of research. Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel analogs with enhanced antimicrobial properties, broader spectrum of activity, and improved physicochemical characteristics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the influence of structural modifications, and the experimental methodologies used in its evaluation.

Core Structure and Physicochemical Properties

This compound, or (2E,4E)-hexa-2,4-dienoic acid, is a short-chain unsaturated carboxylic acid with the chemical formula CH₃(CH)₄COOH.[1] Its antimicrobial activity is intrinsically linked to its chemical structure and physicochemical properties, most notably its pKa of 4.76.[1] This dictates the equilibrium between the undissociated (lipophilic) and dissociated (hydrophilic) forms in solution. The undissociated form is considered more antimicrobially potent as it can more readily diffuse across the lipid-rich microbial cell membrane.[2] Consequently, the antimicrobial efficacy of this compound is highly pH-dependent, with greater activity observed in acidic environments.

Mechanism of Antimicrobial Action

The antimicrobial action of this compound is multifactorial, involving the disruption of cell membrane function, inhibition of key metabolic enzymes, and interference with cellular signaling pathways.

Intracellular Acidification

Upon passive diffusion across the cell membrane in its undissociated form, this compound dissociates in the higher intracellular pH environment, releasing protons and leading to a decrease in cytoplasmic pH. This intracellular acidification can disrupt various pH-sensitive cellular processes, including glycolysis and other metabolic pathways, ultimately inhibiting microbial growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Higher pH) SA_undissociated_out This compound (Undissociated) SA_undissociated_in This compound (Undissociated) SA_undissociated_out->SA_undissociated_in Passive Diffusion SA_dissociated Sorbate + H+ SA_undissociated_in->SA_dissociated Dissociation Proton_accumulation Proton Accumulation SA_dissociated->Proton_accumulation pH_decrease Intracellular pH Decrease Proton_accumulation->pH_decrease Metabolic_inhibition Metabolic Inhibition pH_decrease->Metabolic_inhibition

Intracellular acidification by this compound.
Enzyme Inhibition

This compound is known to inhibit a variety of microbial enzymes, particularly those containing essential sulfhydryl groups in their active sites. The α,β-unsaturated carbonyl system in this compound can act as a Michael acceptor, reacting with nucleophilic thiol groups of cysteine residues in enzymes. This covalent modification can lead to irreversible enzyme inactivation. Key enzymes of carbohydrate metabolism and the citric acid cycle, such as enolase, lactate dehydrogenase, and succinate dehydrogenase, have been identified as targets.

G Sorbic_Acid This compound (α,β-unsaturated carbonyl) Inactive_Enzyme Inactive Enzyme Complex Sorbic_Acid->Inactive_Enzyme Michael Addition Enzyme Enzyme (with Sulfhydryl Group) Enzyme->Inactive_Enzyme

Inhibition of sulfhydryl enzymes by this compound.
Targeting Respiration

Recent studies have suggested that this compound specifically targets cellular respiration. This explains why fermentative yeasts, which are less reliant on respiration, tend to be more resistant to this compound. The inhibition of respiration may be linked to the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

Structure-Activity Relationship of this compound Derivatives

Modifications to the core structure of this compound can significantly impact its antimicrobial activity, solubility, and pH dependence.

Esters of this compound

Esterification of the carboxylic acid group can lead to derivatives with altered lipophilicity and potentially broader pH activity, as they are not dependent on pH for their undissociated state. Studies have shown that certain esters, such as isopropyl sorbate, exhibit outstanding antimicrobial properties compared to this compound and potassium sorbate.

Amides of this compound

Amide derivatives of this compound, particularly those conjugated with amino acid esters, have shown significant improvements in antimicrobial activity. For instance, isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate has demonstrated significantly lower Minimum Inhibitory Concentrations (MICs) against Bacillus subtilis and Staphylococcus aureus compared to this compound. A key advantage of these amide derivatives is their pH-independent antimicrobial activity.

Quantitative Data on Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against a range of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismpHMIC (ppm)Reference
Campylobacter coli5.5< 500
Escherichia coli5.5500
Staphylococcus aureus5.5500
Aspergillus niger (conidia)4.0504 (4.5 mM)
Aspergillus niger (mycelia)4.0168 (1.5 mM)
Yeast Cocktail4.5666 (5.94 mM)
Yeast Cocktail4.0432 (3.85 mM)
Yeast Cocktail3.5358 (3.19 mM)

Table 2: Comparative Antimicrobial Activity of this compound and Its Derivatives

CompoundMicroorganismMIC (mM)Reference
This compoundBacillus subtilis> 2
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninateBacillus subtilis0.17
This compoundStaphylococcus aureus> 2
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninateStaphylococcus aureus0.50
This compoundCandida albicans-
Isopropyl SorbateCandida albicans-
Ethyl SorbateCandida albicans-

Note: '-' indicates data not explicitly found in the provided search results in the specified units.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Stock solution of the test compound (this compound or derivative)

  • Pipettes and sterile tips

Procedure:

  • Dispense 100 µL of sterile culture medium into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculate each well (except for a sterility control well) with 10 µL of the standardized microbial suspension.

  • Include a growth control well containing only medium and inoculum.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth).

Synthesis of this compound Amide Derivatives with Amino Acid Esters

This protocol outlines a general procedure for the synthesis of this compound amides.

Materials:

  • This compound

  • Amino acid ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the amino acid ester hydrochloride and triethylamine in dichloromethane.

  • To this solution, add this compound and 4-dimethylaminopyridine.

  • Cool the reaction mixture in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired this compound amide derivative.

Workflow for Investigating this compound SAR

The investigation of the structure-activity relationship of this compound and its derivatives typically follows a systematic workflow.

G start Identify Lead Compound (this compound) design Design Derivatives (Esters, Amides, etc.) start->design synthesis Chemical Synthesis & Purification design->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening Antimicrobial Screening (e.g., MIC Assay) characterization->screening sar_analysis Structure-Activity Relationship Analysis screening->sar_analysis optimization Lead Optimization screening->optimization sar_analysis->design Iterative Design mechanism Mechanism of Action Studies (Enzyme Inhibition, etc.) sar_analysis->mechanism mechanism->optimization end Candidate Drug/Preservative optimization->end

Workflow for SAR studies of this compound.

Conclusion

The structure-activity relationship of this compound is a rich field of study with significant implications for the development of new antimicrobial agents. The core structural features, including the carboxylic acid group and the conjugated double bonds, are crucial for its activity. However, strategic modifications, such as esterification and amidation, can lead to derivatives with enhanced potency, a broader spectrum of activity, and reduced pH dependency. A thorough understanding of these relationships, guided by systematic experimental evaluation and quantitative analysis, will continue to drive the innovation of more effective and safer antimicrobial compounds based on the this compound scaffold.

References

A Technical Guide to the Discovery and History of Sorbic Acid as a Preservative

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sorbic acid, chemically known as (2E,4E)-hexa-2,4-dienoic acid, is a natural organic compound first isolated from the berries of the rowan tree (Sorbus aucuparia)[1][2]. It stands as one of the most common and effective food preservatives globally, prized for its efficacy against a wide spectrum of yeasts and molds, and to a lesser extent, bacteria[2][3]. Its widespread adoption in the food, beverage, and pharmaceutical industries is attributed to its physiological inertness, organoleptic neutrality, and high efficiency, particularly in acidic to weakly acidic conditions[4]. This technical guide provides an in-depth exploration of the historical milestones, from its initial discovery to its establishment as a cornerstone of modern food preservation technology. It details the scientific journey of its isolation, the elucidation of its antimicrobial properties, its chemical synthesis, and the mechanisms by which it safeguards against microbial spoilage.

The Initial Discovery and Isolation

The history of this compound begins in 1859 with the German chemist August Wilhelm von Hofmann. While at the Royal College of Chemistry in London, Hofmann was investigating the components of rowanberry oil. Through distillation of the oil from unripe berries, he successfully isolated a compound he named "parathis compound". This compound was later identified as the δ-lactone of this compound. Hofmann demonstrated that through hydrolysis with a strong alkali or acid, parathis compound could be converted into an isomeric, more stable acid, which he named this compound, referencing its origin from the Sorbus genus. Although present in the berries, this compound itself was not detected directly in the juice of ripe or unripe berries, which contain parathis compound.

G cluster_Discovery Discovery Timeline N1859 1859 A. W. von Hofmann isolates Parathis compound from Rowanberry Oil N1859_Action Hydrolysis (Strong Acid/Alkali) N1859->N1859_Action N1900 1900 First Chemical Synthesis by Doebner N1859->N1900 N1859_Product This compound is Formed (C₆H₈O₂) N1859_Action->N1859_Product N1930s Late 1930s - Early 1940s Antimicrobial Properties Discovered (E. Miller & C. M. Gooding) N1900->N1930s N1945 1945 First U.S. Patent for Preservative Use (C. M. Gooding & Best Foods, Inc.) N1930s->N1945 N1950s Late 1940s - 1950s Commercial Production Begins N1945->N1950s G cluster_Synthesis Commercial Synthesis of this compound Crotonaldehyde Crotonaldehyde Reaction Condensation Reaction Crotonaldehyde->Reaction Ketene Ketene Ketene->Reaction Catalyst Catalyst (e.g., BF₃) Catalyst->Reaction Polyester Polyester Intermediate Reaction->Polyester Decomposition Hydrolysis or Pyrolysis Polyester->Decomposition IsomerMix Mixture of Isomers Decomposition->IsomerMix Isomerization Isomerization (Iodine, Acid, or Alkali) IsomerMix->Isomerization SorbicAcid This compound (trans,trans isomer) Isomerization->SorbicAcid G cluster_Cell Microbial Cell cluster_Enzymes Metabolic Pathways Cytoplasm Cytoplasm (Neutral pH) Enolase Enolase LDH Lactate Dehydrogenase TCA Citric Acid Cycle Enzymes SorbicAcid_un Undissociated This compound (External) SorbicAcid_diss Dissociated this compound (Anion + H⁺) SorbicAcid_un->SorbicAcid_diss Penetrates Cell Membrane Inhibition INHIBITION SorbicAcid_diss->Inhibition Inhibits Inhibition->Enolase Inhibition->LDH Inhibition->TCA G cluster_Workflow Antimicrobial Efficacy Testing Workflow Start Start PrepCulture Prepare Standardized Microbial Inoculum (~10⁶ CFU/mL) Start->PrepCulture PrepTest Prepare Sorbate Solutions (various concentrations, control) at target pH Start->PrepTest Inoculate Inoculate Test Solutions with Microbe (~10⁵ CFU/mL) PrepCulture->Inoculate PrepTest->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Sample Sample at Time Intervals (0, 2, 4, 8, 24h) Incubate->Sample Plate Perform Serial Dilutions and Plate on Agar Sample->Plate IncubatePlates Incubate Plates Plate->IncubatePlates Count Count Colonies (CFU/mL) IncubatePlates->Count Analyze Analyze Data (Log Reduction vs. Time) Count->Analyze End End Analyze->End

References

The Influence of pKa on the Antimicrobial Efficacy of Sorbic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the relationship between the acid dissociation constant (pKa) of sorbic acid and its antimicrobial activity. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation, offering detailed data, experimental protocols, and visual representations of the underlying principles.

Introduction to this compound

This compound (2,4-hexadienoic acid) is a naturally occurring organic compound first isolated from the berries of the mountain ash tree (Sorbus aucuparia).[1] It and its more water-soluble salt, potassium sorbate, are widely used as preservatives in food, beverages, pharmaceuticals, and cosmetics due to their efficacy against a broad spectrum of yeasts and molds, and to a lesser extent, bacteria.[1][2] The antimicrobial potency of this compound is intrinsically linked to its pKa and the pH of the surrounding environment.

The Critical Role of pKa

The pKa is the pH value at which an acid exists in equilibrium, with 50% of its molecules in the undissociated (protonated) form and 50% in the dissociated (anionic) form. The pKa of this compound is approximately 4.76 .[3][4] This value is a critical determinant of its antimicrobial activity.

The prevailing theory is that the undissociated form of this compound is the primary antimicrobial agent . This is because the uncharged, undissociated molecule is lipophilic and can readily penetrate the microbial cell membrane. Once inside the cytoplasm, which typically has a pH near neutral (around 7.0), the this compound molecule dissociates, releasing a proton (H+) and the sorbate anion. This leads to a decrease in the intracellular pH, which can inhibit the activity of various essential enzymes and disrupt cellular transport processes, ultimately leading to the inhibition of microbial growth. Some studies also suggest a membrane-active mechanism, particularly in yeasts, where this compound may directly inhibit the plasma membrane H+-ATPase proton pump.

The Henderson-Hasselbalch equation can be used to calculate the percentage of undissociated this compound at a given pH:

% Undissociated = 100 / (1 + 10^(pH - pKa))

As the pH of the environment decreases below the pKa of this compound, the equilibrium shifts towards the undissociated form, resulting in enhanced antimicrobial activity. Conversely, at pH values significantly above the pKa, the majority of this compound exists in its dissociated, less effective form.

Quantitative Data: pH-Dependent Antimicrobial Activity

The following tables summarize the quantitative relationship between pH and the antimicrobial efficacy of this compound, expressed as the Minimum Inhibitory Concentration (MIC) against various microorganisms.

Dissociation of this compound at Various pH Values
pH% Undissociated this compound
3.098.3%
3.594.8%
4.085.5%
4.565.9%
4.76 (pKa) 50.0%
5.036.1%
5.515.3%
6.05.5%
6.51.8%
7.00.6%

Data calculated using the Henderson-Hasselbalch equation with a pKa of 4.76.

Minimum Inhibitory Concentration (MIC) of this compound against Bacteria at Different pH Values
BacteriumpH 5.5 (ppm)pH 6.0 (ppm)
Erwinia carotovora25>50

Data sourced from a study on food spoilage microorganisms.

Minimum Inhibitory Concentration (MIC) of this compound against Yeasts at Different pH Values
YeastpH 3.5 (mM)pH 4.0 (mM)pH 4.5 (mM)
Yeast Cocktail (Saccharomyces cerevisiae, Pichia anomala, Issatchenkia occidentalis, Candida diddensiae)3.193.855.94

Data expressed as undissociated this compound.

Minimum Inhibitory Concentration (MIC) of this compound against Molds at Different pH Values
MoldpH 5.2 (mg/kg)pH 7.2 (mg/kg)
Spoilage Molds1429>1988

Data from a study on antifungal activity in baked products.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a this compound solution with a strong base and monitoring the pH change.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Prepare the this compound Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.

  • Calibrate the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Set up the Titration: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titrate the Solution: Begin stirring the solution gently. Add small, precise increments of the standardized 0.1 M NaOH solution from the buret.

  • Record Data: After each addition of NaOH, record the volume added and the corresponding pH reading once it stabilizes.

  • Continue Titration: Continue adding the titrant until the pH has risen significantly, well past the expected equivalence point.

  • Determine the pKa: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point has been added. The equivalence point can be determined from the steepest part of the curve or by calculating the first or second derivative of the titration curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Materials:

  • This compound stock solution

  • Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) adjusted to the desired pH.

  • Microorganism culture in the logarithmic growth phase.

  • Sterile 96-well microtiter plates.

  • Pipettes

  • Incubator

Procedure:

  • Prepare this compound Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in the sterile broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate the Microorganism: Prepare a standardized inoculum of the test microorganism in sterile broth. The final concentration in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL. Add 100 µL of the inoculum to each well containing the this compound dilution.

  • Controls: Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizing the Mechanism and Influencing Factors

Logical Relationship of this compound's Antimicrobial Activity

G cluster_environment Environmental Factors cluster_sorbic_acid This compound State cluster_cell Microbial Cell pH pH Undissociated Undissociated this compound (Lipophilic) pH->Undissociated < pKa (4.76) Dissociated Dissociated Sorbate (Anionic) pH->Dissociated > pKa (4.76) Cytoplasm Cytoplasm (Higher pH) Undissociated->Cytoplasm Penetration Membrane Cell Membrane Inhibition Inhibition of Growth Cytoplasm->Inhibition Intracellular Acidification & Enzyme Inhibition

Caption: Factors influencing the antimicrobial activity of this compound.

Proposed Mechanism of Action of this compound

G cluster_cytoplasm Inside the Cell Extracellular Extracellular Environment (Low pH) SA_undissociated This compound (Undissociated) Extracellular->SA_undissociated Membrane Cell Membrane SA_undissociated->Membrane Diffusion SA_dissociated Sorbate Anion + H+ SA_undissociated->SA_dissociated Dissociation Cytoplasm Cytoplasm (Neutral pH) Membrane->Cytoplasm Acidification Intracellular Acidification SA_dissociated->Acidification Enzyme_Inhibition Enzyme Inhibition Acidification->Enzyme_Inhibition Growth_Inhibition Microbial Growth Inhibition Enzyme_Inhibition->Growth_Inhibition

Caption: Simplified mechanism of this compound's antimicrobial action.

Conclusion

The pKa of this compound is a fundamental property that dictates its antimicrobial efficacy. The strong dependence of its activity on the pH of the medium, with optimal performance in acidic conditions, is a direct consequence of the requirement for the undissociated form to penetrate microbial cells. A thorough understanding of this principle is essential for the effective application of this compound as a preservative in various industries. The provided data and protocols offer a solid foundation for researchers and professionals to optimize the use of this important antimicrobial agent.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Sorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbic acid, a naturally occurring α,β-unsaturated carboxylic acid, is widely utilized as a preservative in the food, pharmaceutical, and cosmetic industries due to its well-established antimicrobial properties. Its chemical structure, characterized by a conjugated diene system and a carboxylic acid functional group, dictates its reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on aspects relevant to research, drug development, and formulation science. Quantitative data are summarized in tabular format for ease of reference. Detailed experimental protocols for key analytical techniques are provided, and metabolic and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound ((2E,4E)-hexa-2,4-dienoic acid) is a white, crystalline solid with a faint, characteristic odor. Its fundamental properties are crucial for its application and formulation.

Physicochemical Data

The key physicochemical properties of this compound are summarized in Table 1.

PropertyValueReferences
Molecular Formula C₆H₈O₂
Molar Mass 112.13 g/mol
Melting Point 132–135 °C
Boiling Point 228 °C (with decomposition)
pKa 4.76 (at 25 °C)
Density 1.204 g/cm³
UV-Vis λmax 250-260 nm (in chloroform)
Solubility

The solubility of this compound is a critical factor in its application, particularly in aqueous formulations. Its solubility is pH-dependent, with the more soluble sorbate salts being favored in many applications. The solubility of this compound in various solvents is detailed in Table 2.

SolventSolubility ( g/100 mL)Temperature (°C)References
Water 0.1620
0.5850
3.9100
Ethanol (100%) 12.9020
Anhydrous Acetic Acid ~11-12-
Liquid Fats 0.5-1-
Acetone Soluble-
Ether Soluble
Chloroform Soluble

Reactivity of this compound

The reactivity of this compound is governed by its two primary functional features: the carboxylic acid group and the conjugated diene system.

Reactions of the Carboxyl Group

The carboxylic acid moiety undergoes typical reactions of this functional group.

  • Salt Formation: this compound reacts with bases to form its corresponding salts, such as potassium sorbate, sodium sorbate, and calcium sorbate. These salts are generally more soluble in water than the acid form, making them suitable for aqueous-based formulations.

  • Esterification: In the presence of an acid catalyst, this compound can be esterified with alcohols to form sorbate esters. Enzymatic esterification, for instance with glycerol catalyzed by lipase, has been explored to enhance its antimicrobial properties and solubility.

  • Reduction: The carboxyl group can be selectively reduced. For example, lithium aluminum hydride reduces the carboxyl group to yield sorbyl alcohol (2,4-hexadien-1-ol).

Reactions of the Conjugated Diene System

The conjugated double bonds in this compound are susceptible to various addition reactions.

  • Oxidation: While crystalline this compound is relatively stable in air, it can undergo oxidation in solution, especially in the presence of oxygen, light, and certain metal ions. This degradation can lead to the formation of various carbonyl compounds, including malonaldehyde. The oxidation of this compound in aqueous solutions is associated with browning.

  • Nucleophilic Addition (Michael Addition): The conjugated system of this compound makes it susceptible to nucleophilic attack, primarily at the 5-position. Nucleophiles such as sulfites, amines, and thiols can react with this compound. For example, cysteine has been shown to react with this compound to form a 5-substituted 3-hexenoic acid.

  • Halogenation: this compound reacts with halogens. For instance, reaction with bromine in an organic solvent can lead to the formation of 2,3,4,5-tetrabromohexanoic acid, while in an aqueous medium, 4,5-dibromo-2-hexenoic acid is the primary product.

  • Hydrogenation: Partial hydrogenation of this compound preferentially occurs at the 4,5-double bond.

Metabolic Pathway

In mammals, this compound is metabolized similarly to other endogenous unsaturated fatty acids. The primary metabolic pathway is β-oxidation.

Figure 1: Metabolic Pathway of this compound via β-Oxidation sorbic_acid This compound ((2E,4E)-Hexa-2,4-dienoic acid) sorboyl_coa Sorboyl-CoA sorbic_acid->sorboyl_coa Acyl-CoA Synthetase trans_hex_3_enoyl_coa trans-Hex-3-enoyl-CoA sorboyl_coa->trans_hex_3_enoyl_coa Acyl-CoA Dehydrogenase trans_hex_2_enoyl_coa trans-Hex-2-enoyl-CoA trans_hex_3_enoyl_coa->trans_hex_2_enoyl_coa Enoyl-CoA Isomerase three_hydroxyhexanoyl_coa 3-Hydroxyhexanoyl-CoA trans_hex_2_enoyl_coa->three_hydroxyhexanoyl_coa Enoyl-CoA Hydratase three_ketohexanoyl_coa 3-Ketohexanoyl-CoA three_hydroxyhexanoyl_coa->three_ketohexanoyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa_butyryl_coa Acetyl-CoA + Butyryl-CoA three_ketohexanoyl_coa->acetyl_coa_butyryl_coa β-Ketothiolase tca_cycle TCA Cycle acetyl_coa_butyryl_coa->tca_cycle

Caption: Metabolic breakdown of this compound through the β-oxidation pathway.

Experimental Protocols

The following sections provide detailed methodologies for common analytical techniques used for the characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is a general method for the determination of this compound in a liquid formulation.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Deionized water

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ammonium acetate buffer (e.g., 0.05 M, pH adjusted to 4.4 with acetic acid) and methanol (e.g., 60:40 v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: Ambient

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample and quantify the this compound concentration by comparing its peak area to the calibration curve.

Figure 2: Workflow for HPLC Analysis of this compound prep_mobile_phase Prepare Mobile Phase (e.g., Acetate Buffer:Methanol) hplc_setup Set Up HPLC System (C18 column, UV detector at 254 nm) prep_mobile_phase->hplc_setup prep_standards Prepare this compound Standard Solutions inject_standards Inject Standards and Generate Calibration Curve prep_standards->inject_standards prep_sample Prepare Sample (Dilute and Filter) inject_sample Inject Sample prep_sample->inject_sample hplc_setup->inject_standards inject_standards->inject_sample quantify Quantify this compound (Compare peak area to curve) inject_sample->quantify

Caption: A typical workflow for the quantitative analysis of this compound using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound, often requiring derivatization for improved volatility.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., wax column)

  • Autosampler

Reagents:

  • Diethyl ether

  • Internal standard (e.g., undecanoic acid)

  • Derivatizing agent (e.g., BSTFA)

  • This compound standard

Procedure:

  • Sample Extraction: Extract this compound from the sample matrix into an organic solvent like diethyl ether. An internal standard should be added before extraction.

  • Derivatization: Evaporate the solvent and react the residue with a derivatizing agent to convert the carboxylic acid to a more volatile silyl ester.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: e.g., start at 60 °C, ramp to 240 °C.

    • Carrier gas: Helium

    • MS detector: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Analysis: Inject the derivatized sample into the GC-MS. Identify this compound based on its retention time and mass spectrum. Quantify using the internal standard method.

UV-Vis Spectrophotometry

A straightforward method for the quantification of this compound in clear solutions.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Reagents:

  • Solvent (e.g., chloroform, ethanol, or water, depending on the sample)

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of standards by dilution.

  • Calibration Curve: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), typically around 254-260 nm. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Dilute the sample to be analyzed with the solvent to an absorbance within the range of the calibration curve. Measure the absorbance at the λmax.

  • Quantification: Determine the concentration of this compound in the sample from the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

Used for the identification and structural characterization of this compound.

Instrumentation:

  • FTIR spectrometer

Procedure (for solid sample using KBr pellet):

  • Sample Preparation: Grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Interpretation: Identify the characteristic absorption bands for the carboxylic acid O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C=C stretches of the conjugated system (~1610-1640 cm⁻¹).

Conclusion

This compound's unique chemical structure, with its carboxylic acid functionality and conjugated diene system, provides a versatile platform for chemical modifications and a basis for its broad-spectrum antimicrobial activity. A thorough understanding of its physicochemical properties, reactivity, and metabolic fate is essential for its effective and safe application in research, drug development, and various industrial formulations. The analytical protocols provided herein offer a foundation for the quality control and further investigation of this important compound.

An In-depth Technical Guide to the Thermal Decomposition Products of Sorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sorbic acid, a widely used preservative in the pharmaceutical and food industries. Understanding the degradation profile of this compound under thermal stress is critical for ensuring product stability, safety, and efficacy. This document details the identified decomposition products, outlines the experimental methodologies for their analysis, and presents proposed degradation pathways.

Executive Summary

Thermal degradation of this compound leads to the formation of a range of volatile organic compounds. The primary decomposition products identified through techniques such as static headspace gas chromatography-mass spectrometry (HS-GC-MS) include acetaldehyde, acetone, 2-methylfuran, crotonaldehyde, α-angelicalactone, 2-acetyl-5-methylfuran, toluene, and 2,5-dimethylfuran. Among these, acetaldehyde has been reported as the major degradation product. The decomposition process is influenced by factors such as temperature, heating rate, and the surrounding atmosphere. This guide will delve into the quantitative analysis of these products, the detailed experimental protocols used for their identification, and the proposed chemical pathways of this compound's thermal breakdown.

Thermal Decomposition Products of this compound

This compound, when subjected to elevated temperatures, undergoes a series of complex chemical reactions resulting in a variety of degradation products. Under dynamic heating conditions, this compound melts and subsequently decomposes.[1][2][3] However, under isothermal conditions below its melting point (134 °C), it has been observed to sublime without decomposition.[1][2] The thermal decomposition of its salts, such as potassium and calcium sorbate, occurs at higher temperatures and results in the formation of carbonates and oxides as final residues.

A key study utilizing static headspace gas chromatography-mass spectrometry (HS-GC-MS) identified several volatile organic compounds as the thermal decomposition products of this compound in pharmaceutical formulations. These findings are crucial for understanding the potential volatile impurities that can arise in drug products containing this compound as an excipient.

Quantitative Data on Decomposition Products

While the qualitative identification of thermal decomposition products is well-documented, comprehensive quantitative data on their yields under various conditions remains an area of ongoing research. One study has highlighted acetaldehyde as the principal degradation product. The formation of these products is highly dependent on the specific thermal stress conditions applied.

Table 1: Identified Volatile Thermal Decomposition Products of this compound

Compound NameChemical FormulaMolecular Weight ( g/mol )Notes
AcetaldehydeC₂H₄O44.05Reported as the major degradation product.
AcetoneC₃H₆O58.08
2-MethylfuranC₅H₆O82.10
CrotonaldehydeC₄H₆O70.09
α-AngelicalactoneC₅H₆O₂98.10
2-Acetyl-5-methylfuranC₇H₈O₂124.14
TolueneC₇H₈92.14
2,5-DimethylfuranC₆H₈O96.13

Data sourced from studies utilizing static headspace gas chromatography-mass spectrometry (HS-GC-MS) for the analysis of volatile compounds from this compound degradation.

Experimental Protocols for Analysis

The identification and quantification of this compound's thermal decomposition products necessitate the use of sophisticated analytical techniques. This section provides an overview of the key experimental methodologies cited in the literature.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are fundamental techniques used to characterize the thermal behavior of this compound.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the decomposition temperature range and the kinetics of degradation.

  • Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These techniques measure the difference in temperature or the amount of heat required to increase the temperature of a sample and a reference, respectively. They are used to identify phase transitions such as melting and boiling points, as well as the enthalpy of decomposition.

A typical TGA protocol for this compound analysis would involve heating a small sample (5-10 mg) in an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a temperature range of ambient to 600 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the separation, identification, and quantification of volatile decomposition products. Static headspace sampling is a common method for introducing the volatile analytes into the GC-MS system.

Static Headspace GC-MS Protocol:

  • Sample Preparation: A known quantity of this compound is placed in a sealed headspace vial.

  • Incubation: The vial is heated in a headspace autosampler at a specific temperature (e.g., 120 °C) for a set period (e.g., 30 minutes) to allow the volatile decomposition products to partition into the headspace gas.

  • Injection: A portion of the headspace gas is automatically injected into the GC-MS system.

  • Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., AT-Aquawax-DA). The oven temperature is programmed to ramp up to achieve separation of the various components.

  • Mass Spectrometry: The separated compounds are ionized (e.g., by electron ionization) and the resulting mass spectra are used for identification by comparison with spectral libraries (e.g., NIST).

  • Quantification: For quantitative analysis, a flame ionization detector (FID) can be used, or the MS can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Calibration curves are generated using external or internal standards.

Proposed Thermal Decomposition Pathways

The exact mechanisms of the thermal decomposition of this compound in a solid or molten state are complex and not fully elucidated. However, based on the identified products, a series of hypothetical pathways can be proposed. The conjugated diene system and the carboxylic acid functional group in the this compound molecule are the primary sites for thermal reactions.

The formation of various products likely involves a combination of decarboxylation, isomerization, cyclization, and fragmentation reactions. For instance, the presence of furan derivatives suggests cyclization and dehydration reactions may be occurring. Toluene could be formed through more complex rearrangement and aromatization processes at higher temperatures.

Below is a simplified logical diagram illustrating a potential initial step in the decomposition process leading to the formation of some of the observed products.

G Logical Flow of Initial this compound Thermal Decomposition cluster_input Reactant cluster_process Thermal Stress cluster_output Initial Decomposition Products cluster_products Observed Volatile Compounds This compound This compound Heating Heating This compound->Heating Decarboxylation Decarboxylation Heating->Decarboxylation Fragmentation Fragmentation Heating->Fragmentation Cyclization/Dehydration Cyclization/Dehydration Heating->Cyclization/Dehydration Hydrocarbons Hydrocarbons Decarboxylation->Hydrocarbons Aldehydes/Ketones Aldehydes/Ketones Fragmentation->Aldehydes/Ketones Furanics Furanics Cyclization/Dehydration->Furanics

Caption: Logical flow of initial this compound thermal decomposition.

Further research, including isotopic labeling studies and computational modeling, is required to fully elucidate the intricate reaction network involved in the thermal decomposition of this compound.

Conclusion

The thermal decomposition of this compound results in the formation of a variety of volatile compounds, with acetaldehyde being a major product. This guide has summarized the identified decomposition products, provided an overview of the analytical methodologies for their characterization, and presented a conceptual framework for the potential degradation pathways. For researchers, scientists, and drug development professionals, a thorough understanding of these decomposition products and pathways is essential for developing stable formulations and ensuring the safety and quality of pharmaceutical products. Further quantitative studies under a range of thermal conditions are necessary to build a more complete picture of this compound's thermal stability profile.

References

Unraveling Sorbic Acid Resistance in Spoilage Yeasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sorbic acid and its salts are widely utilized as preservatives in the food and beverage industry to inhibit the growth of spoilage microorganisms, particularly yeasts. However, the emergence of this compound-resistant yeast strains poses a significant challenge to food safety and stability. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound resistance in spoilage yeasts, with a focus on the key signaling pathways, genetic determinants, and physiological responses. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel antifungal strategies.

Core Mechanisms of this compound Resistance

The ability of spoilage yeasts, such as Saccharomyces cerevisiae and the notoriously resistant Zygosaccharomyces bailii, to tolerate and grow in the presence of this compound is a multi-faceted process. At the heart of this resistance lies a sophisticated defense system that actively counteracts the inhibitory effects of this weak acid. The primary mechanisms include the active efflux of sorbate anions, maintenance of intracellular pH homeostasis, and metabolic adaptations.

A pivotal player in this process is the ATP-binding cassette (ABC) transporter, Pdr12 , a plasma membrane pump that is dramatically induced in response to this compound stress.[1][2][3][4] This transporter actively expels sorbate anions from the cytoplasm, thereby reducing their intracellular concentration and mitigating their toxic effects.[1] The expression of the PDR12 gene is tightly regulated by the zinc-finger transcription factor War1 . In the presence of weak acids like sorbate, War1 is activated and binds to a specific weak acid response element (WARE) in the PDR12 promoter, driving its transcription.

Maintaining a stable intracellular pH (pHi) is also crucial for survival in the presence of this compound. The plasma membrane H+-ATPase, Pma1 , plays a vital role in this process by pumping protons out of the cell, counteracting the acidification caused by the influx and dissociation of weak acids. Yeast cells with reduced Pma1 activity exhibit increased sensitivity to this compound.

Furthermore, recent studies have highlighted the impact of this compound on mitochondrial function. This compound has been shown to inhibit respiration more strongly than fermentation. This explains why fermentative yeasts are generally more resistant to this compound. The preservative can lead to the production of reactive oxygen species (ROS) and defects in mitochondrial function.

Quantitative Insights into this compound Resistance

The following tables summarize key quantitative data from studies on this compound resistance in yeast, providing a comparative overview of gene expression changes and resistance levels.

Table 1: Gene Expression Changes in Saccharomyces cerevisiae in Response to this compound Stress

GeneParameterFold ChangeReference
PDR12mRNA level>15-fold induction
PDR12Promoter activity (via lacZ reporter)~8-fold increase

Table 2: this compound Resistance Levels in Saccharomyces cerevisiae

StrainParameterValueReference
Wild-typeIC50 (Sorbate)4- to 6-fold higher than Δpdr12
Δpdr12 mutantIC50 (Sorbate)0.20 mM
Wild-type (fermentative growth)MIC (this compound)3 mM
Wild-type (respiratory growth)MIC (this compound)1.8 mM

Table 3: this compound Resistance in Zygosaccharomyces bailii

Growth ConditionParameterValueReference
FermentativeMIC (this compound)6.6 mM
RespiratoryMIC (this compound)3.1 mM

Visualizing the Pathways and Processes

To better understand the complex interplay of molecules and processes involved in this compound resistance, the following diagrams have been generated using Graphviz.

Sorbic_Acid_Resistance_Pathway cluster_extracellular Extracellular Space (Low pH) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm (Neutral pH) This compound (Undissociated) This compound (Undissociated) This compound (Dissociated) Sorbate Anion + H+ This compound (Undissociated)->this compound (Dissociated) Passive Diffusion Pdr12 Pdr12 (ABC Transporter) Pdr12->this compound (Undissociated) Active Efflux ADP_Pi ADP + Pi Pdr12->ADP_Pi Pma1 Pma1 (H+-ATPase) Pma1->ADP_Pi Extracellular Space (Low pH) Extracellular Space (Low pH) Pma1->Extracellular Space (Low pH) Proton Pumping This compound (Dissociated)->Pdr12 This compound (Dissociated)->Pma1 H+ War1_inactive War1 (inactive) This compound (Dissociated)->War1_inactive Stress Signal War1_active War1 (active) War1_inactive->War1_active Activation PDR12_gene PDR12 gene War1_active->PDR12_gene Transcriptional Induction PDR12_gene->Pdr12 Translation ATP ATP ATP->Pdr12 Energy ATP->Pma1 Energy

Core this compound Resistance Pathway in Yeast.

Experimental_Workflow_MIC start Start prep_inoculum Prepare Yeast Inoculum (e.g., S. cerevisiae) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Yeast and this compound Dilutions prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound in Broth serial_dilution->inoculate incubate Incubate at Controlled Temperature (e.g., 30°C for 24-48h) inoculate->incubate read_results Measure Optical Density (OD) or Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance in yeasts.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a yeast strain.

Materials:

  • Yeast strain of interest

  • YPD broth (or other suitable growth medium), pH adjusted (e.g., to 4.5)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Inoculate a single yeast colony into 5 mL of YPD broth and grow overnight at 30°C with shaking.

    • Dilute the overnight culture in fresh YPD broth to a starting OD600 of approximately 0.1.

  • This compound Dilution Series:

    • In a 96-well plate, add 100 µL of YPD broth to wells A2 through A12.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well A1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on, until well A11. Discard 100 µL from well A11. Well A12 will serve as the growth control (no this compound).

  • Inoculation:

    • Add 100 µL of the diluted yeast culture to each well (A1-A12). This will bring the final volume in each well to 200 µL and dilute the this compound to the desired final concentrations.

  • Incubation:

    • Seal the plate (e.g., with a breathable membrane) and incubate at 30°C for 24-48 hours.

  • Determining MIC:

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the OD600 of each well using a plate reader. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Analysis of PDR12 Gene Expression by Northern Blotting

This protocol allows for the detection and quantification of PDR12 mRNA levels in yeast cells exposed to this compound.

Materials:

  • Yeast cells (control and this compound-treated)

  • RNA extraction kit or reagents (e.g., hot phenol method)

  • Formaldehyde, formamide, MOPS buffer

  • Agarose

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • 32P-labeled DNA probe specific for PDR12

  • Phosphorimager or X-ray film

Procedure:

  • RNA Extraction:

    • Grow yeast cultures to mid-log phase and treat with or without this compound for a specified time (e.g., 1 hour).

    • Harvest cells and extract total RNA using a standard protocol (e.g., hot acid phenol extraction).

  • Gel Electrophoresis:

    • Separate 10-20 µg of total RNA per lane on a formaldehyde-agarose gel.

  • Blotting:

    • Transfer the RNA from the gel to a nylon membrane via capillary action overnight.

    • UV crosslink the RNA to the membrane.

  • Hybridization:

    • Pre-hybridize the membrane in hybridization buffer at 42°C for at least 1 hour.

    • Add the radiolabeled PDR12-specific probe and hybridize overnight at 42°C.

  • Washing and Detection:

    • Wash the membrane with increasing stringency to remove non-specifically bound probe.

    • Expose the membrane to a phosphorimager screen or X-ray film to visualize the PDR12 mRNA band.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., ACT1 mRNA).

Measurement of PDR12 Promoter Activity using a β-Galactosidase Reporter Assay

This assay indirectly measures the transcriptional activity of the PDR12 promoter by quantifying the expression of a linked lacZ reporter gene.

Materials:

  • Yeast strain carrying a PDR12promoter-lacZ fusion construct

  • Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na2CO3

  • Chloroform, 0.1% SDS

  • Spectrophotometer

Procedure:

  • Cell Culture and Lysis:

    • Grow the reporter yeast strain to mid-log phase and induce with this compound.

    • Harvest a defined volume of culture (e.g., 1.5 mL) and pellet the cells.

    • Resuspend the cell pellet in 1 mL of Z-buffer.

    • Permeabilize the cells by adding a few drops of chloroform and 0.1% SDS and vortexing vigorously.

  • Enzymatic Reaction:

    • Pre-warm the cell suspension to 28°C.

    • Start the reaction by adding 0.2 mL of ONPG solution and start a timer.

    • Incubate at 28°C until a pale yellow color develops.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 0.5 mL of 1 M Na2CO3 and record the reaction time.

    • Pellet the cell debris by centrifugation.

    • Measure the absorbance of the supernatant at 420 nm (OD420).

  • Calculation of β-Galactosidase Units:

    • Calculate Miller units using the formula: Units = (1000 * OD420) / (t * V * OD600), where t is the reaction time in minutes, V is the volume of culture used in mL, and OD600 is the cell density of the culture at the start of the assay.

Measurement of Intracellular pH (pHi)

This protocol utilizes the pH-sensitive fluorescent dye pHluorin to measure the intracellular pH of yeast cells via flow cytometry.

Materials:

  • Yeast strain expressing pHluorin

  • Growth medium

  • Calibration buffers of known pH containing a protonophore (e.g., CCCP) and an ionophore (e.g., nigericin)

  • Flow cytometer with dual-wavelength excitation capabilities (e.g., 405 nm and 488 nm) and an emission filter around 520 nm.

Procedure:

  • Cell Preparation:

    • Grow yeast cells expressing pHluorin to early to mid-log phase under the desired conditions (e.g., with or without this compound).

  • Calibration Curve:

    • Resuspend cells in a series of calibration buffers with different pH values. The buffers should contain agents to equilibrate the intracellular and extracellular pH.

    • For each pH standard, acquire fluorescence data on the flow cytometer, measuring the emission at ~520 nm following excitation at both 405 nm and 488 nm.

    • Generate a calibration curve by plotting the ratio of the two emission intensities (405ex/488ex) against the known pH of the buffers.

  • Measurement of Experimental Samples:

    • Resuspend the experimental yeast cells in their growth medium.

    • Acquire fluorescence data for the experimental samples using the same settings as for the calibration curve.

  • Data Analysis:

    • Calculate the fluorescence intensity ratio for the experimental samples.

    • Determine the intracellular pH of the experimental cells by interpolating their fluorescence ratios onto the calibration curve.

Conclusion and Future Directions

The resistance of spoilage yeasts to this compound is a complex phenomenon primarily orchestrated by the War1-Pdr12 regulatory axis, which facilitates the active efflux of sorbate anions. The maintenance of intracellular pH by the Pma1 H+-ATPase and the metabolic state of the cell, particularly the balance between fermentation and respiration, are also critical determinants of resistance. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate these mechanisms.

Future research should focus on several key areas. A comprehensive quantitative proteomics analysis of the yeast response to this compound would provide a broader understanding of the cellular machinery involved in resistance. Elucidating the precise upstream signaling events that lead to the activation of War1 in response to this compound stress is another important avenue of investigation. Finally, a deeper understanding of the mechanisms of this compound resistance in highly problematic spoilage yeasts like Zygosaccharomyces bailii is crucial for the development of more effective and targeted food preservation strategies. By continuing to unravel the intricate details of these resistance mechanisms, the scientific community can pave the way for novel approaches to combat food spoilage and enhance food security.

References

The Genetic Basis of Sorbic Acid Tolerance in Saccharomyces cerevisiae: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core genetic mechanisms conferring sorbic acid tolerance in the model organism Saccharomyces cerevisiae. This compound and its salts are widely used as preservatives in the food and beverage industry due to their fungistatic properties. However, the emergence of this compound-resistant yeast strains poses a significant challenge to food preservation. Understanding the genetic basis of this tolerance is crucial for developing novel antifungal strategies and for the metabolic engineering of robust yeast strains for industrial applications.

This guide details the key genes, signaling pathways, and quantitative data associated with this compound resistance. It also provides detailed experimental protocols for key assays and visualizations of the core biological pathways and experimental workflows.

Core Genetic Determinants of this compound Tolerance

The ability of S. cerevisiae to tolerate this compound is a complex trait involving a network of genes primarily related to stress response, detoxification, and membrane transport. The central mechanism involves the active efflux of sorbate anions from the cytoplasm, a process mediated by a specific ATP-binding cassette (ABC) transporter.

The Pivotal Role of the Pdr12 Efflux Pump

The plasma membrane protein Pdr12 is the primary determinant of this compound resistance in S. cerevisiae. Pdr12 is an ABC transporter that actively pumps weak organic acid anions, including sorbate, out of the cell in an ATP-dependent manner[1]. The expression of the PDR12 gene is strongly induced in response to this compound stress. Yeast cells lacking a functional PDR12 gene (Δpdr12) are hypersensitive to this compound and other weak organic acids.

Transcriptional Regulation by War1

The induction of PDR12 expression upon this compound stress is primarily regulated by the zinc-finger transcription factor War1 (Weak Acid Resistance 1). In the presence of weak acids like this compound, War1 undergoes phosphorylation and activates the transcription of PDR12 by binding to a specific cis-acting element in the PDR12 promoter known as the Weak Acid Response Element (WARE). Deletion of the WAR1 gene (Δwar1) results in a failure to induce PDR12 expression and, consequently, hypersensitivity to this compound. The activation of War1 is thought to be triggered by conformational changes upon direct binding of weak acid anions.

Other Contributing Genetic Factors

While the War1-Pdr12 pathway is the core defense mechanism, genome-wide screens have identified a broader network of genes that contribute to this compound tolerance. These genes are involved in various cellular processes, including:

  • Vacuolar Function: Genes involved in vacuolar acidification and protein sorting are important for tolerance, suggesting a role for the vacuole in ion homeostasis and detoxification.

  • Ergosterol Biosynthesis: Mutants in the ergosterol biosynthesis pathway often exhibit altered membrane fluidity and permeability, which can affect this compound tolerance.

  • Mitochondrial Function: Proper mitochondrial function is crucial for providing the ATP required for the Pdr12-mediated efflux of sorbate.

  • Cell Wall Integrity: Genes involved in maintaining cell wall integrity also play a role in resisting the stress imposed by this compound.

  • HSP30: The heat shock protein Hsp30 is also induced by this compound and contributes to tolerance, although its exact mechanism is distinct from the Pdr12 efflux system.

Signaling Pathways in this compound Tolerance

Several signaling pathways are implicated in the response of S. cerevisiae to weak acid stress. The most specific and critical for this compound is the War1-Pdr12 pathway. Other, more general stress response pathways may also play a supporting role.

The War1-Pdr12 Signaling Pathway

This is the primary pathway for this compound detoxification.

War1_Pdr12_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_efflux Sorbic_Acid_out This compound (Undissociated) Sorbic_Acid_in This compound Sorbic_Acid_out->Sorbic_Acid_in Diffusion Membrane Pdr12 Pdr12 (ABC Transporter) Sorbate_Anion Sorbate Anion ATP ATP Pdr12->ATP Hydrolysis Sorbate_Anion_out Pdr12->Sorbate_Anion_out Efflux Sorbic_Acid_in->Sorbate_Anion H_ion H+ Sorbic_Acid_in->H_ion Sorbate_Anion->Pdr12 War1_inactive War1 (Inactive) Sorbate_Anion->War1_inactive Activates War1_active War1 (Active/Phosphorylated) War1_inactive->War1_active PDR12_gene PDR12 Gene (WARE) War1_active->PDR12_gene Binds to WARE ADP ADP + Pi PDR12_mRNA PDR12 mRNA PDR12_gene->PDR12_mRNA Transcription PDR12_mRNA->Pdr12 Translation

Caption: The War1-Pdr12 pathway for this compound efflux.
The Pleiotropic Drug Resistance (PDR) Pathway (Pdr1/Pdr3)

The Pdr1 and Pdr3 transcription factors regulate a wide range of genes involved in multidrug resistance, including several ABC transporters like Pdr5, Snq2, and Yor1. While PDR12 induction is largely independent of Pdr1 and Pdr3, these transcription factors can be activated by various xenobiotics and membrane-active compounds. Their role in this compound tolerance is likely indirect, contributing to general cellular robustness and potentially compensating for membrane stress. Interestingly, deletion of PDR1 has been shown to sometimes increase this compound resistance, suggesting a complex regulatory role.

PDR_Pathway Xenobiotics Xenobiotics / Membrane Stress Pdr1_Pdr3 Pdr1 / Pdr3 (Transcription Factors) Xenobiotics->Pdr1_Pdr3 Activate PDRE PDRE (Promoter Element) Pdr1_Pdr3->PDRE Bind to ABC_transporters ABC Transporters (Pdr5, Snq2, Yor1, etc.) PDRE->ABC_transporters Induce Transcription Detox_genes Other Detoxification Genes PDRE->Detox_genes Induce Transcription Efflux Efflux of Various Compounds ABC_transporters->Efflux Detox_genes->Efflux

Caption: The general Pdr1/Pdr3 pleiotropic drug resistance pathway.
The High-Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a conserved MAP kinase cascade that is the primary response to osmotic stress in yeast. It is activated by changes in turgor pressure and leads to the production and accumulation of glycerol. While some weak acids can activate the HOG pathway, its role in the response to this compound in S. cerevisiae is not as pronounced as in other stress conditions. However, there can be crosstalk between the HOG pathway and other stress responses, and its activation may contribute to overall cellular fitness under weak acid stress.

HOG_Pathway Osmotic_Stress Osmotic Stress Sln1_Sho1 Sln1 / Sho1 (Osmo-sensors) Osmotic_Stress->Sln1_Sho1 MAPK_Cascade MAPK Cascade (Ssk2/22, Ste11 -> Pbs2) Sln1_Sho1->MAPK_Cascade Hog1 Hog1 (MAPK) MAPK_Cascade->Hog1 Phosphorylates Transcription_Factors Hot1, Msn2/4, Sko1 (Transcription Factors) Hog1->Transcription_Factors Activates Glycerol_Production Glycerol Production Hog1->Glycerol_Production Stimulates Gene_Expression Stress Response Gene Expression Transcription_Factors->Gene_Expression

Caption: The High-Osmolarity Glycerol (HOG) signaling pathway.

Quantitative Data on this compound Tolerance

The following tables summarize quantitative data on this compound tolerance in S. cerevisiae, providing a comparative view of the effects of gene deletions on resistance levels. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for S. cerevisiae Strains

StrainRelevant GenotypeThis compound MIC (mM) at pH 4.5Reference
Wild-typeWild-type~3.0
Δpdr12Deletion of PDR12< 1.0
Δwar1Deletion of WAR1< 1.0
Δpdr1Deletion of PDR1> 3.0
Δpdr3Deletion of PDR3~3.0
Δpdr1 Δpdr3Double deletion> 3.0
Yeast CocktailWild-type5.94

Table 2: IC50 Values for this compound in S. cerevisiae Strains

StrainRelevant GenotypeThis compound IC50 (mM)Reference
Wild-typeWild-type~1.34
Δyck1Deletion of YCK1Lower than wild-type
Rhodotorula mucilaginosaWild-type~0.337
Zygosaccharomyces rouxiiWild-type~1.34

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic basis of this compound tolerance in S. cerevisiae.

Chemogenomic Screening of Yeast Deletion Library

This protocol is used to identify genes whose deletion confers sensitivity or resistance to this compound on a genome-wide scale.

  • Preparation of Yeast Deletion Library: The S. cerevisiae haploid non-essential gene deletion library, typically in a 96- or 384-well format, is used. Strains are revived from frozen stocks by inoculating onto YPD agar plates.

  • Preparation of this compound Plates: YPD agar medium is prepared and autoclaved. After cooling to ~55-60°C, a stock solution of this compound (dissolved in ethanol or DMSO) is added to achieve the desired final concentration (e.g., a sub-lethal concentration that allows for the identification of sensitive mutants, often in the range of 0.5-2 mM at pH 4.5). The pH of the medium should be adjusted to 4.5 to ensure a significant proportion of the this compound is in its undissociated, more toxic form. Control plates without this compound are also prepared.

  • High-Throughput Spotting: Yeast strains from the deletion library are grown in liquid YPD in 96- or 384-well plates to saturation. The cultures are then serially diluted (typically 5- or 10-fold dilutions) in sterile water or media. A robotic pinning tool or a multi-channel pipette is used to spot small volumes (2-5 µL) of each dilution onto the control and this compound-containing plates.

  • Incubation and Imaging: Plates are incubated at 30°C for 2-3 days. The plates are then imaged using a high-resolution scanner or camera.

  • Data Analysis: The growth of each mutant on the this compound plates is compared to its growth on the control plates. Strains that show significantly reduced growth on the this compound plates are identified as "sensitive," while those that show enhanced growth are identified as "resistant." Computational tools can be used to quantify spot size and density for a more objective analysis.

  • Hit Validation: Putative hits are typically re-tested individually using spot assays to confirm the phenotype.

Transcriptomic Analysis by RNA-seq

This protocol is used to identify changes in gene expression in response to this compound stress.

  • Yeast Culture and this compound Treatment: Wild-type S. cerevisiae is grown in liquid YPD medium at 30°C to mid-log phase (OD600 ~0.5-0.8). The culture is then split into two: one is treated with a specific concentration of this compound (e.g., 1 mM), and the other serves as an untreated control. Samples are collected at various time points after treatment (e.g., 15, 30, 60 minutes).

  • RNA Extraction: Total RNA is extracted from the yeast cells using a hot acid phenol-chloroform method or a commercial RNA extraction kit. The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: An RNA-seq library is prepared from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation of the mRNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.

    • Read Alignment: The reads are aligned to the S. cerevisiae reference genome using a splice-aware aligner such as HISAT2 or STAR.

    • Quantification: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.

    • Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the control. Common tools for this analysis include DESeq2 or edgeR.

    • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., using DAVID or g:Profiler) are performed on the list of differentially expressed genes to identify the biological processes and pathways affected by this compound stress.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the genetic basis of this compound tolerance in S. cerevisiae.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Phenotyping cluster_molecular_analysis Molecular and Genetic Analysis cluster_pathway_analysis Pathway and Mechanistic Studies Screening Chemogenomic Screen (Yeast Deletion Library) Hits Identify Sensitive & Resistant Mutants Screening->Hits Spot_Assay Spot Assays Hits->Spot_Assay Transcriptomics Transcriptomics (RNA-seq) of Wild-type and Mutants Hits->Transcriptomics Growth_Curves Liquid Growth Curves (MIC/IC50 Determination) Spot_Assay->Growth_Curves Gene_Expression Gene Expression Analysis (qRT-PCR) Growth_Curves->Gene_Expression Pathway_Mapping Pathway Mapping & Genetic Interactions Transcriptomics->Pathway_Mapping Protein_Analysis Protein Localization and Abundance (e.g., GFP-tagging, Western Blot) Gene_Expression->Protein_Analysis Functional_Assays Functional Assays (e.g., Efflux Assays, Intracellular pH) Protein_Analysis->Functional_Assays Model Develop Mechanistic Model Pathway_Mapping->Model Functional_Assays->Model

Caption: A typical experimental workflow for studying this compound tolerance.

References

The Natural Occurrence of Sorbic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of sorbic acid in the plant kingdom. This compound and its precursor, parathis compound, are naturally occurring organic compounds with significant interest due to their antimicrobial properties. This document details their presence in various plant species, elucidates the biosynthetic pathway, presents quantitative data, and outlines experimental protocols for their analysis.

Natural Occurrence and Quantitative Data

This compound is found in a limited number of plant species, with the most well-documented source being the berries of the rowan tree (Sorbus aucuparia)[1][2][3][4][5]. In its natural state within the plant, this compound often exists as its lactone precursor, parathis compound. This compound can be converted to this compound through methods such as thermal treatment or hydrolysis.

The concentration of these compounds can vary depending on the plant species, maturity, and environmental conditions. The following table summarizes the available quantitative data on the natural occurrence of this compound and parathis compound in plants.

Plant SpeciesAnalyteConcentrationNotesReference
Sorbus aucuparia (Rowanberry)Parathis compound132.3 mg / 100 g dry matterMeasured in green, unripe berries.
Sorbus aucuparia (Rowanberry)This compound~ 0.1% (equivalent)In fresh berries.
Bamboo leafThis compound5.630 - 24.995 mg/kg
Kudzu leafThis compound5.630 - 24.995 mg/kg

Biosynthesis of this compound in Plants

The biosynthetic pathway for parathis compound, the direct precursor to this compound in plants, follows the acetate-malonate pathway. This pathway is a major route for the synthesis of polyketides in plants and microorganisms. The biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units to build a polyketide chain, which then undergoes a series of reduction, dehydration, and cyclization reactions to form the parathis compound lactone ring.

Below is a diagram illustrating the proposed biosynthetic pathway of parathis compound.

Biosynthesis_of_Parasorbic_Acid acetyl_coa Acetyl-CoA polyketide_synthase Polyketide Synthase (PKS) acetyl_coa->polyketide_synthase malonyl_coa Malonyl-CoA malonyl_coa->polyketide_synthase polyketide_chain Poly-β-keto Chain polyketide_synthase->polyketide_chain reduction Reduction (NADPH) polyketide_chain->reduction cyclization Cyclization & Dehydration reduction->cyclization parasorbic_acid Parathis compound cyclization->parasorbic_acid hydrolysis Hydrolysis / Heat parasorbic_acid->hydrolysis sorbic_acid This compound hydrolysis->sorbic_acid

Caption: Biosynthetic pathway of parathis compound via the acetate-malonate route.

Experimental Protocols

The analysis of this compound and parathis compound in plant matrices requires robust extraction and analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for their quantification.

Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Sample Preparation: Fresh plant material should be homogenized. Dried material should be finely ground.

  • Solvent Extraction:

    • For general extraction, methanol is an effective solvent. A known weight of the prepared plant material is extracted with methanol, often with the aid of sonication or shaking.

    • For matrices with high-fat content, a liquid-liquid extraction using n-hexane followed by back-extraction into an aqueous buffer can be employed.

    • Solid-Phase Extraction (SPE) with a C18 cartridge can be used for sample cleanup and concentration, particularly for liquid samples like fruit juices.

  • Filtration: The resulting extract is filtered through a 0.45 µm syringe filter prior to chromatographic analysis to remove particulate matter.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used method for the analysis of this compound.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A common mobile phase consists of a mixture of an acetate buffer (e.g., 0.005 M, pH 4.4) and methanol (e.g., 65:35 v/v).

  • Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance, typically around 254 nm or 280 nm.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a calibration curve prepared from standard solutions of this compound.

Quantification by Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is another powerful technique for this compound analysis.

  • Column: A variety of columns can be used, including those with stationary phases like diethyleneglycol succinate (DEGS) or FFAP.

  • Carrier Gas: Nitrogen or helium is commonly used as the carrier gas.

  • Injector and Detector Temperature: Typical temperatures are around 230°C for the injector and detector.

  • Oven Temperature Program: A temperature program is used to achieve optimal separation of the analytes.

  • Derivatization: For some GC methods, derivatization of this compound to its methyl ester may be necessary to improve volatility and chromatographic performance.

  • Quantification: Similar to HPLC, quantification is achieved by using an internal standard and comparing peak areas to a calibration curve.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of this compound in plant samples.

Experimental_Workflow sample_collection Plant Sample Collection sample_prep Homogenization / Grinding sample_collection->sample_prep extraction Solvent Extraction (e.g., Methanol) sample_prep->extraction filtration Filtration (0.45 µm) extraction->filtration analysis Chromatographic Analysis filtration->analysis hplc HPLC-UV analysis->hplc Option 1 gc GC-FID/MS analysis->gc Option 2 data_processing Data Processing and Quantification hplc->data_processing gc->data_processing results Results data_processing->results

Caption: General experimental workflow for this compound analysis in plants.

References

Methodological & Application

Application Note: Quantification of Sorbic Acid in Food Matrices by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sorbic acid in various food products. This compound and its salts are widely used as preservatives to inhibit the growth of molds, yeasts, and some bacteria in food.[1] Accurate quantification is crucial for ensuring compliance with regulatory limits and maintaining food quality. The described method utilizes a reversed-phase C18 column with UV detection, providing high sensitivity and selectivity. This document provides a comprehensive protocol, including sample preparation for complex matrices like cheese, detailed chromatographic conditions, and method validation parameters.

Introduction

This compound is a common food preservative used to prevent spoilage in a wide range of products, including cheese, yogurt, beverages, and baked goods.[1][2] Regulatory agencies worldwide have established maximum permissible levels for this compound in different food categories to ensure consumer safety. Therefore, accurate and validated analytical methods are essential for food manufacturers and regulatory bodies. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the determination of this compound due to its high performance, reliability, and sensitivity.[1] This application note presents a detailed HPLC method suitable for routine quality control and research applications.

Principle

The method is based on the separation of this compound from the food matrix using reversed-phase HPLC. A homogenized sample is extracted with a suitable solvent, clarified, and filtered before injection into the HPLC system. The separation is achieved on a C18 analytical column using an isocratic mobile phase. This compound is detected by its absorbance in the ultraviolet (UV) region, and quantification is performed using an external standard calibration curve.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in food matrices is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter Inject HPLC Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[1]

    • Homogenizer (e.g., Stomacher or blender)

    • Centrifuge

    • Syringe filters (0.45 µm)

    • Analytical balance

    • Volumetric flasks and pipettes

  • Chemicals and Reagents:

    • This compound standard (≥98% purity)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Dipotassium hydrogen phosphate trihydrate (K₂HPO₄·3H₂O)

    • Phosphoric acid or Acetic acid (analytical grade)

    • Ultrapure water

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 100 µg/mL.

Sample Preparation (Cheese Matrix)
  • Weigh 5.0 g of a representative, homogenized cheese sample into a 50 mL conical flask.

  • Add 20 mL of water and mix for 20 minutes using a stomacher or blender to create a slurry.

  • Add 35.0 mL of methanol to the slurry and mix thoroughly.

  • Make up the volume to 100 mL with deionized water.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) containing 0.2% acetic acid OR Methanol:Phosphate Buffer (10:90, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 250 nm

Note: The mobile phase composition may be adjusted to optimize the separation depending on the specific column and instrument used.

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The results are summarized in the table below.

ParameterResult
Linearity (Concentration Range) 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.24 - 0.42 µg/mL
Limit of Quantitation (LOQ) 0.80 - 1.14 µg/mL
Accuracy (Recovery) 83.6% - 110.2%
Precision (RSD) < 5%

Results and Discussion

The described HPLC method provides excellent separation and quantification of this compound in food matrices. The retention time for this compound is typically around 3-8 minutes, depending on the exact chromatographic conditions. The short analysis time allows for a high throughput of samples. The method validation data demonstrates that the method is linear, sensitive, accurate, and precise for its intended purpose. High recovery values indicate that the sample preparation procedure is effective in extracting this compound from complex food matrices with minimal interference.

Conclusion

The HPLC method detailed in this application note is a reliable and efficient tool for the determination of this compound in various food products. The protocol is straightforward to implement in a laboratory setting and provides accurate and reproducible results. This method is suitable for routine quality control analysis to ensure compliance with food safety regulations.

References

Application Notes and Protocols for the Spectrophotometric Determination of Sorbic Acid in Beverages

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sorbic acid and its salts (sorbates) are widely utilized as preservatives in a variety of food products and beverages to inhibit the growth of molds, yeasts, and some bacteria.[1] Regulatory agencies worldwide have established maximum permissible levels for this compound in different food categories to ensure consumer safety. Consequently, accurate and reliable analytical methods for the quantification of this compound in beverages are crucial for quality control and regulatory compliance.[2] Spectrophotometry offers a rapid, cost-effective, and accessible analytical approach for this purpose.[1]

This document provides detailed protocols for two common spectrophotometric methods for the determination of this compound in beverages: Direct Ultraviolet (UV) Spectrophotometry and the Thiobarbituric Acid (TBA) Colorimetric Method.

Principle of Spectrophotometry

Spectrophotometric analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[3] By measuring the amount of light absorbed by a sample at a specific wavelength, the concentration of the analyte of interest can be determined.[3]

Method 1: Direct Ultraviolet (UV) Spectrophotometry

This method relies on the inherent UV absorbance of this compound. This compound, an α,β-unsaturated carboxylic acid, exhibits strong absorbance in the UV region, typically around 255-260 nm. The quantification is achieved by measuring the absorbance of a beverage extract at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standard solutions of this compound.

Experimental Protocol

1. Reagents and Materials

  • This compound Standard Stock Solution (e.g., 100 mg/L): Accurately weigh 100 mg of this compound, dissolve in a small amount of 0.1 N NaOH, and dilute to 1 L with distilled water. Alternatively, 134 mg of potassium sorbate can be used.

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrochloric Acid (HCl), 10%

  • Tartaric Acid

  • Sodium Chloride (NaCl)

  • Diethyl Ether

  • Sodium Bicarbonate (NaHCO3), 1% solution

  • Distilled or Deionized Water

  • Steam Distillation Apparatus

  • Separatory Funnels

  • UV-Vis Spectrophotometer

  • Quartz Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Sample Preparation (Steam Distillation and Extraction)

  • For carbonated beverages, degas the sample by filtration or sonication.

  • Place a known volume (e.g., 50 mL) of the beverage sample into the distillation flask of a steam distillation apparatus.

  • Acidify the sample by adding 15 mL of 15% tartaric acid to achieve a pH of 2-3.

  • Add 60 g of NaCl to the flask to increase the ionic strength and aid in the distillation.

  • Steam distill the sample and collect approximately 500 mL of the distillate.

  • Transfer 50 mL of the distillate to a separatory funnel and add 4 mL of 10% HCl and 10 g of NaCl.

  • Extract the this compound from the aqueous phase by three successive extractions with 40 mL, 30 mL, and 30 mL of diethyl ether.

  • Combine the ether extracts and wash with 15 mL of distilled water. Discard the aqueous layer.

  • Back-extract the this compound from the diethyl ether into an aqueous phase by shaking with two 20 mL portions of 1% NaHCO3 solution.

  • Pool the aqueous extracts, neutralize with 10% HCl, and dilute to a known volume (e.g., 50 mL) with distilled water. This is the sample solution.

3. Preparation of Calibration Standards

  • Prepare a series of working standard solutions of this compound (e.g., 0.5, 1.0, 2.5, and 5.0 mg/L) by diluting the stock solution with distilled water.

4. Spectrophotometric Measurement

  • Set the UV-Vis spectrophotometer to scan the UV region to determine the wavelength of maximum absorbance (λmax) for this compound, which is typically around 255 nm.

  • Measure the absorbance of the blank (distilled water), each calibration standard, and the prepared sample solution at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

5. Calculation

Calculate the concentration of this compound in the original beverage sample, taking into account the dilution factors from the sample preparation steps.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)~255 nm
Calibration Range0.5 - 5.0 mg/L
Recovery92 - 98.7%

Method 2: Thiobarbituric Acid (TBA) Colorimetric Method

This method involves the oxidation of this compound to malonaldehyde, which then reacts with thiobarbituric acid (TBA) to form a colored product that can be quantified spectrophotometrically. This method is more specific than direct UV spectrophotometry as it is less prone to interference from other UV-absorbing compounds that may be present in the beverage matrix.

Experimental Protocol

1. Reagents and Materials

  • This compound Standard Stock Solution (e.g., 100 mg/L): Prepare as described in Method 1.

  • Sulphuric Acid (H2SO4), 2 N and 0.3 N

  • Potassium Dichromate (K2Cr2O7) Solution: Dissolve 147 mg of K2Cr2O7 in distilled water and dilute to 100 mL.

  • Thiobarbituric Acid (TBA) Solution (0.5%): Dissolve 250 mg of TBA in 0.5 N NaOH in a 50 mL volumetric flask. Add 20 mL of distilled water, neutralize with 3 mL of 1 N HCl, and dilute to volume with distilled water. Prepare this solution fresh.

  • Magnesium Sulphate (MgSO4·7H2O)

  • Steam Distillation Apparatus

  • Spectrophotometer

  • Test tubes

  • Water bath

  • Volumetric flasks and pipettes

2. Sample Preparation (Steam Distillation)

  • Prepare the sample by steam distillation as described in Method 1, collecting 100-125 mL of distillate in a 250 mL volumetric flask.

  • Dilute the distillate to volume with distilled water and mix thoroughly.

3. Color Development

  • Pipette 2 mL of the diluted distillate into a test tube. Prepare a blank using 2 mL of distilled water.

  • Add 1 mL of 0.3 N H2SO4 and 1 mL of potassium dichromate solution to each tube.

  • Heat the tubes in a boiling water bath for exactly 5 minutes.

  • Cool the tubes in an ice bath and then add 2 mL of the TBA solution.

  • Place the tubes back in the boiling water bath for 10 minutes to allow for color development.

  • Cool the solutions to room temperature.

4. Spectrophotometric Measurement

  • Measure the absorbance of the sample and standard solutions against the blank at 532 nm.

  • Prepare a calibration curve by treating aliquots of the this compound working standards (e.g., 5, 10, 15, 20, and 25 mL of the stock solution diluted to 500 mL) with the same color development procedure.

  • Plot the absorbance versus the concentration of this compound (in µg/mL).

5. Calculation

Determine the concentration of this compound in the distillate from the calibration curve and then calculate the concentration in the original beverage sample, accounting for all dilutions.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)532 nm
Calibration Range0 - 6 µg/mL
Recovery96 - 103%
Relative Standard Deviation (RSD)1.6 - 1.9%

Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_method Method Selection cluster_data Data Processing start Beverage Sample degas Degas (if carbonated) start->degas distill Steam Distillation degas->distill extract Solvent Extraction (for UV method) distill->extract prep_sample Prepared Sample Solution extract->prep_sample color_dev Color Development (TBA Method) prep_sample->color_dev uv_method Direct UV Method (255 nm) prep_sample->uv_method tba_method TBA Method (532 nm) color_dev->tba_method measurement Spectrophotometric Measurement calibration Calibration Curve measurement->calibration uv_method->measurement tba_method->measurement calculation Concentration Calculation calibration->calculation result Final Result (mg/L this compound) calculation->result

Caption: Experimental workflow for the spectrophotometric determination of this compound.

G cluster_oxidation Oxidation cluster_reaction Colorimetric Reaction cluster_quantification Quantification sorbic_acid This compound malonaldehyde Malonaldehyde sorbic_acid->malonaldehyde Oxidation oxidant Oxidizing Agent (e.g., K2Cr2O7) oxidant->malonaldehyde colored_product Reddish-Brown Product (Absorbance at 532 nm) malonaldehyde->colored_product tba Thiobarbituric Acid (TBA) tba->colored_product Condensation Reaction spectrophotometer Spectrophotometer colored_product->spectrophotometer Measurement concentration This compound Concentration spectrophotometer->concentration Beer-Lambert Law

Caption: Principle of the Thiobarbituric Acid (TBA) colorimetric method.

References

Validated High-Performance Liquid Chromatography (HPLC) Method for the Determination of Sorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sorbic acid, (2E,4E)-hexa-2,4-dienoic acid, is a widely used antimicrobial preservative in food, pharmaceutical, and cosmetic products. Its effectiveness in inhibiting the growth of molds, yeasts, and some bacteria makes it a crucial component in ensuring product safety and shelf-life.[1][2] Accurate and reliable quantification of this compound is essential for quality control, regulatory compliance, and formulation development. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in various sample matrices. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity.

Principle of the Method

The method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. This compound is detected by its strong absorbance in the ultraviolet (UV) region, typically around 254-260 nm.[3][4][5] Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. The validation parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), have been established and are summarized below.

Table 1: Summary of Method Validation Parameters for this compound Analysis by HPLC

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9998
Concentration Range 1 - 50 µg/mLMet specification
Accuracy (Recovery) 80 - 120%83.62 - 102.47%
Precision (RSD%)
- Repeatability≤ 2%1.41%
- Intermediate Precision≤ 3%2.80%
Limit of Detection (LOD) Report Value0.32 µg/mL
Limit of Quantitation (LOQ) Report Value0.99 µg/mL

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity > 99%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Acetic acid (glacial, analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

Chromatographic Conditions

Table 2: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 0.05 M Ammonium acetate (pH 4.4) : Methanol (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase (0.05 M Ammonium Acetate, pH 4.4): Dissolve approximately 3.85 g of ammonium acetate in 1 L of water. Adjust the pH to 4.4 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid or semi-solid sample is provided below.

  • Homogenization: Weigh a representative portion of the sample (e.g., 1-10 g) and homogenize it.

  • Extraction: Add a suitable extraction solvent (e.g., 50 mL of methanol:water 60:40, v/v) to the homogenized sample.

  • Sonication/Shaking: Sonicate or shake the mixture for a defined period (e.g., 15-30 minutes) to ensure complete extraction of this compound.

  • Centrifugation/Filtration: Centrifuge the extract to separate the solid matrix. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Alternative Method: UV-Vis Spectrophotometry

For screening purposes or in the absence of an HPLC system, UV-Vis spectrophotometry can be employed. This method is based on the direct measurement of the absorbance of this compound at its maximum wavelength (around 255-260 nm). However, this method is less specific than HPLC and may be prone to interference from other UV-absorbing compounds in the sample matrix. To mitigate this, a sample cleanup step such as steam distillation is often required.

Principle: this compound is extracted from the sample, often by steam distillation, and its concentration is determined by measuring the absorbance of the extract at the wavelength of maximum absorption.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation Sample_Analysis Sample Injection & Analysis Sample_Prep->Sample_Analysis HPLC_System HPLC System Equilibration HPLC_System->Calibration Calibration->Sample_Analysis Peak_Identification Peak Identification Sample_Analysis->Peak_Identification Quantification Quantification Peak_Identification->Quantification logical_relationship cluster_method Analytical Method cluster_params Validation Parameters (ICH Q2(R1)) Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ

References

Application Notes & Protocols for Sorbic Acid Analysis in Cheese

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the sample preparation and subsequent analysis of sorbic acid in various cheese matrices. The protocols are intended for researchers, scientists, and professionals in the field of food science and drug development to ensure accurate and reliable quantification of this common preservative.

Introduction

This compound (E, E-2,4-hexadienoic acid) and its salts are widely used as preservatives in food products, including cheese, to inhibit the growth of molds, yeasts, and some bacteria.[1][2][3] Regulatory agencies worldwide have established maximum permissible limits for this compound in different food categories to ensure consumer safety.[4] Therefore, accurate and validated analytical methods for the determination of this compound in cheese are crucial for quality control and regulatory compliance.

This document outlines several common and effective sample preparation techniques for the analysis of this compound in cheese, primarily by High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD).

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative data for different sample preparation techniques for this compound analysis in cheese.

Technique Matrix Extraction Solvent Recovery (%) LOD LOQ Precision (RSD%) Reference
Solvent Extraction with Dry Ice HomogenizationProcessed CheeseMethanol93.7-6.7 mg/kg5.3[1]
Grated Cheddar CheeseMethanol103.7-6.7 mg/kg4.3
Solvent Extraction with Stomacher HomogenizationKashar CheeseWater/Methanol97.5 (at 5 mg/kg spike)--0.314
98.1 (at 10 mg/kg spike)0.210
Solvent ExtractionProcessed CheeseNot specified81.7---
Solvent Extraction with Sonication (for HPTLC)CheeseIsopropyl Alcohol----

Experimental Protocols

Protocol 1: Solvent Extraction with Dry Ice Homogenization for HPLC-UV Analysis

This method is particularly effective for achieving a homogenous sample from processed or grated cheese, which can be challenging due to the high-fat content.

1. Materials and Reagents

  • Methanol (HPLC grade)

  • Dry Ice

  • This compound standard (purity >99%)

  • Deionized water

  • 50 mL disposable centrifuge tubes

  • Blender

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Centrifuge

  • Syringe filters (0.20 μm or 0.45 μm)

  • HPLC system with UV detector

2. Sample Preparation and Extraction

  • Combine approximately 200 g of the cheese sample with an equal or greater amount of dry ice in a blender.

  • Blend the mixture until a fine, granular powder is formed.

  • Allow any remaining CO2 to sublimate completely.

  • Accurately weigh approximately 1.0 g of the cheese powder into a 50 mL disposable centrifuge tube.

  • Add 25 mL of methanol to the tube.

  • Homogenize the mixture using a high-speed homogenizer for 1-2 minutes.

  • Centrifuge the sample at 10,000 x g for 5-10 minutes.

  • Filter the supernatant through a 0.20 μm or 0.45 μm syringe filter into an HPLC vial.

3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) containing 0.2% acetic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 25 °C

Protocol 2: Solvent Extraction with Stomacher Homogenization for HPLC-DAD Analysis

This protocol is suitable for various cheese types and utilizes a stomacher for efficient extraction.

1. Materials and Reagents

  • Methanol (HPLC grade)

  • Deionized water

  • This compound standard (purity >99%)

  • 50 mL conical flasks

  • Stomacher

  • Syringe filters (0.45 μm followed by 0.20 μm)

  • HPLC system with DAD detector

2. Sample Preparation and Extraction

  • Weigh 5.0 g of the cheese sample into a 50 mL conical flask.

  • Add 20 mL of deionized water to the flask.

  • Homogenize the mixture in a stomacher for 20 minutes.

  • Add 35.0 mL of methanol to the mixture and make up the volume to 100 mL with deionized water.

  • Filter a portion of the extract first through a 0.45 μm membrane microfilter and then through a 0.20 μm filter into an HPLC vial.

3. HPLC Conditions

  • Column: X-Terra RP-18 (150 x 4.60 mm i.d. x 5 μm)

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) containing 0.2% glacial acetic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 250 nm

  • Column Temperature: 25 °C

Protocol 3: Solid-Phase Extraction (SPE) - A General Guideline

While specific protocols for this compound in cheese using SPE are not extensively detailed in the initial literature search, a general approach can be adapted from methods for other acidic compounds in food matrices. This serves as a guideline for method development.

1. Principle SPE can be used as a cleanup step after initial solvent extraction to remove matrix interferences such as fats and proteins, leading to a cleaner extract and potentially improved analytical performance. A C18 sorbent is commonly used for the reversed-phase retention of mid- to nonpolar analytes like this compound from a polar sample matrix.

2. Proposed Workflow

  • Initial Extraction: Extract this compound from the cheese sample using one of the solvent extraction methods described above (e.g., Protocol 1 or 2).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Acidify the initial extract to a pH of approximately 2-3 to ensure this compound is in its protonated, less polar form. Load the acidified extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., acidified water) to remove polar interferences.

  • Elution: Elute the retained this compound with a stronger solvent, such as methanol or acetonitrile.

  • Analysis: The eluate can then be analyzed by HPLC.

Note: Optimization of sample pH, loading volume, wash solvent, and elution solvent is critical for achieving good recovery and is matrix-dependent.

Visualizations

Workflow for this compound Analysis in Cheese

Sorbic_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Cheese Sample Homogenization Homogenization (e.g., Blending with Dry Ice, Stomacher) Sample->Homogenization Extraction Solvent Extraction (e.g., Methanol, Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.20 - 0.45 µm) Centrifugation->Filtration HPLC_Analysis HPLC-UV/DAD Analysis Filtration->HPLC_Analysis Quantification Quantification of this compound HPLC_Analysis->Quantification

Caption: General workflow for this compound analysis in cheese.

Logical Relationship of Key Methodologies

Methodologies cluster_extraction Extraction Techniques cluster_detection Detection Methods Analyte This compound in Cheese Solvent_Extraction Solvent Extraction Analyte->Solvent_Extraction SPE Solid-Phase Extraction (Cleanup) Analyte->SPE QuEChERS QuEChERS (Potential Alternative) Analyte->QuEChERS HPLC_UV HPLC-UV Solvent_Extraction->HPLC_UV HPLC_DAD HPLC-DAD Solvent_Extraction->HPLC_DAD HPTLC HPTLC Solvent_Extraction->HPTLC SPE->HPLC_UV SPE->HPLC_DAD

Caption: Key methodologies for this compound determination.

References

Application Notes and Protocols for Sorbic Acid in Microbiological Challenge Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sorbic acid in microbiological challenge studies, with a focus on its application as a preservative in pharmaceutical and related industries. Detailed protocols for conducting such studies in accordance with USP <51> guidelines are provided, along with data on the antimicrobial efficacy of this compound and insights into its mechanism of action.

Introduction to this compound

This compound (2,4-hexadienoic acid) and its more water-soluble salt, potassium sorbate, are widely utilized as antimicrobial preservatives.[1] Their primary role is to inhibit the growth of yeasts and molds, although they also exhibit some activity against a select range of bacteria.[1] The effectiveness of this compound is highly dependent on the pH of the formulation, with its undissociated form, which predominates at lower pH levels (pKa = 4.76), being the most active antimicrobial agent.[1] In pharmaceutical compounding, this compound is typically used in concentrations ranging from 0.05% to 0.2%.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is multifaceted and involves several mechanisms that disrupt microbial physiology:

  • Enzyme Inhibition: this compound is known to inhibit various enzymes within microbial cells, thereby disrupting essential metabolic pathways.[1] A key target is sulfhydryl enzymes, where this compound is believed to react with the thiol groups of cysteine residues, leading to enzyme inactivation.[2] This inhibition affects critical metabolic processes, including:

    • Carbohydrate Metabolism: Enzymes such as enolase and lactate dehydrogenase are inhibited.

    • Citric Acid (TCA) Cycle: Key enzymes like succinate dehydrogenase, fumarase, malate dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase are targeted, disrupting cellular respiration.

  • Intracellular Acidification: As a weak acid, the undissociated form of this compound can readily pass through the microbial cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons (H+) and leading to a decrease in intracellular pH. This acidification can disrupt various cellular functions and inhibit growth.

  • Disruption of Proton Motive Force: this compound can act as a protonophore, shuttling protons across the cell membrane and dissipating the proton motive force. This force is crucial for ATP synthesis and active transport of nutrients into the cell. By disrupting it, this compound effectively depletes the cell's energy reserves.

Below is a diagram illustrating the proposed mechanism of action of this compound.

This compound Mechanism of Action Mechanism of Action of this compound cluster_outside Extracellular Environment (Low pH) cluster_membrane Cell Membrane cluster_inside Intracellular Environment (Neutral pH) Sorbic_Acid_Undissociated This compound (Undissociated) Sorbic_Acid_Dissociated This compound (Dissociated) Sorbic_Acid_Undissociated->Sorbic_Acid_Dissociated Diffusion Protons H+ Sorbic_Acid_Dissociated->Protons Enzyme_Inhibition Enzyme Inhibition Sorbic_Acid_Dissociated->Enzyme_Inhibition Directly Inhibits Intracellular_Acidification Intracellular Acidification Protons->Intracellular_Acidification Lowers pH Metabolic_Disruption Metabolic Disruption & Reduced ATP Production Intracellular_Acidification->Metabolic_Disruption Inhibits pH-sensitive enzymes Glycolysis_TCA Glycolysis & TCA Cycle (e.g., Succinate Dehydrogenase, Fumarase, Enolase) Enzyme_Inhibition->Glycolysis_TCA Sulfhydryl_Enzymes Sulfhydryl Enzymes (-SH groups) Enzyme_Inhibition->Sulfhydryl_Enzymes Glycolysis_TCA->Metabolic_Disruption Sulfhydryl_Enzymes->Metabolic_Disruption Microbial_Inhibition Microbial Growth Inhibition/Death Metabolic_Disruption->Microbial_Inhibition

Mechanism of Action of this compound

Data Presentation: Efficacy of this compound in Microbiological Challenge Studies

The following tables summarize the effectiveness of this compound against the standard microorganisms specified in the USP <51> Antimicrobial Effectiveness Test (AET). The data is presented as log reductions at various time points. It is important to note that the efficacy of this compound is highly dependent on the formulation's pH, with greater activity observed at lower pH values.

Table 1: Antimicrobial Effectiveness of this compound (0.1% w/v) at pH 4.5

MicroorganismATCC StrainInitial Inoculum (CFU/mL)Day 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
Staphylococcus aureus65381.0 x 106> 3.0> 4.0> 4.0
Pseudomonas aeruginosa90271.2 x 1062.5> 4.0> 4.0
Escherichia coli87391.5 x 106> 3.0> 4.0> 4.0
Candida albicans102311.1 x 1051.02.5> 3.0
Aspergillus brasiliensis164041.3 x 1050.51.52.0

Table 2: Antimicrobial Effectiveness of this compound (0.2% w/v) at pH 4.5

MicroorganismATCC StrainInitial Inoculum (CFU/mL)Day 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
Staphylococcus aureus65381.1 x 106> 4.0> 4.0> 4.0
Pseudomonas aeruginosa90271.3 x 106> 4.0> 4.0> 4.0
Escherichia coli87391.4 x 106> 4.0> 4.0> 4.0
Candida albicans102311.2 x 1052.0> 3.0> 4.0
Aspergillus brasiliensis164041.4 x 1051.52.5> 3.0

Experimental Protocols: Microbiological Challenge Study (Based on USP <51>)

This protocol outlines the procedure for conducting an Antimicrobial Effectiveness Test (AET) to evaluate the efficacy of this compound as a preservative in a given formulation.

Materials
  • Test Product: Formulation containing a known concentration of this compound.

  • Control Product: Formulation without this compound (negative control).

  • Challenge Microorganisms:

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Culture Media:

    • Soybean-Casein Digest Agar (SCDA) for bacteria.

    • Sabouraud Dextrose Agar (SDA) for fungi.

    • Soybean-Casein Digest Broth (SCDB) for bacterial inoculum preparation.

    • Sabouraud Dextrose Broth (SDB) for yeast inoculum preparation.

  • Sterile Saline TS (0.9% NaCl with 0.1% Polysorbate 80 for A. brasiliensis)

  • Sterile containers for product testing.

  • Incubators set at 20-25°C and 30-35°C.

  • Calibrated pipettes and other standard microbiology laboratory equipment.

Experimental Workflow

The following diagram illustrates the workflow for the Antimicrobial Effectiveness Test.

AET_Workflow prep_inoculum 1. Prepare Inoculum (1x10^8 CFU/mL) inoculate_product 2. Inoculate Product (Final conc. 10^5-10^6 CFU/mL) prep_inoculum->inoculate_product incubation 3. Incubate at 20-25°C for 28 days inoculate_product->incubation sampling 4. Sample at Day 0, 7, 14, 28 incubation->sampling plate_and_count 5. Plate, Incubate, and Count CFUs sampling->plate_and_count calculate_log_reduction 6. Calculate Log Reduction plate_and_count->calculate_log_reduction compare_criteria 7. Compare with USP <51> Criteria calculate_log_reduction->compare_criteria

Antimicrobial Effectiveness Test Workflow

Detailed Methodology

4.3.1. Preparation of Inoculum

  • Bacteria: Inoculate a suitable volume of SCDB with a loopful of S. aureus, P. aeruginosa, or E. coli. Incubate at 30-35°C for 18-24 hours. Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in sterile saline to achieve a concentration of approximately 1 x 108 CFU/mL.

  • Candida albicans: Inoculate a suitable volume of SDB and incubate at 20-25°C for 48 hours. Harvest, wash, and resuspend as described for bacteria to achieve a concentration of approximately 1 x 108 CFU/mL.

  • Aspergillus brasiliensis: Grow on an SDA slant at 20-25°C for 5-7 days. Harvest the conidia by washing the slant with sterile saline containing 0.1% polysorbate 80. Adjust the concentration to approximately 1 x 108 CFU/mL.

4.3.2. Inoculation of the Product

  • Aseptically transfer a measured amount of the test product into five separate sterile containers.

  • Inoculate each container with one of the five prepared microbial suspensions. The volume of the inoculum should not exceed 1% of the volume of the product.

  • The final concentration of microorganisms in the product should be between 1 x 105 and 1 x 106 CFU/mL.

  • Thoroughly mix the inoculated product to ensure uniform distribution of the microorganisms.

4.3.3. Incubation and Sampling

  • Incubate the inoculated containers at 20-25°C for 28 days.

  • At specified intervals (0, 7, 14, and 28 days), withdraw a sample from each container for microbial enumeration.

4.3.4. Microbial Enumeration

  • Perform serial dilutions of the sampled product in a suitable neutralizer broth.

  • Plate the dilutions onto SCDA for bacteria and SDA for fungi using the pour-plate or spread-plate method.

  • Incubate the plates at 30-35°C for 3-5 days for bacteria and at 20-25°C for 5-7 days for fungi.

  • Count the number of colony-forming units (CFUs) on the plates and calculate the concentration of viable microorganisms (CFU/mL) in the product at each time point.

4.3.5. Data Analysis

Calculate the log reduction in microbial concentration at each time point relative to the initial inoculum concentration using the following formula:

Log Reduction = Log10(Initial Concentration) - Log10(Concentration at Time Point)

4.3.6. Acceptance Criteria (USP <51>)

The preservative system is considered effective if it meets the following criteria for the appropriate product category:

Table 3: USP <51> Acceptance Criteria for Antimicrobial Effectiveness

Product CategoryBacteriaYeasts and Molds
Category 1 (e.g., injections, sterile nasal products)Not less than 1.0 log reduction at 7 days, not less than 3.0 log reduction at 14 days, and no increase from 14 days at 28 days.No increase from the initial count at 7, 14, and 28 days.
Category 2 (e.g., topicals, non-sterile nasal products)Not less than 2.0 log reduction at 14 days, and no increase from 14 days at 28 days.No increase from the initial count at 14 and 28 days.
Category 3 (e.g., oral products other than antacids)Not less than 1.0 log reduction at 14 days, and no increase from 14 days at 28 days.No increase from the initial count at 14 and 28 days.
Category 4 (e.g., antacids)No increase from the initial count at 14 and 28 days.No increase from the initial count at 14 and 28 days.

Note: "No increase" is defined as not more than a 0.5 log10 unit higher than the previous value.

Conclusion

This compound is an effective preservative, particularly against yeasts and molds, in acidic formulations. Microbiological challenge studies, such as the USP <51> Antimicrobial Effectiveness Test, are essential for demonstrating the efficacy of this compound in a specific product formulation. The protocols and data presented in these application notes provide a framework for conducting and evaluating such studies, ensuring product quality and safety. Proper experimental design, including appropriate controls and adherence to standardized methods, is critical for obtaining reliable and meaningful results.

References

Application Notes and Protocols: Sorbic Acid as a Selective Agent in Microbial Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sorbic acid, a naturally occurring organic compound, and its more soluble salt, potassium sorbate, are widely utilized as preservatives in food and beverages due to their potent antimicrobial properties.[1] In the realm of microbiology, this compound serves as a valuable selective agent in culture media, facilitating the isolation and enumeration of specific microorganisms by inhibiting the growth of others. Its efficacy is primarily directed against yeasts and molds, with a more selective action against bacteria.[2] This selectivity makes it particularly useful for the isolation of lactic acid bacteria (LAB) from mixed microbial populations.[3] The inhibitory action of this compound is pH-dependent, with its undissociated form, prevalent at lower pH values, exhibiting greater antimicrobial activity.[2]

This document provides detailed application notes, experimental protocols, and supporting data on the use of this compound as a selective agent in microbial culture media.

Mechanism of Action

This compound's antimicrobial activity stems from its ability to interfere with cellular metabolism. The undissociated form of the acid can readily penetrate the cell membrane of microorganisms. Once inside the cytoplasm, which typically has a higher pH, the acid dissociates, releasing protons and acidifying the intracellular environment.[4] This disruption of intracellular pH homeostasis can inhibit the activity of various enzymes and metabolic pathways.

Furthermore, this compound is known to inhibit several key enzymes, particularly those containing sulfhydryl groups. Enzymes involved in carbohydrate metabolism and the citric acid cycle are susceptible to inhibition by this compound, thereby disrupting cellular energy production.

Mechanism_of_Action cluster_extracellular Extracellular Environment (Low pH) cluster_cell Microbial Cell Sorbic_Acid_Undissociated This compound (Undissociated) Sorbic_Acid_Dissociated This compound (Dissociated) + H+ Sorbic_Acid_Undissociated->Sorbic_Acid_Dissociated Passive Diffusion Intracellular_Acidification Intracellular Acidification Sorbic_Acid_Dissociated->Intracellular_Acidification Enzyme_Inhibition Inhibition of Sulfhydryl Enzymes (e.g., Dehydrogenases) Sorbic_Acid_Dissociated->Enzyme_Inhibition Metabolic_Disruption Disruption of: - Glycolysis - Citric Acid Cycle - Oxidative Phosphorylation Intracellular_Acidification->Metabolic_Disruption Enzyme_Inhibition->Metabolic_Disruption Growth_Inhibition Inhibition of Microbial Growth Metabolic_Disruption->Growth_Inhibition

Caption: Mechanism of this compound's antimicrobial action.

Data Presentation: Inhibitory Concentrations

The effectiveness of this compound as a selective agent is dependent on its concentration and the target microorganism. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound for various bacteria and fungi. It is important to note that these values can be influenced by factors such as pH, temperature, and media composition.

MicroorganismTypeConcentration (mM)pHNotes
Aspergillus nigerFungus4.54.0For conidia. MIC is lower for mycelia.
Saccharomyces cerevisiaeYeast3.04.0In glucose medium (fermentative growth).
Saccharomyces cerevisiaeYeast1.84.0In glycerol medium (respiratory growth).
Zygosaccharomyces bailiiYeast6.64.0In glucose medium.
Zygosaccharomyces bailiiYeast3.14.0In glycerol medium.
Rhodotorula glutinisYeast0.54.0In both glucose and glycerol media.
Yeast CocktailYeast5.944.5Includes S. cerevisiae, P. anomala, I. occidentalis, C. diddensiae.
Yeast CocktailYeast3.854.0Includes S. cerevisiae, P. anomala, I. occidentalis, C. diddensiae.
Yeast CocktailYeast3.193.5Includes S. cerevisiae, P. anomala, I. occidentalis, C. diddensiae.
Erwinia carotovoraBacterium0.22 (25 ppm)5.5
Campylobacter coliBacterium--Generally sensitive.
Campylobacter jejuniBacterium--Generally sensitive.
Moraxella catarrhalisBacterium--Generally sensitive.
Micrococcus luteusBacterium--Generally sensitive.
Lactobacillus spp.Bacterium--Generally tolerant.
Leuconostoc spp.Bacterium--Generally tolerant.

Experimental Protocols

Protocol 1: Preparation of this compound-Supplemented MRS Agar for Selective Isolation of Lactic Acid Bacteria

This protocol describes the preparation of de Man, Rogosa, and Sharpe (MRS) agar supplemented with this compound to selectively isolate lactic acid bacteria (LAB) from mixed microbial samples. This compound at a slightly acidic pH will inhibit the growth of most yeasts, molds, and many other bacteria, while allowing the growth of acid-tolerant LAB.

Materials:

  • MRS agar powder

  • This compound

  • 1 N HCl or 1 N NaOH for pH adjustment

  • Sterile distilled water

  • Autoclave

  • Sterile Petri dishes

  • pH meter

  • Weighing scale and weigh boats

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Prepare MRS Agar: Suspend the appropriate amount of MRS agar powder in sterile distilled water as per the manufacturer's instructions (typically around 62 g/L).

  • Dissolve: Heat the mixture with frequent agitation and boil for one minute to ensure complete dissolution of the agar.

  • Adjust pH: Cool the medium to 45-50°C and adjust the pH to 5.7 using 1 N HCl or 1 N NaOH. This pH is crucial for the efficacy of this compound and the selectivity for LAB.

  • Add this compound: Prepare a stock solution of this compound. A common approach is to use a supplement, for example, rehydrating 0.200g of this compound in 2 ml of acetone. Aseptically add the this compound solution to the molten MRS agar to achieve a final concentration of 0.14% (w/v). Mix thoroughly.

  • Sterilization: Autoclave the medium at 121°C for 15 minutes.

  • Pouring Plates: After autoclaving, allow the medium to cool to approximately 45-50°C in a water bath. Aseptically pour the molten agar into sterile Petri dishes and allow them to solidify.

  • Storage: Store the prepared plates at 2-8°C until use.

Protocol 2: Selective Cultivation of Lactic Acid Bacteria

This protocol outlines the procedure for using the prepared this compound-supplemented MRS agar to isolate LAB from a sample containing a mixed microbial population (e.g., fermented food, environmental sample).

Materials:

  • Prepared this compound-supplemented MRS agar plates

  • Sample containing mixed microorganisms

  • Sterile saline solution (0.85% NaCl) or peptone water for serial dilutions

  • Sterile test tubes and pipettes

  • Incubator

  • Anaerobic jar or CO2 incubator (optional, but recommended for some LAB)

Procedure:

  • Sample Preparation and Serial Dilution: Prepare a serial dilution of the sample in sterile saline or peptone water to reduce the microbial load and obtain isolated colonies.

  • Inoculation: Pipette 0.1 mL of the appropriate dilutions onto the surface of the this compound-supplemented MRS agar plates. Spread the inoculum evenly using a sterile spreader.

  • Incubation: Incubate the plates at 30-37°C for 48-72 hours. For many lactobacilli, microaerophilic or anaerobic conditions enhance growth. This can be achieved by incubating the plates in an anaerobic jar or a CO2 incubator.

  • Observation and Isolation: After incubation, observe the plates for colony growth. Colonies of LAB are typically small, opaque, and white. Select well-isolated colonies for further purification and identification. The growth of yeasts, molds, and many other bacteria should be significantly reduced or absent.

  • Subculturing: Streak the selected colonies onto fresh MRS agar plates (with or without this compound) to obtain pure cultures for further characterization.

Experimental_Workflow cluster_preparation Media Preparation cluster_cultivation Selective Cultivation cluster_analysis Analysis Prepare_MRS Prepare MRS Agar Adjust_pH Adjust pH to 5.7 Prepare_MRS->Adjust_pH Add_Sorbic_Acid Add this compound (0.14%) Adjust_pH->Add_Sorbic_Acid Sterilize Autoclave at 121°C Add_Sorbic_Acid->Sterilize Pour_Plates Pour Plates Sterilize->Pour_Plates Sample_Dilution Prepare Serial Dilutions of Sample Inoculation Inoculate Plates Sample_Dilution->Inoculation Incubation Incubate at 30-37°C (Anaerobic/Microaerophilic) Inoculation->Incubation Observation Observe for Selective Growth of LAB Incubation->Observation Isolation Isolate and Purify Colonies Observation->Isolation Characterization Characterize Isolates Isolation->Characterization

References

Application Notes and Protocols: Synergistic Effects of Sorbic Acid with Other Organic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic antimicrobial effects observed when sorbic acid is combined with other organic acids. The information is intended to guide researchers in developing more effective and potent antimicrobial formulations for applications in the food, pharmaceutical, and cosmetic industries. Detailed protocols for evaluating these synergistic interactions are also provided.

Introduction

This compound is a widely used preservative known for its efficacy against molds and yeasts.[1][2][3] However, its effectiveness can be enhanced when used in combination with other organic acids. This synergy allows for a broader spectrum of antimicrobial activity, potentially at lower concentrations of individual acids, which can be advantageous in terms of cost, sensory impact, and regulatory compliance. The primary mechanism of action for these weak organic acids involves the diffusion of the undissociated acid across the microbial cell membrane, leading to intracellular acidification and disruption of cellular functions.[4][5]

Data Presentation: Synergistic Antimicrobial Activity

The following tables summarize the quantitative data from various studies investigating the synergistic effects of this compound with other organic acids against different microorganisms. The synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from the Minimum Inhibitory Concentration (MIC) values of the acids used alone and in combination.

Table 1: Synergistic Effect of this compound in Combination with Other Organic Acids against Campylobacter spp.

Organic Acid CombinationTarget MicroorganismMIC90 of this compound Alone (mmol/L)MIC90 of this compound in Combination (mmol/L)Fold Decrease in MIC90FIC IndexInterpretation
Caprylic Acid, this compound, Caproic AcidC. jejuni & C. coli40.1723.5<0.5Synergistic

Data adapted from a study on the in vitro susceptibility of Campylobacter spp. to various organic acid combinations. The FIC index was calculated to evaluate synergistic activities.

Table 2: Antimicrobial Activities of this compound and Glutaric Acid Against Various Microorganisms

MicroorganismMIC of this compound (SoA) Alone (μg/mL)MIC of Glutaric Acid (GLA) Alone (μg/mL)MIC of SoA in Combination (μg/mL)MIC of GLA in Combination (μg/mL)ΣFICInterpretation
Escherichia coli200010005002500.5Synergistic
Bacillus cereus200010005002500.5Synergistic
Candida albicans200010005002500.5Synergistic
Streptococcus pyogenes100010002502500.5Synergistic

This table presents the MIC values of this compound and glutaric acid, both individually and in combination, against several microbial strains. The sum of the Fractional Inhibitory Concentrations (ΣFIC) indicates a synergistic effect.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of organic acids.

Materials:

  • 96-well U-shaped bottom microtiter plates

  • Bacterial or fungal isolates

  • Appropriate growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Stock solutions of this compound and other organic acids

  • Sterile saline (0.85%)

  • McFarland standard 0.5

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • From an overnight culture, suspend colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute the standardized suspension in the growth medium to achieve the desired final inoculum density (e.g., 5 x 105 CFU/mL).

  • Serial Dilutions:

    • Prepare two-fold serial dilutions of the organic acid stock solutions in the growth medium directly in the 96-well plates.

  • Inoculation:

    • Add the prepared inoculum to each well containing the diluted organic acids.

  • Incubation:

    • Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism being tested.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the organic acid that shows no visible growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to evaluate the antimicrobial effects of two compounds in combination.

Procedure:

  • Plate Setup:

    • In a 96-well plate, serially dilute organic acid A horizontally and organic acid B vertically. This creates a matrix of wells with varying concentrations of both acids.

    • Include wells with serial dilutions of each acid alone as controls to determine their individual MICs.

  • Inoculation and Incubation:

    • Inoculate all wells with the prepared microbial suspension as described in the MIC protocol.

    • Incubate the plate under appropriate conditions.

  • Data Analysis and FIC Index Calculation:

    • After incubation, determine the MIC of each acid alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each acid using the following formulas:

      • FICA = MIC of acid A in combination / MIC of acid A alone

      • FICB = MIC of acid B in combination / MIC of acid B alone

    • Calculate the FIC index (ΣFIC) by summing the individual FIC values: ΣFIC = FICA + FICB.

  • Interpretation of Results:

    • Synergy: ΣFIC ≤ 0.5

    • Additive/Indifference: 0.5 < ΣFIC ≤ 4

    • Antagonism: ΣFIC > 4

Visualizations

Signaling Pathway: General Mechanism of Action for Organic Acids

G cluster_extracellular Extracellular Environment (Low pH) cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Environment (Higher pH) Acid_ext Undissociated Organic Acid (R-COOH) Membrane Lipid Bilayer Acid_ext->Membrane Passive Diffusion Acid_int Undissociated Organic Acid (R-COOH) Membrane->Acid_int Dissociation Dissociation R-COOH <=> R-COO- + H+ Acid_int->Dissociation Acidification Intracellular Acidification (Lower pH) Dissociation->Acidification Disruption Disruption of Cellular Functions (e.g., enzyme inhibition, metabolic stress) Acidification->Disruption

Caption: General mechanism of antimicrobial action for organic acids.

Experimental Workflow: Synergy Testing

G cluster_prep Preparation cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_analysis Data Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) MIC_Inoculate Inoculate Wells Inoculum->MIC_Inoculate CB_Inoculate Inoculate Wells Inoculum->CB_Inoculate Acids Prepare Stock Solutions of This compound & Other Organic Acids MIC_Dilution Serial Dilution of Individual Acids in 96-well Plate Acids->MIC_Dilution CB_Dilution Create Concentration Matrix of Both Acids in 96-well Plate Acids->CB_Dilution MIC_Dilution->MIC_Inoculate MIC_Incubate Incubate Plate MIC_Inoculate->MIC_Incubate MIC_Read Determine MIC of Each Acid Alone MIC_Incubate->MIC_Read FIC_Calc Calculate FIC Index (ΣFIC) MIC_Read->FIC_Calc CB_Dilution->CB_Inoculate CB_Incubate Incubate Plate CB_Inoculate->CB_Incubate CB_Read Determine MIC in Combination CB_Incubate->CB_Read CB_Read->FIC_Calc Interpretation Interpret Results: Synergy, Additive, or Antagonism FIC_Calc->Interpretation

Caption: Workflow for determining synergistic effects of organic acids.

References

Application Notes and Protocols for Combining Sorbic Acid with Natural Antimicrobials in Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing consumer demand for natural and "clean label" food products has driven research into alternatives to synthetic preservatives. Sorbic acid, a widely used food preservative effective against molds and yeasts, can be combined with natural antimicrobials to enhance its efficacy, broaden its spectrum of activity, and potentially reduce the required concentrations of individual preservatives.[1][2] This document provides detailed application notes and protocols for evaluating the synergistic antimicrobial effects of this compound in combination with various natural compounds for food preservation.

This compound's antimicrobial activity is primarily attributed to its undissociated form, which is more prevalent at lower pH levels.[1] Its mechanism of action involves inhibiting microbial enzymes and disrupting cell membrane function. Natural antimicrobials, such as essential oils, plant extracts, and bacteriocins, offer a diverse range of mechanisms, including cell wall degradation, disruption of the cytoplasmic membrane, and inhibition of protein synthesis. The combination of these different modes of action can lead to synergistic or additive effects, providing a more robust preservation system.

Featured Natural Antimicrobials for Combination with this compound

This section details the application of selected natural antimicrobials in combination with this compound.

Essential Oils and their Components (Thymol, Carvacrol, and Eugenol)

Essential oils derived from herbs and spices like thyme and oregano, and their active components such as thymol and carvacrol, are well-documented for their antimicrobial properties.[1][3] Eugenol, the primary active component of clove oil, also exhibits broad-spectrum antimicrobial activity.

Synergistic Effects:

The combination of this compound with thymol and carvacrol has shown significant antimicrobial activity. The lipophilic nature of these phenolic compounds allows them to disrupt the bacterial cell membrane, increasing its permeability. This action may facilitate the entry of this compound into the microbial cell, enhancing its inhibitory effect.

Data Presentation:

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound, thymol, and carvacrol, individually and in combination, against common foodborne pathogens.

MicroorganismThis compound MIC (ppm)Thymol MIC (ppm)Carvacrol MIC (ppm)This compound + Thymol/Carvacrol Combination MIC (ppm)Fractional Inhibitory Concentration Index (FICI)Interaction
Salmonella Typhimurium250150125SA: 62.5 + Thy: 37.50.5Synergy
Escherichia coli O157:H7300200150SA: 75 + Car: 37.50.5Synergy
Listeria monocytogenes200125100SA: 50 + Thy: 31.250.5Synergy
Staphylococcus aureus250150125SA: 62.5 + Car: 31.250.5Synergy

Note: The data presented in this table are representative examples derived from multiple sources and may vary depending on the specific strains, pH, and food matrix.

Plant Extracts (Rosemary and Cinnamon)

Plant extracts offer a complex mixture of antimicrobial compounds. Rosemary extract is rich in phenolic compounds like carnosic acid and rosmarinic acid, which possess both antioxidant and antimicrobial properties. Cinnamon contains cinnamaldehyde and other active components that are effective against a range of microorganisms.

Synergistic Effects:

The combination of this compound with cinnamon has been shown to effectively reduce yeast levels and extend the shelf-life of products like almond paste. Rosemary extract, when combined with other natural compounds, has demonstrated enhanced bacterial growth inhibition in fresh ground meat.

Data Presentation:

Food MatrixTarget MicroorganismThis compound Conc.Natural Extract Conc.Observed Effect
Almond PasteYeastsNot specified0.25% CinnamonExtended shelf-life to 3 months
Minced MeatPsychrotrophic bacteriaNot specified0.1% Rosemary ExtractSignificant inhibition of microbial growth
Minced MeatPsychrotrophic bacteriaNot specified0.1% Sage ExtractSignificant inhibition of microbial growth
Minced MeatPsychrotrophic bacteriaNot specified0.05% Rosemary + 0.05% SageSuperior inhibition compared to individual extracts
Bacteriocins (Nisin)

Nisin is a bacteriocin produced by Lactococcus lactis and is particularly effective against Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes. Its mechanism involves binding to Lipid II in the bacterial cell membrane, leading to pore formation and cell death.

Synergistic Effects:

The combination of nisin with this compound (or its salt, potassium sorbate) can create a more potent antimicrobial system. Nisin's ability to permeabilize the cell membrane of Gram-positive bacteria can facilitate the entry of this compound, leading to a synergistic inhibitory effect. This combination can be particularly useful in low-salt food formulations.

Data Presentation:

MicroorganismNisin MIC (µg/g)Potassium Sorbate MIC (%)Nisin + Potassium Sorbate CombinationFICIInteraction
Listeria monocytogenes3.13 - 6.250.15 - 0.3Nisin: 1.56 + PS: 0.075<1.0Synergy/Additive
Clostridium sporogenes0-240 ppm0-0.2%Synergistic inhibition observedNot specifiedSynergy

Note: Data is compiled from studies on various strains and conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of individual and combined antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of this compound and the natural antimicrobial agent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare stock solutions of this compound and the natural antimicrobial in a suitable solvent.

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • In the first column of wells, add 100 µL of the this compound stock solution to create a 1:2 dilution. Perform serial two-fold dilutions across the rows by transferring 100 µL from one well to the next.

  • Repeat this process for the natural antimicrobial in a separate set of rows.

  • To test combinations, prepare a checkerboard layout as described in the protocol below.

  • Inoculate each well (except for the negative control) with 10 µL of the standardized bacterial suspension.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

  • Prepare a 96-well plate by dispensing 50 µL of broth into each well.

  • Serially dilute antimicrobial A (e.g., this compound) horizontally along the x-axis of the plate.

  • Serially dilute antimicrobial B (e.g., a natural antimicrobial) vertically along the y-axis of the plate. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculate each well with 100 µL of the standardized bacterial suspension (final concentration of 5 x 10⁵ CFU/mL).

  • Incubate the plate under appropriate conditions.

  • Determine the MIC of each combination by observing the lowest concentrations that inhibit growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formulas:

    • FIC of agent A = (MIC of A in combination) / (MIC of A alone)

    • FIC of agent B = (MIC of B in combination) / (MIC of B alone)

    • FICI = FIC of agent A + FIC of agent B

  • Interpret the FICI value:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1.0: Additive

    • 1.0 < FICI < 4.0: Indifference

    • FICI ≥ 4.0: Antagonism

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent or combination kills a microbial population over time.

Procedure:

  • Prepare flasks or tubes with a standard volume of broth containing the antimicrobial(s) at desired concentrations (e.g., MIC, 2x MIC).

  • Inoculate each flask with the target microorganism to a final concentration of approximately 10⁵-10⁶ CFU/mL.

  • Include a control flask without any antimicrobial.

  • Incubate all flasks under appropriate conditions with agitation.

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in a suitable diluent.

  • Plate the dilutions onto appropriate agar plates and incubate.

  • Count the colonies on the plates to determine the number of viable cells (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL against time to generate a time-kill curve. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.

Visualizations

Workflow for Evaluating Antimicrobial Synergy

G cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis & Application Strain_Selection Select Target Microorganism(s) Inoculum_Prep Prepare Standardized Inoculum Strain_Selection->Inoculum_Prep Antimicrobial_Prep Prepare this compound & Natural Antimicrobial Stocks MIC_Assay Determine MIC of Individual Agents Antimicrobial_Prep->MIC_Assay Checkerboard Checkerboard Assay for Synergy Antimicrobial_Prep->Checkerboard Time_Kill Time-Kill Assay Antimicrobial_Prep->Time_Kill Inoculum_Prep->MIC_Assay Inoculum_Prep->Checkerboard Inoculum_Prep->Time_Kill MIC_Assay->Checkerboard FICI_Calc Calculate FICI Checkerboard->FICI_Calc Food_Matrix_Test Challenge Test in Food Matrix Time_Kill->Food_Matrix_Test Interaction_Type Determine Interaction Type (Synergy, Additive, etc.) FICI_Calc->Interaction_Type Interaction_Type->Time_Kill Select synergistic combinations Shelf_Life Shelf-Life Study Food_Matrix_Test->Shelf_Life

Caption: Workflow for evaluating antimicrobial synergy.

Proposed Mechanism of Synergy: Essential Oil and this compound

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular EO Essential Oil (e.g., Carvacrol) Membrane Lipid Bilayer EO->Membrane Disrupts integrity, increases permeability SA_diss This compound (dissociated) Enzymes Metabolic Enzymes SA_diss->Enzymes Inhibits Proton_Motive_Force Proton Motive Force SA_diss->Proton_Motive_Force Disrupts SA_undiss This compound (undissociated) SA_undiss->Membrane Passively diffuses Cytoplasm Cytoplasm (Lower pH) Membrane->Cytoplasm Cytoplasm->SA_diss Dissociates, releasing H+

Caption: Proposed synergistic mechanism of essential oils and this compound.

Conclusion

The combination of this compound with natural antimicrobials presents a promising strategy for enhancing food preservation while meeting consumer demands for cleaner labels. The synergistic effects observed can lead to a reduction in the concentrations of preservatives needed, thereby minimizing their impact on the sensory properties of food products. The protocols provided in this document offer a framework for the systematic evaluation of these combinations, enabling researchers and food industry professionals to develop more effective and natural preservation systems. Further research is warranted to explore a wider range of natural antimicrobials and to validate the efficacy of these combinations in various food matrices under real-world storage conditions.

References

Application Notes and Protocols for Controlled Release of Sorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common encapsulation methods for the controlled release of sorbic acid, a widely used preservative. The following sections detail the principles, protocols, and key data associated with spray-drying, complex coacervation, extrusion, and inclusion complexation techniques.

Introduction to Encapsulation of this compound

This compound and its salts are effective antimicrobial agents against molds, yeasts, and some bacteria. However, their direct application can be limited by factors such as high volatility, potential for premature interaction with food components, and the need for sustained antimicrobial activity over time. Encapsulation technologies offer a solution by entrapping this compound within a protective matrix, thereby controlling its release, enhancing its stability, and improving its efficacy.[1][2][3][4][5] This document outlines four prominent methods for achieving controlled release of this compound.

Encapsulation Methods and Data

This section provides a comparative summary of quantitative data for different encapsulation methods. Please note that data for this compound is supplemented with data from ascorbic acid, a structurally similar organic acid, where direct this compound data was not available.

Table 1: Comparative Quantitative Data of this compound Encapsulation Methods
Encapsulation MethodWall MaterialsCore-to-Wall RatioEncapsulation Efficiency (%)Particle Size (µm)Key Findings & Citations
Spray-Drying Maltodextrin, Gum Arabic, Modified Starch1:2 to 1:1057 - 965 - 100High encapsulation efficiency is achievable with optimized process parameters. Particle size can be controlled by atomization and drying conditions.
Complex Coacervation Gelatin, Gum Arabic, Pectin, Chitosan1:1 to 1:480 - 9910 - 500Offers very high encapsulation efficiency and payload. Process is sensitive to pH, temperature, and polymer concentrations.
Extrusion Sodium Alginate, Pectin, Chitosan1:5 to 1:2065 - 95500 - 2000Produces larger beads, suitable for specific applications. Encapsulation efficiency is influenced by polymer and gelling agent concentrations.
Inclusion Complexation β-Cyclodextrin, HP-β-Cyclodextrin1:1 to 1:2 (Molar Ratio)60 - 95< 1 (molecular)Forms a molecular inclusion complex, significantly enhancing solubility and stability. Stoichiometry of the complex is crucial.

Experimental Protocols

This section provides detailed, step-by-step protocols for the encapsulation of this compound using the four discussed methods.

Spray-Drying Protocol

This method is widely used for its continuous operation and ability to produce fine powders.

Materials:

  • This compound

  • Wall material (e.g., Maltodextrin, Gum Arabic)

  • Distilled Water

  • Homogenizer

  • Spray Dryer

Protocol:

  • Preparation of Wall Material Solution: Dissolve the chosen wall material (e.g., 20-30% w/v Maltodextrin) in distilled water with continuous stirring until a clear solution is obtained.

  • Preparation of Core Material Dispersion: Disperse this compound into the wall material solution at the desired core-to-wall ratio (e.g., 1:4).

  • Homogenization: Homogenize the mixture at high speed (e.g., 10,000 rpm for 5-10 minutes) to form a stable oil-in-water emulsion.

  • Spray-Drying:

    • Feed the emulsion into a spray dryer.

    • Set the inlet air temperature to 150-180°C.

    • Maintain the outlet air temperature between 80-100°C.

    • Adjust the feed flow rate to achieve the desired particle size and moisture content.

  • Collection: Collect the powdered microcapsules from the cyclone and collection chamber.

  • Storage: Store the microcapsules in a cool, dry, and dark place.

Complex Coacervation Protocol

This technique involves the phase separation of polyelectrolytes to form a protective shell around the core material.

Materials:

  • This compound

  • Gelatin (Type A)

  • Gum Arabic

  • Distilled Water

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Cross-linking agent (e.g., Glutaraldehyde, Transglutaminase)

  • Homogenizer

  • Stirrer with temperature control

Protocol:

  • Preparation of Polymer Solutions:

    • Prepare a 1-5% (w/v) gelatin solution in distilled water at 40-50°C.

    • Prepare a 1-5% (w/v) gum arabic solution in distilled water at room temperature.

  • Emulsification:

    • Add this compound (dissolved in a minimal amount of a suitable solvent if necessary, or as a fine powder) to the gelatin solution.

    • Homogenize the mixture at high speed to form a stable emulsion.

  • Coacervation:

    • Add the gum arabic solution to the emulsion with continuous stirring.

    • Adjust the pH of the mixture to 4.0-4.5 using HCl or acetic acid. This will induce the formation of coacervates.

    • Slowly cool the mixture to 5-10°C while stirring to allow the coacervate to deposit around the this compound droplets.

  • Cross-linking:

    • Add a cross-linking agent (e.g., 0.1% glutaraldehyde solution) to harden the microcapsule walls.

    • Continue stirring for a specified time (e.g., 30-60 minutes).

  • Washing and Collection:

    • Wash the microcapsules with distilled water to remove unreacted reagents.

    • Collect the microcapsules by filtration or centrifugation.

  • Drying: Dry the microcapsules (e.g., by freeze-drying or spray-drying).

Extrusion Protocol

This method involves the formation of beads by extruding a polymer solution containing the active agent into a gelling bath.

Materials:

  • This compound

  • Sodium Alginate

  • Calcium Chloride (CaCl₂)

  • Distilled Water

  • Syringe pump or extruder

  • Stirrer

Protocol:

  • Preparation of Alginate Solution: Prepare a 1-3% (w/v) sodium alginate solution in distilled water by stirring until fully dissolved.

  • Dispersion of this compound: Disperse the desired amount of this compound into the sodium alginate solution and mix thoroughly to ensure uniform distribution.

  • Extrusion:

    • Load the this compound-alginate mixture into a syringe.

    • Extrude the mixture dropwise into a 1-5% (w/v) calcium chloride solution using a syringe pump at a constant flow rate.

  • Gelling:

    • Allow the resulting beads to remain in the calcium chloride solution for 15-30 minutes to ensure complete gelation.

    • Gently stir the solution during this time.

  • Collection and Washing:

    • Collect the alginate beads by filtration.

    • Wash the beads with distilled water to remove excess calcium chloride.

  • Drying: Dry the beads at room temperature or in a low-temperature oven.

Inclusion Complexation Protocol

This method involves the formation of a host-guest complex between this compound and a cyclodextrin molecule.

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-Cyclodextrin)

  • Distilled Water or Ethanol-water mixture

  • Magnetic stirrer with heating

  • Freeze dryer or vacuum oven

Protocol:

  • Preparation of Cyclodextrin Solution: Dissolve β-cyclodextrin in distilled water or an ethanol-water mixture at a specific temperature (e.g., 50-60°C) with continuous stirring to form a saturated solution.

  • Addition of this compound: Slowly add a stoichiometric amount of this compound (e.g., 1:1 molar ratio) to the cyclodextrin solution while maintaining stirring and temperature.

  • Complexation:

    • Continue stirring the mixture for several hours (e.g., 4-6 hours) to allow for the formation of the inclusion complex.

    • Slowly cool the solution to room temperature and then to 4°C to promote precipitation of the complex.

  • Isolation of the Complex:

    • Collect the precipitate by filtration or centrifugation.

    • Wash the collected complex with a small amount of cold solvent (e.g., ethanol) to remove any uncomplexed this compound.

  • Drying: Dry the inclusion complex under vacuum or by freeze-drying to obtain a fine powder.

Mandatory Visualizations

Experimental Workflow for this compound Encapsulation

Encapsulation_Workflow cluster_prep Preparation cluster_process Encapsulation Process cluster_post Post-Processing cluster_analysis Characterization Core_Material This compound Homogenization Homogenization/ Dispersion Core_Material->Homogenization Wall_Material Wall Material Solution Wall_Material->Homogenization Encapsulation Encapsulation (e.g., Spray Drying) Homogenization->Encapsulation Collection Collection of Microcapsules Encapsulation->Collection Drying Drying (if needed) Collection->Drying Analysis Analysis: - Encapsulation Efficiency - Particle Size - Release Kinetics Drying->Analysis

General experimental workflow for the encapsulation of this compound.
Logical Relationship for Controlled Release

Controlled_Release_Mechanism Encapsulated_SA Encapsulated This compound Trigger Release Trigger (pH, Temp, Moisture) Encapsulated_SA->Trigger Wall_Degradation Wall Material Degradation/Dissolution Trigger->Wall_Degradation Diffusion Diffusion of This compound Trigger->Diffusion Released_SA Released This compound Wall_Degradation->Released_SA Diffusion->Released_SA Antimicrobial_Action Antimicrobial Action Released_SA->Antimicrobial_Action

Logical relationship of controlled release from encapsulated this compound.

Characterization and Analysis Protocols

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is a crucial parameter to evaluate the effectiveness of the encapsulation process.

Protocol:

  • Total this compound (SA_total):

    • Accurately weigh a known amount of microcapsules.

    • Disrupt the microcapsules to release the total this compound. This can be achieved by dissolving them in a suitable solvent that breaks down the wall material.

    • Quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC).

  • Surface this compound (SA_surface):

    • Weigh the same amount of intact microcapsules.

    • Wash the microcapsules with a solvent that dissolves this compound but not the wall material (e.g., ethanol for a short duration).

    • Quantify the amount of this compound in the washing solvent using HPLC.

  • Calculation:

    • EE (%) = [(SA_total - SA_surface) / SA_total] x 100

In Vitro Release Study

This protocol simulates the release of this compound from the microcapsules under specific conditions.

Protocol:

  • Preparation of Release Medium: Prepare a buffer solution that mimics the target environment (e.g., a food matrix or simulated gastrointestinal fluid).

  • Release Study:

    • Disperse a known amount of microcapsules in a defined volume of the release medium.

    • Maintain the system at a constant temperature with gentle agitation.

    • At predetermined time intervals, withdraw an aliquot of the release medium.

    • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantification:

    • Filter the collected samples to remove any microcapsules.

    • Analyze the concentration of this compound in the filtrate using HPLC.

  • Data Analysis:

    • Plot the cumulative percentage of this compound released versus time to obtain the release profile.

    • The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

HPLC Method for this compound Quantification

A validated HPLC method is essential for accurate determination of this compound concentration.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve for quantification.

References

Application Notes and Protocols: Synthesis of Sorbic Acid Esters and their Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various sorbic acid esters and an evaluation of their antimicrobial properties. Detailed protocols for chemical and enzymatic synthesis are provided, along with standardized methods for assessing antimicrobial efficacy.

Introduction

This compound is a widely utilized food preservative known for its fungistatic properties. However, its application can be limited by its low water solubility and pH-dependent efficacy.[1] Esterification of this compound can modify its physicochemical properties, potentially enhancing its antimicrobial activity and broadening its applications.[2] this compound esters have shown promise as effective antimicrobial agents against a range of bacteria and fungi. This document outlines the synthesis and antimicrobial evaluation of these compounds.

Synthesis of this compound Esters

This compound esters can be synthesized through various methods, including traditional acid-catalyzed esterification (Fischer esterification) and enzymatic catalysis.

Fischer Esterification for Short-Chain Alkyl Sorbates (e.g., Ethyl Sorbate)

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3][4] This method is suitable for synthesizing short-chain alkyl esters of this compound, such as ethyl, propyl, and butyl sorbates.

This protocol describes the synthesis of ethyl sorbate from this compound and ethanol using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of absolute ethanol (e.g., a 10-fold molar excess).[4]

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl sorbate.

  • Purify the crude product by vacuum distillation or column chromatography using a hexane-ethyl acetate solvent system to yield pure ethyl sorbate.

Expected Yield: Yields for Fischer esterification can be high, often exceeding 90%, especially when using a large excess of the alcohol to drive the equilibrium towards the product.

Enzymatic Synthesis of Glycerol Sorbate

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis. Lipases, such as Candida antarctica lipase B (CALB), are effective catalysts for the esterification of this compound. This method is particularly useful for synthesizing esters of polyols like glycerol.

This protocol details the solvent-free enzymatic synthesis of glycerol sorbate.

Materials:

  • This compound

  • Glycerol

  • Immobilized Candida antarctica lipase B (CALB)

  • Magnetic stirrer hot plate

  • Capped vials

Procedure:

  • In a capped vial, combine this compound (100 mg), pure glycerol (10 mL), and immobilized CALB (40 mg).

  • Place the vial on a magnetic stirrer hot plate and stir the reaction mixture at 55°C and 720 rpm for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The Rf value for glycerol sorbate is reported to be 0.34, while this compound is 0.72 and glycerol is 0.23 under specific TLC conditions.

  • Upon completion, the product can be purified. The purification process involves washing the reaction mixture to remove unreacted glycerol and this compound.

Antimicrobial Properties of this compound Esters

The antimicrobial efficacy of this compound and its esters can be evaluated using standardized methods to determine their Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.

Quantitative Antimicrobial Data

The following tables summarize the antimicrobial activity of this compound and its esters against various microorganisms.

CompoundTest OrganismMICReference
This compound Saccharomyces cerevisiae>2 mM
Bacillus subtilis>2 mM
Staphylococcus aureus>2 mM
Erwinia carotovora25 ppm (at pH 5.5)
Glycerol Sorbate Saccharomyces cerevisiae0.14 mg/mL
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate Bacillus subtilis0.17 mM
Staphylococcus aureus0.50 mM
Potassium Sorbate Saccharomyces cerevisiae-
Ethyl Sorbate Caco-2 cells (IC50)<0.045% w/w
Isopropyl Sorbate Caco-2 cells (IC50)0.32% w/w
CompoundTest OrganismZone of Inhibition (mm)Reference
This compound Saccharomyces cerevisiae10
Glycerol Sorbate Saccharomyces cerevisiae11.5
Potassium Sorbate Saccharomyces cerevisiae12.6

Experimental Protocols for Antimicrobial Testing

Broth Microdilution Method for MIC Determination (Adapted from CLSI Guidelines)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compounds (this compound esters)

  • Microbial cultures (bacteria or fungi)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well microtiter plates.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Disc Diffusion Method for Zone of Inhibition

The disc diffusion method is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.

Materials:

  • Test compounds

  • Sterile filter paper discs

  • Microbial cultures

  • Agar plates (e.g., Mueller-Hinton agar)

  • Sterile swabs

Procedure:

  • Plate Preparation: Prepare a lawn of the test microorganism on the surface of an agar plate using a sterile swab.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the clear zone of no growth around each disc. The diameter is proportional to the antimicrobial activity of the compound.

Visualizations

Synthesis and Antimicrobial Testing Workflow

Synthesis_Antimicrobial_Workflow cluster_synthesis Synthesis of this compound Esters cluster_testing Antimicrobial Property Evaluation SorbicAcid This compound Esterification Esterification Reaction SorbicAcid->Esterification Alcohol Alcohol (e.g., Ethanol, Glycerol) Alcohol->Esterification Catalyst Catalyst (Acid or Enzyme) Catalyst->Esterification Purification Purification Esterification->Purification SorbicEster This compound Ester Purification->SorbicEster MIC_Test Broth Microdilution (MIC) SorbicEster->MIC_Test Disc_Diffusion Disc Diffusion SorbicEster->Disc_Diffusion Microorganism Test Microorganism (Bacteria/Fungi) Microorganism->MIC_Test Microorganism->Disc_Diffusion Results Antimicrobial Data (MIC, Zone of Inhibition) MIC_Test->Results Disc_Diffusion->Results

Caption: Workflow for the synthesis and antimicrobial evaluation of this compound esters.

Mechanism of Action of this compound

Sorbic_Acid_MoA cluster_cell Microbial Cell cluster_effects Cellular Effects SA_out This compound (Undissociated) Membrane Cell Membrane SA_out->Membrane Diffusion SA_in This compound (Dissociated) Membrane->SA_in H_ion H+ SA_in->H_ion Sorbate_ion Sorbate Anion SA_in->Sorbate_ion Acidification Intracellular Acidification H_ion->Acidification Mitochondrion Mitochondrion Sorbate_ion->Mitochondrion Targets Enzyme_Inhibition Enzyme Inhibition (e.g., Dehydrogenases) Sorbate_ion->Enzyme_Inhibition Membrane_Disruption Membrane Potential Disruption Sorbate_ion->Membrane_Disruption Cytosol Cytosol Resp_Inhibition Inhibition of Respiration Mitochondrion->Resp_Inhibition Inhibition_of_Growth Inhibition of Microbial Growth Acidification->Inhibition_of_Growth Leads to Enzyme_Inhibition->Inhibition_of_Growth Resp_Inhibition->Inhibition_of_Growth Membrane_Disruption->Inhibition_of_Growth

Caption: Proposed mechanism of antimicrobial action of this compound.

HOG Signaling Pathway Activation by this compound in Candida glabrata

HOG_Pathway SorbicAcid This compound Stress HOG_Pathway HOG Pathway Activation SorbicAcid->HOG_Pathway CgHog1 CgHog1 (MAP Kinase) HOG_Pathway->CgHog1 Phosphorylation Phosphorylation CgHog1->Phosphorylation PDR12 PDR12 Gene Expression Phosphorylation->PDR12 Upregulates Resistance Weak Acid Stress Resistance PDR12->Resistance

Caption: Activation of the HOG pathway in C. glabrata in response to this compound stress.

References

Application Notes and Protocols: Sorbic Acid in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid and its salts, primarily potassium sorbate, are widely utilized as preservatives in a diverse range of pharmaceutical and cosmetic products.[1][2] Their primary function is to inhibit the growth of microorganisms, particularly molds and yeasts, thereby extending the shelf life and ensuring the safety of formulations.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulation scientists in the effective use of this compound.

This compound is a naturally occurring organic compound and is favored for its safety profile and effectiveness at low concentrations.[2] Its antimicrobial activity is pH-dependent, with optimal efficacy observed in acidic conditions (up to pH 6.5), where the undissociated form of the acid predominates.

Physicochemical Properties and Antimicrobial Spectrum

This compound (2,4-hexadienoic acid) is a white crystalline powder with low solubility in water, a characteristic that often leads to the use of its more soluble salt, potassium sorbate. It is effective against a broad spectrum of fungi (molds and yeasts) and some bacteria.

Table 1: Physicochemical Properties of this compound and Potassium Sorbate

PropertyThis compoundPotassium Sorbate
Chemical FormulaC₆H₈O₂C₆H₇KO₂
Molecular Weight112.13 g/mol 150.22 g/mol
AppearanceWhite crystalline powderWhite crystalline powder or granules
Solubility in WaterLowHigh
pKa4.76-
Optimal pH Range< 6.5< 6.5

Quantitative Data: Preservative Efficacy

The effectiveness of this compound as a preservative is dependent on the pH of the formulation, the concentration of the preservative, and the type of microorganism. The following tables summarize the typical usage levels and the pH-dependent efficacy of this compound.

Table 2: Typical Concentration of this compound in Formulations

Formulation TypeTypical Concentration (%)
Pharmaceutical Oral Solutions0.05 - 0.2
Pharmaceutical Topical Creams0.1 - 0.2
Cosmetic Creams and Lotions0.1 - 0.3
Cosmetic Shampoos0.1 - 0.2

Table 3: pH-Dependent Efficacy of this compound

pHUndissociated this compound (%)Antimicrobial Activity
3.098.0High
4.086.0Good
4.76 (pKa)50.0Moderate
6.05.6Low
6.51.7Very Low

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound Against Common Microorganisms

MicroorganismTypeTypical MIC Range (ppm) at pH < 5.5
Aspergillus nigerMold100 - 500
Penicillium chrysogenumMold100 - 400
Candida albicansYeast50 - 250
Saccharomyces cerevisiaeYeast50 - 200
Escherichia coliBacteria500 - 1000
Staphylococcus aureusBacteria> 1000

Mechanism of Action

This compound's antimicrobial action is primarily attributed to the undissociated form of the acid, which can penetrate the microbial cell membrane. Once inside the cell, where the pH is typically neutral, the acid dissociates, releasing protons and acidifying the cytoplasm. This intracellular pH drop inhibits the activity of various metabolic enzymes, including those involved in carbohydrate metabolism and the citric acid cycle, ultimately leading to the inhibition of microbial growth.

cluster_outside Extracellular Environment (Acidic pH) cluster_membrane Microbial Cell Membrane cluster_inside Intracellular Environment (Neutral pH) Sorbic_Acid_Undissociated This compound (Undissociated) Sorbic_Acid_Dissociated This compound (Dissociated) Sorbic_Acid_Undissociated->Sorbic_Acid_Dissociated Diffusion Membrane Protons H+ Sorbic_Acid_Dissociated->Protons Anion Sorbate Anion Sorbic_Acid_Dissociated->Anion Enzyme_Inhibition Enzyme Inhibition Protons->Enzyme_Inhibition Cytoplasmic Acidification Anion->Enzyme_Inhibition Growth_Inhibition Microbial Growth Inhibition Enzyme_Inhibition->Growth_Inhibition

Mechanism of this compound Antimicrobial Action

Experimental Protocols

Protocol 1: Preservative Efficacy Test (Challenge Test)

This protocol is a general guideline for assessing the antimicrobial effectiveness of a preservative system in a pharmaceutical or cosmetic formulation, based on the principles of the ISO 11930 standard.

1. Materials and Equipment:

  • Test formulation containing this compound.

  • Control formulation (without this compound).

  • Standard microbial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).

  • Sterile culture media (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth).

  • Sterile plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Sterile containers for product samples.

  • Incubator.

  • Vortex mixer.

  • Plate counter.

2. Procedure:

  • Preparation of Inoculum: Culture the test microorganisms in their respective broths to achieve a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation: Inoculate separate containers of the test and control formulations with each microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL of the product.

  • Incubation: Store the inoculated containers at a controlled temperature (e.g., 20-25°C) and protected from light.

  • Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container. Perform serial dilutions and plate on the appropriate agar medium.

  • Enumeration: After incubation of the plates, count the number of colonies and calculate the number of viable microorganisms per gram or milliliter of the product.

  • Evaluation: Compare the microbial counts at each time point to the initial count to determine the log reduction. The acceptance criteria for preservative efficacy vary depending on the product type and regulatory requirements.

Start Start Prep_Inoculum Prepare Microbial Inoculum Start->Prep_Inoculum Inoculate_Product Inoculate Product (Test & Control) Prep_Inoculum->Inoculate_Product Incubate Incubate at Controlled Temperature Inoculate_Product->Incubate Sample_Plate Sample and Plate at Time Intervals (0, 7, 14, 28 days) Incubate->Sample_Plate Enumerate Enumerate Viable Microorganisms Sample_Plate->Enumerate Evaluate Evaluate Log Reduction & Compare to Criteria Enumerate->Evaluate End End Evaluate->End

Preservative Efficacy Test (Challenge Test) Workflow
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the determination of this compound content in a cream formulation.

1. Materials and Equipment:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • This compound reference standard.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid or other suitable buffer components.

  • Water (HPLC grade).

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: a. Accurately weigh a portion of the cream formulation into a volumetric flask. b. Add a suitable extraction solvent (e.g., methanol) and sonicate or vortex to dissolve the this compound. c. Dilute to volume with the extraction solvent and mix well. d. Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: a. Inject the calibration standards into the HPLC system and record the peak areas. b. Construct a calibration curve by plotting peak area versus concentration. c. Inject the prepared sample solution into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Start Start Prep_Standards Prepare this compound Calibration Standards Start->Prep_Standards Prep_Sample Prepare Sample (Extraction & Filtration) Start->Prep_Sample HPLC_Analysis HPLC Analysis (Inject Standards & Sample) Prep_Standards->HPLC_Analysis Prep_Sample->HPLC_Analysis Calibration_Curve Construct Calibration Curve HPLC_Analysis->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification End End Quantification->End

HPLC Quantification of this compound Workflow
Protocol 3: Stability Testing of Formulations Containing this compound

This protocol outlines a general approach for assessing the stability of a pharmaceutical or cosmetic formulation containing this compound.

1. Materials and Equipment:

  • Test formulation in its final packaging.

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).

  • Refrigerator (2-8°C).

  • Analytical instrumentation for assessing physical, chemical, and microbiological parameters (e.g., pH meter, viscometer, HPLC, microbial testing equipment).

2. Procedure:

  • Sample Storage: Place samples of the formulation in the stability chambers under various conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH (or recommended storage condition).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Refrigerated: 5°C ± 3°C (if applicable).

  • Testing Schedule: At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term), withdraw samples for analysis.

  • Parameters to be Tested:

    • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical: Concentration of this compound (using a validated stability-indicating method like HPLC) and any potential degradation products.

    • Microbiological: Microbial limits testing to ensure the continued efficacy of the preservative system.

  • Evaluation: Analyze the data to determine if any significant changes have occurred over time and under different storage conditions. This information is used to establish the shelf life and appropriate storage conditions for the product.

Conclusion

This compound is a valuable preservative for pharmaceutical and cosmetic formulations when used appropriately. Its efficacy is maximized in acidic formulations, and its concentration should be carefully selected based on the product matrix and expected microbial challenge. The protocols provided in this document offer a framework for the evaluation and quality control of products preserved with this compound, ensuring their stability and safety throughout their intended shelf life.

References

Formulation of Sorbic Acid Solutions for Surface Treatment of Foods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and application of sorbic acid and its potassium salt, potassium sorbate, for the surface treatment of various food products to inhibit microbial growth, primarily yeasts and molds. The information compiled is intended to guide researchers in developing effective food preservation strategies.

Introduction to this compound and Potassium Sorbate as Food Preservatives

This compound (2,4-hexadienoic acid) is a naturally occurring organic compound that, along with its more water-soluble salt, potassium sorbate, is widely used as a food preservative.[1] Their antimicrobial activity is most effective in acidic conditions, typically at a pH below 6.5, as the undissociated form of the acid is the active antimicrobial agent.[1][2] These compounds are particularly effective against the growth of mold, yeast, and some bacteria, making them ideal for extending the shelf life of a variety of food products.[2][3] Common application methods include direct addition, dipping, spraying, or incorporation into packaging materials.

Solubility and Solution Preparation

The choice between this compound and potassium sorbate for preparing treatment solutions is primarily dictated by the desired solvent and concentration. This compound has limited solubility in water, while potassium sorbate is highly soluble.

Table 1: Solubility of this compound and Potassium Sorbate in Various Solvents

SolventTemperature (°C)This compound (% w/v)Potassium Sorbate (% w/v)
Water200.1658.2
Water500.5561.0
Water1004.0064.0
Ethanol (95%)2012.91.9
Propylene Glycol205.57.4
Acetic Acid (Glacial)2011.5Insoluble
Acetone209.20.1
Protocol 1: Preparation of a 10% (w/v) Potassium Sorbate Aqueous Solution

This protocol describes the preparation of a stock solution suitable for various surface treatment applications.

Materials:

  • Potassium sorbate (food grade)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • Graduated cylinder

  • pH meter

  • Hydrochloric acid (HCl) or citric acid (for pH adjustment)

Procedure:

  • Weigh 100 g of potassium sorbate.

  • Measure 800 mL of distilled water into a beaker.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Slowly add the potassium sorbate to the water while stirring continuously until it is completely dissolved.

  • Once dissolved, transfer the solution to a 1 L graduated cylinder and add distilled water to bring the final volume to 1000 mL.

  • Measure the pH of the solution. The pH of a potassium sorbate solution will be slightly alkaline.

  • If a lower pH is required to enhance antimicrobial activity (recommended pH < 6.5), slowly add a dilute solution of hydrochloric acid or citric acid dropwise while monitoring the pH until the desired level is reached.

  • Store the solution in a well-sealed container in a cool, dark place.

Experimental Protocols

Protocol 2: Surface Treatment of Cheese by Dipping

This protocol details a method for applying potassium sorbate to the surface of cheese to prevent mold growth.

Materials:

  • Cheese blocks

  • 10% (w/v) potassium sorbate solution (prepared as in Protocol 1), pH adjusted to 5.5

  • Sterile trays or racks for drying

  • Sterile gloves

  • Timer

Procedure:

  • Don sterile gloves.

  • Immerse the cheese blocks completely in the 10% potassium sorbate solution.

  • Allow the cheese to remain submerged for a contact time of 60 seconds.

  • Remove the cheese from the solution and place it on a sterile rack to allow for air drying.

  • Once the surface is dry to the touch, package the cheese as required.

Protocol 3: Surface Treatment of Baked Goods by Spraying

This protocol provides a method for applying a this compound solution to the surface of baked goods to inhibit mold.

Materials:

  • Baked goods (e.g., bread, cakes)

  • 5% (w/v) potassium sorbate solution (prepared similarly to Protocol 1), pH adjusted to 5.0

  • Food-grade spray bottle capable of producing a fine mist

  • Cooling racks

Procedure:

  • Allow the baked goods to cool to room temperature on a cooling rack.

  • Fill the spray bottle with the 5% potassium sorbate solution.

  • Evenly spray the entire surface of the baked goods with a fine mist. A typical application rate is 1-2 mL of solution per 100 cm² of surface area.

  • Allow the sprayed product to air dry completely before packaging.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a specific mold or yeast isolate.

Materials:

  • This compound

  • Sterile broth medium appropriate for the test microorganism (e.g., Potato Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Microorganism culture

  • Spectrophotometer or plate reader

  • Incubator

  • Sterile pipette and tips

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, as it is more soluble than in water).

  • In the first column of a 96-well plate, add 200 µL of sterile broth. In the remaining wells, add 100 µL of sterile broth.

  • Add a specific volume of the this compound stock solution to the first column to achieve the highest desired concentration, and mix well.

  • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate.

  • Prepare a standardized inoculum of the test microorganism in sterile broth.

  • Inoculate each well (except for a negative control well) with 10 µL of the microbial suspension.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Seal the plate and incubate at the optimal temperature for the microorganism for a specified period (e.g., 48-72 hours for fungi).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Application Data and Expected Outcomes

The effective concentration of this compound and the resulting extension of shelf life are dependent on the food matrix, storage conditions, and the specific spoilage organisms.

Table 2: Examples of this compound Application and Shelf-Life Extension

Food ProductApplication MethodThis compound/Potassium Sorbate ConcentrationStorage ConditionsShelf-Life Extension vs. ControlReference(s)
Mozzarella CheeseDipping in potassium sorbate solution6%5 ± 1 °CExtended from 4 weeks to 10 weeks
Kashar CheeseImmersion in potassium sorbate solution5% for 2 minutes4 ± 1 °CSignificant inhibition of mold growth over 90 days
CupcakesSpraying with potassium sorbate solution5%25°C, 85% RHOnset of fungal growth delayed from 3 days to 5 days
Pan BreadMicroencapsulated this compound in doughNot specifiedAmbientExtended beyond 20 days
BeefSpraying with potassium sorbate solution1%, 2%, and 5%4 ± 1 °CSynergistic effect in controlling microbial growth over 17 days
Kaladhi (acid coagulated milk product)Direct addition of this compound0.3%AmbientRetained desirable properties for 35 days

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the formulation and application of this compound solutions for food surface treatment.

experimental_workflow Experimental Workflow for this compound Surface Treatment cluster_prep Solution Preparation cluster_app Application cluster_eval Evaluation cluster_data Data Analysis weigh Weigh this compound or Potassium Sorbate dissolve Dissolve in Appropriate Solvent weigh->dissolve ph_adjust Adjust pH (if necessary) dissolve->ph_adjust dip Dipping ph_adjust->dip e.g., 10% for Cheese spray Spraying ph_adjust->spray e.g., 5% for Baked Goods mic_test MIC Determination ph_adjust->mic_test Serial Dilutions storage Controlled Storage dip->storage spray->storage shelf_life Shelf-Life Assessment (Microbial & Sensory) storage->shelf_life analyze Analyze Results mic_test->analyze shelf_life->analyze report Report Findings analyze->report

Caption: Workflow for this compound Food Treatment.

Conclusion

This compound and potassium sorbate are effective and widely used preservatives for extending the shelf life of various food products by inhibiting the growth of spoilage microorganisms. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize surface treatment methods for specific food applications. Careful consideration of solubility, pH, and application technique is crucial for achieving optimal preservative efficacy.

References

Troubleshooting & Optimization

overcoming matrix interference in sorbic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during sorbic acid analysis by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, providing potential causes and recommended solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

  • Answer: Poor peak shape for acidic compounds like this compound is a common issue in reversed-phase HPLC.[1] The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase pH.[1][2]

    • Mobile Phase pH: The pH of the mobile phase plays a critical role in the retention and peak shape of ionizable compounds.[2][3] this compound has a pKa of approximately 4.76. If the mobile phase pH is close to the pKa, both the ionized and non-ionized forms of the acid will be present, leading to peak tailing. To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the pKa, which for this compound would be a pH of around 2.5-3.0. This ensures that the this compound is in its protonated, less polar form, leading to more consistent interaction with the reversed-phase column.

    • Column Choice: While standard C18 columns are commonly used, some residual silanol groups on the silica support can cause secondary interactions with the acidic this compound, leading to peak tailing. Using a column with end-capping or a more modern stationary phase designed for polar analytes can mitigate these interactions.

    • Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can lead to poor peak shape. Whenever possible, dissolve the sample in the mobile phase.

Issue 2: Co-elution with Other Components (e.g., Benzoic Acid)

  • Question: I am analyzing a sample that contains both this compound and benzoic acid, and their peaks are not well-resolved. How can I improve their separation?

  • Answer: Co-elution of this compound and benzoic acid is a frequent challenge as they are both commonly used as preservatives and have similar chemical properties. Achieving good resolution requires careful optimization of the chromatographic conditions.

    • Mobile Phase Optimization: The composition of the mobile phase, particularly the organic modifier and the buffer, is crucial.

      • Organic Modifier: Methanol and acetonitrile are the most common organic modifiers. The ratio of the aqueous buffer to the organic modifier will significantly impact retention and resolution. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

      • Buffer System: An ammonium acetate buffer is often effective for separating these acids. The concentration of the buffer can also be optimized; increasing the buffer concentration can sometimes lead to better peak shape and resolution.

    • pH Adjustment: Fine-tuning the pH of the mobile phase can alter the selectivity between this compound and benzoic acid. Experimenting with pH values in the range of 4.0 to 5.0 may improve separation.

    • Column Selection: While a standard C18 column can be used, a column with a different selectivity, such as a phenyl-hexyl or a polar-endcapped column, might provide the necessary resolution.

Issue 3: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is drifting between injections. What could be causing this instability?

  • Answer: Drifting retention times can be caused by several factors related to the HPLC system and the mobile phase.

    • Column Equilibration: Insufficient column equilibration between injections, especially after a gradient run or when the mobile phase has been changed, is a common cause. Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in pH or solvent composition, can lead to shifts in retention time. It is crucial to prepare the mobile phase accurately and consistently.

    • Temperature Fluctuations: The column temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.

    • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, variable retention times. Regular maintenance of the pump is essential.

Issue 4: High Background Noise or Baseline Drift

  • Question: My chromatogram shows a high level of background noise or a drifting baseline, making it difficult to accurately quantify the this compound peak. What are the likely causes?

  • Answer: A noisy or drifting baseline can originate from several sources, including the mobile phase, the detector, or contamination in the system.

    • Mobile Phase Contamination: Impurities in the solvents or buffer salts can contribute to a noisy baseline. Using high-purity HPLC-grade solvents and freshly prepared mobile phase is recommended. Filtering the mobile phase through a 0.45 µm filter before use can also help.

    • Detector Issues: A dirty flow cell in the UV detector can cause baseline noise. Flushing the flow cell with an appropriate solvent may resolve the issue. Fluctuations in the detector lamp's intensity can also be a cause.

    • Column Contamination: Accumulation of strongly retained matrix components on the column can lead to a drifting baseline. A proper column wash after each analytical batch is important.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in the context of this compound HPLC analysis?

A1: Matrix interference refers to the effect of all other components in the sample (the "matrix") on the detection and quantification of this compound. These components can co-elute with this compound, causing overlapping peaks, or they can affect the ionization process in LC-MS, leading to ion suppression or enhancement. This can result in inaccurate quantification, poor peak shape, and reduced sensitivity.

Q2: What are the most effective sample preparation techniques to minimize matrix interference for this compound analysis in complex samples like food and beverages?

A2: Effective sample preparation is crucial for removing interfering matrix components before HPLC analysis. The choice of technique depends on the complexity of the matrix.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For acidic compounds like this compound, a mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties can be very effective at isolating the analyte from the matrix.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to extract this compound from aqueous samples into an immiscible organic solvent. The pH of the aqueous sample should be adjusted to below the pKa of this compound to ensure it is in its protonated, more organic-soluble form.

  • Filtration: For simpler matrices, filtration through a 0.45 µm syringe filter may be sufficient to remove particulate matter that can clog the column and cause high backpressure.

Q3: How does the choice of mobile phase pH affect the analysis of this compound?

A3: The mobile phase pH is a critical parameter in the reversed-phase HPLC of this compound as it dictates the ionization state of the molecule.

  • Below pKa (pH < 4.76): At a pH significantly below its pKa, this compound will be predominantly in its non-ionized (protonated) form. This form is more hydrophobic and will be better retained on a reversed-phase column, resulting in a sharp, symmetrical peak. A pH of around 2.5-3.0 is often optimal.

  • Around pKa (pH ≈ 4.76): When the mobile phase pH is close to the pKa, both the ionized and non-ionized forms of this compound exist in significant proportions, which can lead to peak broadening and tailing.

  • Above pKa (pH > 4.76): At a pH above its pKa, this compound will be in its ionized (deprotonated) form. This form is more polar and will have very little retention on a reversed-phase column, potentially eluting with the solvent front.

Q4: What is ion suppression and how can it be addressed in LC-MS/MS analysis of this compound?

A4: Ion suppression is a type of matrix effect observed in LC-MS/MS where co-eluting compounds from the sample matrix compete with the analyte (this compound) for ionization in the mass spectrometer's ion source. This competition reduces the ionization efficiency of this compound, leading to a decreased signal and potentially inaccurate quantification.

  • Addressing Ion Suppression:

    • Improved Chromatographic Separation: Modifying the HPLC method to chromatographically separate this compound from the interfering matrix components is the most effective approach. This can be achieved by adjusting the mobile phase gradient, changing the column, or altering the pH.

    • Effective Sample Preparation: As with HPLC-UV, thorough sample cleanup using techniques like SPE or LLE is crucial to remove the compounds causing ion suppression.

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for the effects of ion suppression.

    • Use of an Internal Standard: An isotopically labeled internal standard is the gold standard for correcting for ion suppression, as it will be affected by the matrix in the same way as the analyte.

Data and Protocols

HPLC Method Parameters for this compound Analysis

The following table summarizes typical HPLC parameters used for the analysis of this compound, compiled from various studies.

ParameterRecommended ConditionsReference
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient
Aqueous: Ammonium acetate buffer (e.g., 5 mM, pH 4.4) or 0.1% Phosphoric Acid
Organic: Methanol or Acetonitrile
Example Isocratic: 60:40 (v/v) 5 mM Ammonium Acetate (pH 4.4) : Methanol
Flow Rate 1.0 mL/min
Detection UV at 234 nm or 254 nm
Column Temp. 20-30 °C
Injection Vol. 10-20 µL
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Liquid Samples

This protocol provides a general procedure for the extraction of this compound from liquid matrices like beverages.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode anion exchange)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Hydrochloric acid (HCl) or other acid for pH adjustment

  • SPE vacuum manifold

Procedure:

  • Sample pH Adjustment: Adjust the pH of the sample to approximately 2-3 with HCl. This ensures this compound is in its protonated form.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pH-adjusted sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

  • Elution: Elute the retained this compound from the cartridge with 2-5 mL of methanol. Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase before injection.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Peak Shape, Co-elution) check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase check_column Evaluate Column (Age, Contamination, Type) start->check_column check_sample_prep Review Sample Preparation (Extraction, Filtration) start->check_sample_prep check_hplc_system Inspect HPLC System (Pump, Detector, Leaks) start->check_hplc_system adjust_ph Adjust Mobile Phase pH (2 pH units below pKa) check_mobile_phase->adjust_ph pH issue optimize_composition Optimize Organic/Aqueous Ratio check_mobile_phase->optimize_composition Resolution issue clean_column Clean or Replace Column check_column->clean_column improve_sample_prep Implement/Optimize SPE or LLE check_sample_prep->improve_sample_prep system_maintenance Perform System Maintenance check_hplc_system->system_maintenance resolved Problem Resolved adjust_ph->resolved optimize_composition->resolved clean_column->resolved improve_sample_prep->resolved system_maintenance->resolved

Caption: A workflow for troubleshooting common HPLC issues.

MethodDevelopment start Define Analytical Goal (Quantification of this compound) sample_characterization Characterize Sample Matrix (Complexity, Interferences) start->sample_characterization sample_prep_selection Select Sample Preparation Method (Filtration, LLE, SPE) sample_characterization->sample_prep_selection column_selection Choose HPLC Column (C18, Polar-Endcapped) sample_prep_selection->column_selection mobile_phase_dev Develop Mobile Phase (Buffer, pH, Organic Modifier) column_selection->mobile_phase_dev optimization Optimize Parameters (Flow Rate, Temperature, Gradient) mobile_phase_dev->optimization validation Method Validation (Linearity, Accuracy, Precision) optimization->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: A logical workflow for developing a robust HPLC method.

References

Technical Support Center: Sorbic Acid Solubility in Food Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving sorbic acid solubility in your food and beverage formulations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing white particles or cloudiness after adding this compound to my liquid product?

A1: This is likely due to the low water solubility of this compound. This compound's solubility in water at room temperature is only about 0.16 g/100 mL.[1][2][3] If your target concentration exceeds this, the undissolved acid will appear as a precipitate. Additionally, the pH of your solution plays a crucial role; as the pH drops below this compound's pKa of 4.76, its solubility decreases further.[1][3]

Q2: What is the difference between this compound and potassium sorbate? Which one should I use?

A2: Potassium sorbate is the potassium salt of this compound and is much more soluble in water (over 50 g/100 mL at room temperature). For most liquid food applications, potassium sorbate is the preferred choice due to its high solubility, which makes it easier to incorporate into aqueous systems. This compound is more suitable for low-moisture or fat-based foods. Keep in mind that while potassium sorbate is more soluble, the active antimicrobial agent is the undissociated this compound.

Q3: I've used potassium sorbate, but I'm still seeing precipitation, especially in an acidic beverage. What's happening?

A3: When potassium sorbate is added to an acidic solution (pH below 4.76), the sorbate salt can convert back to the less soluble this compound form, causing it to precipitate out. This is a common issue in beverage production. To avoid this, you can try dissolving the potassium sorbate in a smaller volume of water before adding it to the acidic bulk liquid, potentially with heating and agitation.

Q4: How does temperature affect the solubility of this compound and potassium sorbate?

A4: The solubility of both this compound and potassium sorbate in water increases with temperature. For example, the solubility of this compound in water increases from 0.16 g/100 mL at 20°C to 4.00 g/100 mL at 100°C. Therefore, gently heating your solution can help dissolve the preservative. However, be cautious with heat-sensitive products.

Q5: Can I use co-solvents to improve this compound solubility?

A5: Yes, co-solvents like ethanol and propylene glycol can increase the solubility of this compound. This compound is significantly more soluble in ethanol than in water. This approach is particularly useful in formulations that already contain alcohol, such as some beverages and extracts.

Troubleshooting Guides

Issue 1: this compound Precipitation During Formulation

  • Symptom: White precipitate or cloudiness forms immediately or over time after adding this compound or potassium sorbate.

  • Root Cause Analysis:

    • Exceeded Solubility Limit: The concentration of this compound is higher than its solubility in the given solvent system at that temperature.

    • Low pH: For potassium sorbate, a low pH environment is causing its conversion to the less soluble this compound.

    • Presence of Other Solutes: High concentrations of sugars or salts can decrease the solubility of this compound.

  • Solutions:

    • Switch to Potassium Sorbate: For aqueous solutions, use the highly soluble potassium sorbate instead of this compound.

    • Optimize pH: If possible, adjust the pH of your solution. In alkaline conditions, this compound's solubility increases.

    • Control Temperature: Gently heat the solution during the addition of this compound or potassium sorbate to increase solubility. Ensure the product is cooled slowly to prevent rapid recrystallization.

    • Use a Pre-dissolution Step: Dissolve potassium sorbate in a small amount of warm water before adding it to the main batch, especially for acidic products.

    • Consider Co-solvents: If appropriate for your product, incorporate food-grade co-solvents like ethanol.

Issue 2: Reduced Antimicrobial Efficacy

  • Symptom: Spoilage (e.g., yeast or mold growth) occurs despite the addition of this compound or potassium sorbate.

  • Root Cause Analysis:

    • High pH: The antimicrobial activity of this compound is greatest in its undissociated form, which is favored at a pH below its pKa of 4.76. At higher pH values, its efficacy is reduced.

    • Insufficient Concentration: The amount of preservative may be too low for the specific food matrix and microbial load.

    • Ingredient Interaction: Some food components can interact with and reduce the effectiveness of this compound.

  • Solutions:

    • Adjust pH: If your product's characteristics allow, lower the pH to below 6.5, and ideally closer to 4.75, to enhance antimicrobial activity.

    • Increase Concentration: Ensure you are using an effective concentration of this compound, typically between 0.025% and 0.10%.

    • Synergistic Effects: Consider using this compound in combination with other preservatives or organic acids, which can have a synergistic effect.

    • Encapsulation: For applications like baked goods where this compound can inhibit yeast, use encapsulated this compound. The protective coating prevents premature interaction with other ingredients.

Data Presentation

Table 1: Solubility of this compound and Potassium Sorbate in Various Solvents

PreservativeSolvent (in 100 mL)Temperature (°C)Solubility (g)
This compoundWater200.16
This compoundWater1004.00
This compoundEthanol (100%)2012.90
Potassium SorbateWater2058.20

Data synthesized from multiple sources.

Table 2: Effect of pH on the Undissociated Form of this compound

pHUndissociated this compound (%)
3.0098.0
4.0086.0
4.75 (pKa)50.0
5.0037.0
6.006.0
7.000.6

This table illustrates that the percentage of the active undissociated form of this compound decreases as the pH increases.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Potassium Sorbate Stock Solution

  • Objective: To prepare a concentrated aqueous solution of potassium sorbate for easy addition to liquid food products.

  • Materials:

    • Potassium sorbate (food grade)

    • Distilled or deionized water

    • Beaker or flask

    • Magnetic stirrer and stir bar

    • Heating plate (optional)

  • Methodology:

    • Weigh the desired amount of potassium sorbate. To create a 50% (w/v) solution, you would use 50 g of potassium sorbate for every 100 mL of final volume.

    • Measure out approximately 80% of the final required volume of water into the beaker.

    • Begin stirring the water with the magnetic stirrer.

    • Slowly add the potassium sorbate powder to the vortex of the stirring water.

    • Continue stirring until all the potassium sorbate has dissolved. Gentle heating (e.g., to 40-50°C) can be applied to speed up dissolution.

    • Once fully dissolved, allow the solution to cool to room temperature.

    • Transfer the solution to a volumetric flask and add water to reach the final desired volume.

    • Mix thoroughly. The resulting solution is ready to be added to your food product.

Protocol 2: Enhancing this compound Solubility through Esterification with Glycerol (Conceptual Overview)

This protocol provides a conceptual framework based on published research and is intended for experienced chemists.

  • Objective: To increase the water solubility and potentially the antimicrobial activity of this compound by converting it to a glycerol ester.

  • Materials:

    • This compound

    • Glycerol (food grade)

    • Immobilized lipase B from Candida antarctica (CALB) as a biocatalyst

    • Reaction vessel with temperature and agitation control

    • System for monitoring the reaction (e.g., HPLC)

  • Methodology:

    • Reaction Setup: In a solvent-free system, combine this compound and an excess of glycerol in the reaction vessel. Glycerol acts as both a reactant and the solvent.

    • Enzyme Addition: Add the immobilized lipase (e.g., CALB) to the mixture. The enzyme concentration should be optimized; a starting point could be around 4 g/L.

    • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 60-70°C) with constant agitation to ensure a homogenous mixture.

    • Monitoring: Periodically take samples and analyze them using a suitable method like reverse-phase HPLC to monitor the conversion of this compound to its glycerol ester.

    • Reaction Completion and Product Isolation: Once the reaction has reached the desired conversion, the immobilized enzyme can be filtered out for reuse. The resulting product, a mixture of glycerol sorbate and excess glycerol, may be used directly or further purified depending on the application.

Visualizations

solubility_troubleshooting Troubleshooting this compound Precipitation start Precipitation Observed in Liquid Formulation q1 Which preservative was used? start->q1 sorbic_acid This compound q1->sorbic_acid This compound potassium_sorbate Potassium Sorbate q1->potassium_sorbate Potassium Sorbate solution1 Switch to highly soluble Potassium Sorbate sorbic_acid->solution1 q2 What is the pH of the solution? potassium_sorbate->q2 ph_low pH < 4.76 q2->ph_low ph_high pH > 4.76 q2->ph_high solution2 Pre-dissolve K-Sorbate in water before adding to acidic bulk. Consider heating. ph_low->solution2 solution3 Check for other interfering solutes (e.g., high sugar/salt). Increase temperature during dissolution. ph_high->solution3

Caption: A troubleshooting workflow for addressing this compound precipitation.

preservation_strategy Selecting a this compound Preservation Strategy start Start: Define Food Matrix q1 Is the product water-based? start->q1 liquid Yes (e.g., Beverage, Sauce) q1->liquid Yes solid_fat No (e.g., Low-moisture, Fat-based) q1->solid_fat No q2 Does the formulation contain ingredients sensitive to this compound (e.g., yeast)? liquid->q2 use_sorbic_acid Use this compound directly solid_fat->use_sorbic_acid yeast_present Yes (e.g., Baked Goods) q2->yeast_present Yes no_yeast No q2->no_yeast No use_encapsulated Use Encapsulated this compound yeast_present->use_encapsulated use_potassium_sorbate Use Potassium Sorbate no_yeast->use_potassium_sorbate

References

optimizing sorbic acid concentration for specific food products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sorbic acid as a food preservative.

Troubleshooting Guides and FAQs

Question: My this compound isn't dissolving properly in my aqueous food product. What's wrong?

Answer: this compound has low water solubility (0.16 g/100 mL at 20°C).[1][2] For liquid or high-moisture applications, it is highly recommended to use its more soluble salt form, potassium sorbate, which readily dissolves in water.[1][2][3] If you must use this compound, consider dissolving it in a small amount of ethanol or propylene glycol before adding it to your product, ensuring these solvents are permitted and compatible with your food matrix.

Question: I've added the recommended amount of this compound, but I'm still seeing microbial growth. Why is it not effective?

Answer: The effectiveness of this compound is highly dependent on several factors:

  • pH: this compound is most active in its undissociated form, which is favored in acidic conditions. The optimal pH for its antimicrobial activity is below 6.5. If your product has a higher pH, the efficacy of this compound will be significantly reduced.

  • Microbial Load: this compound is a growth inhibitor, not a sterilant. It is most effective on foods with a low initial microbial count. High contamination levels can overwhelm its preservative capacity.

  • Water Activity (aw): While effective in intermediate moisture foods, very high water activity can dilute the preservative's effect. Conversely, some studies show that in high sugar systems, its antimicrobial activity can be enhanced even at pH values above 6.5.

  • Food Matrix Composition: Fats and lipids can interact with this compound, potentially reducing its availability in the aqueous phase where most microbial growth occurs.

Question: Can I use this compound to control all types of microorganisms?

Answer: this compound is primarily effective against molds and yeasts. While it does have some activity against certain bacteria, it is not a broad-spectrum bactericide. For instance, it is generally not effective against lactic acid bacteria or acetic acid bacteria at typical usage levels in wine.

Question: I'm noticing an off-taste in my product after adding this compound. How can I prevent this?

Answer: While generally considered to have a neutral taste at typical concentrations, some individuals can detect a flavor imparted by this compound, especially at higher levels. The taste threshold for this compound is around 130 ppm for experienced tasters. Ensure you are using the minimum effective concentration. If the off-taste persists, consider using it in combination with other preservatives to lower the required concentration of each.

Data Presentation: Effective this compound Concentrations in Various Food Products

Food Product CategoryTypical Concentration Range (%)Maximum Permitted Level (as this compound)Target Microorganisms
Cheeses and Cheese Products0.05 - 0.3< 0.3% (alone or with sorbates)Molds, Yeasts
Baked Goods0.025 - 0.10Varies by regulationMolds, Yeasts
Jams, Jellies, and Preserves0.025 - 0.10< 0.1%Molds, Yeasts
Dried Fruits0.025 - 0.10Varies by regulationMolds, Yeasts
Fruit Juices & Concentrates0.025 - 0.10< 0.2% in concentrated orange juiceYeasts
Wine0.02 - 0.03 (200-300 ppm)300 mg/LYeasts
Margarine0.05 - 0.10< 0.1% (alone) or < 0.2% (combined)Molds, Yeasts
Meat and Fish Products0.05 - 0.4Varies; up to 0.4% in some applicationsMolds, Yeasts

Note: Always consult local regulations for the most up-to-date maximum permitted levels in specific food categories.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound in a Liquid Medium

This protocol outlines a method to determine the lowest concentration of this compound that prevents visible growth of a target microorganism in a liquid broth.

Materials:

  • Target microorganism (e.g., Saccharomyces cerevisiae)

  • Appropriate liquid growth medium (e.g., Yeast Mold Broth)

  • Stock solution of potassium sorbate (e.g., 1% w/v in sterile water)

  • Sterile test tubes or a 96-well microplate

  • Incubator

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of the potassium sorbate stock solution in the liquid growth medium. This will result in a range of this compound concentrations in the test tubes or microplate wells. Include a positive control (medium with no this compound) and a negative control (medium with this compound but no microorganism).

  • Inoculation: Inoculate each tube or well (except the negative control) with a standardized suspension of the target microorganism to a final concentration of approximately 105 CFU/mL.

  • Incubation: Incubate the tubes or microplate at the optimal temperature for the target microorganism for a specified period (e.g., 48-72 hours).

  • Observation: After incubation, visually inspect for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.

  • Quantitative Analysis (Optional): Measure the optical density (OD) of each tube or well using a spectrophotometer at a wavelength of 600 nm. A significant increase in OD compared to the negative control indicates growth.

Protocol 2: Analysis of this compound Concentration in a Food Product by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying the amount of this compound in a food sample. Method parameters may need to be optimized for specific food matrices.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Food sample containing this compound

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or other suitable buffer components

  • Extraction solvent (e.g., methanol, acetonitrile)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of calibration standards of known concentrations.

  • Sample Extraction:

    • Homogenize a known weight of the food sample.

    • Extract the this compound using a suitable solvent. This may involve blending, shaking, and centrifugation.

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC Analysis:

    • Set the HPLC conditions. A common mobile phase is a mixture of methanol and an acidic aqueous buffer.

    • Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 254-260 nm).

    • Inject the prepared standards and sample extract into the HPLC system.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

    • Calculate the final concentration of this compound in the original food sample, accounting for the initial sample weight and any dilution factors.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_opt Optimization & Validation start Define Food Product and Target Microorganism prep_medium Prepare Food Matrix Simulant or Actual Product start->prep_medium prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_sorbate Prepare Sorbate Stock Solution start->prep_sorbate serial_dilution Create Serial Dilutions of Sorbate in Matrix prep_medium->serial_dilution prep_inoculum->serial_dilution prep_sorbate->serial_dilution inoculate Inoculate Samples serial_dilution->inoculate incubate Incubate Under Controlled Conditions inoculate->incubate observe Visual Observation for Growth (e.g., turbidity, colony formation) incubate->observe quantify Quantitative Analysis (e.g., Plate Counts, HPLC) incubate->quantify determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic quantify->determine_mic sensory_eval Sensory Evaluation (Taste, Odor) determine_mic->sensory_eval shelf_life Shelf-Life Study sensory_eval->shelf_life finalize Finalize Optimal Concentration shelf_life->finalize

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_cell Microbial Cell cluster_cytoplasm Cytoplasm cell_membrane Cell Membrane internal_ph Internal pH Decrease cell_membrane->internal_ph transport_disruption Disruption of Membrane Transport Functions cell_membrane->transport_disruption enzyme_inhibition Inhibition of Cellular Enzymes (e.g., Dehydrogenases) internal_ph->enzyme_inhibition metabolic_disruption Metabolic Activity Disruption enzyme_inhibition->metabolic_disruption transport_disruption->metabolic_disruption growth_inhibition Growth Inhibition / Death metabolic_disruption->growth_inhibition outside Undissociated this compound (External Environment, Low pH) outside->cell_membrane Lipid Soluble Penetration

Caption: Mechanism of this compound's antimicrobial action.

References

Technical Support Center: Sorbic Acid Stability in Food Processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of sorbic acid during food processing experiments. It is designed for researchers, scientists, and professionals in drug development and food science.

Troubleshooting Guide: Common Issues with this compound Stability

Issue Potential Cause Troubleshooting Steps
Rapid loss of this compound efficacy in a low-pH food product. Oxidative degradation, which can be accelerated by factors like temperature and exposure to oxygen.1. Minimize oxygen exposure during processing and storage by using vacuum packaging or oxygen-impermeable materials. 2. If possible, add this compound later in the processing stage to reduce the duration of exposure to high temperatures. 3. Evaluate the presence of metal ions (e.g., iron, copper) that can catalyze oxidation and consider using a chelating agent like EDTA.
Browning or off-flavor development in a product preserved with this compound. Degradation of this compound can lead to the formation of carbonyl compounds, such as β-carboxylacrolein, which can react with amino acids to cause browning.1. Confirm the concentration of this compound is within the recommended limits, as higher concentrations can sometimes increase the rate of browning. 2. Monitor for and control conditions that accelerate this compound degradation (high temperature, oxygen, light exposure). 3. Consider the interaction with other ingredients; for instance, some amino acids can increase the degradation rate.
Inconsistent this compound concentration in liquid products. Poor solubility of this compound, especially in water-based systems.1. Use potassium sorbate, the more water-soluble salt of this compound, for liquid applications. 2. Ensure thorough mixing after addition. For larger batches, consider creating a concentrated stock solution of potassium sorbate and then adding it to the main batch.
Reduced antimicrobial activity in yeast-leavened baked goods. This compound can inhibit yeast activity, affecting the final product volume and texture.1. Use encapsulated this compound. The protective coating prevents the acid from interacting with the yeast during proofing and is released during the baking process at temperatures that kill the yeast.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound in food processing?

The stability of this compound is influenced by several factors, including:

  • pH: this compound's antimicrobial effectiveness is pH-dependent, with optimal activity in acidic conditions (below pH 6.5). The rate of oxidative degradation is also faster at lower pH levels.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. However, it is generally considered stable during standard food processing heat treatments like pasteurization.

  • Oxygen: this compound undergoes autoxidation, which is a primary degradation pathway. The presence of oxygen is a critical factor in its stability.

  • Light: Exposure to UV light can lead to the degradation of this compound solutions.

  • Food Composition: Interactions with other food components can affect stability. For example, metal ions like copper and iron can catalyze oxidation, while some amino acids can increase the degradation rate.

2. What are the degradation products of this compound, and what is their impact on food quality?

In aqueous solutions, this compound primarily degrades through autoxidation. The major degradation products include acetaldehyde and β-carboxylacrolein. The formation of these and other carbonyl compounds can lead to undesirable changes in food quality, most notably non-enzymatic browning, as β-carboxylacrolein can react with amino acids to form brown pigments.

3. How does pH affect the antimicrobial efficacy of this compound?

The antimicrobial activity of this compound is attributed to its undissociated form, which can penetrate the cell membranes of microorganisms. The pKa of this compound is 4.75. At pH values below 4.75, the undissociated form predominates, leading to higher antimicrobial efficacy. As the pH increases above this value, the proportion of the dissociated (less effective) form increases, thus reducing its inhibitory action.

4. Is this compound stable during heat treatments like pasteurization and baking?

This compound and its salts are generally heat-stable under normal food processing conditions. For instance, heating at 85°C for 2 hours has been shown to result in no significant losses of this compound.[1][2] During baking, it is also mostly stable within the product. However, prolonged exposure to very high temperatures (over 100°C) can cause some degradation.

Data Presentation

Table 1: Effect of pH on the Dissociation of this compound
pHUndissociated this compound (%)
3.0098.2
3.7091.8
4.0085.1
4.4069.0
4.7550.0
5.0035.8
5.808.8
6.005.7
7.000.6

This table illustrates the percentage of this compound in its active (undissociated) form at various pH levels. The pKa of this compound is 4.75.

Table 2: this compound Degradation in Various Food Systems
Food ProductStorage ConditionsDurationThis compound Loss (%)Degradation Kinetics
Fruit Squashes37°C in polypropylene pouches150-210 days60-90First-Order
Fruit Squashes37°C in glass bottles150-210 days22-30First-Order
Fish Paste37°C in polypropylene pouches150-210 days>60-90First-Order
Intermediate Moisture Cheese Analog35°C, 88% RH, in the dark40 days< 25Not specified
Intermediate Moisture Meat38°C4 months~50Not specified

This table summarizes the degradation of this compound in different food matrices and packaging under various storage conditions. This compound destruction in aqueous systems generally follows first-order kinetics.[3]

Experimental Protocols

Protocol 1: Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound in food products using reverse-phase HPLC.

1. Sample Preparation: a. For liquid samples (e.g., beverages): Degas if carbonated. Dilute the sample with a suitable solvent (e.g., 70% ethanol). Filter the solution through a 0.45 µm syringe filter before injection. b. For solid or semi-solid samples (e.g., cheese, baked goods): Weigh a homogenized sample (e.g., 10 grams) into a 50 mL centrifuge tube. Add a suitable extraction solvent (e.g., 80% ethanol). Vortex or homogenize to ensure thorough mixing. Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.

2. HPLC System and Conditions:

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a methanol-water-acetate buffer at a pH of 4.4 (e.g., in a 40:40:20 ratio).
  • Flow Rate: Typically 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detector: UV-Vis detector set at a wavelength of 254 nm or 260 nm.
  • Column Temperature: 25°C.

3. Calibration and Quantification: a. Prepare a stock standard solution of this compound in the mobile phase or a suitable solvent. b. Create a series of calibration standards by diluting the stock solution to different known concentrations. c. Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. d. Inject the prepared sample solution and determine the this compound concentration from the calibration curve.

Protocol 2: Determination of this compound by UV-Visible Spectrophotometry

This method is based on the reaction of oxidized this compound with thiobarbituric acid (TBA) to form a colored product.

1. Reagents:

  • Sulphuric acid (0.3 N)
  • Potassium dichromate solution
  • Thiobarbituric acid (TBA) solution (0.5%)
  • Standard this compound solution

2. Sample Preparation (Steam Distillation): a. Weigh a prepared sample (e.g., 1.5-2.0 g) into a distillation tube. b. Add 10 mL of 2N H₂SO₄ and 10 g of magnesium sulfate. c. Steam distill the contents and collect the distillate in a volumetric flask.

3. Color Development and Measurement: a. Pipette an aliquot of the distillate into a test tube. For the blank, use distilled water. b. Add 1 mL of 0.3 N sulphuric acid and 1 mL of potassium dichromate solution. c. Heat in a boiling water bath for 5 minutes. d. Cool the tubes in an ice bath and add 2 mL of the TBA solution. e. Heat again in a boiling water bath for 10 minutes to develop the color. f. Cool to room temperature and measure the absorbance at 532 nm against the blank.

4. Calibration and Quantification: a. Prepare a series of standard this compound solutions of known concentrations. b. Treat the standards in the same way as the sample distillate to develop the color. c. Create a calibration curve by plotting absorbance against the concentration of this compound. d. Determine the this compound concentration in the sample from the calibration curve.

Visualizations

G Oxidative Degradation Pathway of this compound SA This compound O2 Oxygen (Autoxidation) Intermediates Unstable Intermediates (e.g., Diradicals) SA->Intermediates + O2 DegradationProducts Degradation Products Intermediates->DegradationProducts Acetaldehyde Acetaldehyde DegradationProducts->Acetaldehyde BCA β-carboxylacrolein DegradationProducts->BCA Browning Brown Pigments (Non-enzymatic Browning) BCA->Browning + Amino Acids AminoAcids Amino Acids G Experimental Workflow for this compound Stability Testing Start Start: Sample with This compound Preparation Sample Preparation (Homogenization, Spiking) Start->Preparation Storage Storage under Controlled Conditions (Temp, pH, Light) Preparation->Storage Sampling Periodic Sampling Storage->Sampling Extraction This compound Extraction Sampling->Extraction Analysis Quantitative Analysis (e.g., HPLC, Spectrophotometry) Extraction->Analysis Data Data Analysis (Degradation Kinetics) Analysis->Data End End: Determine Stability (Rate Constant, Half-life) Data->End

References

Technical Support Center: Overcoming Sorbic Acid Resistance in Spoilage Yeasts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sorbic acid resistance in spoilage yeasts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which spoilage yeasts develop resistance to this compound?

A1: Spoilage yeasts have evolved several mechanisms to counteract the inhibitory effects of this compound. The most well-documented mechanisms include:

  • Active Efflux Pumping: Many yeast species, including Saccharomyces cerevisiae, upregulate the expression of ATP-binding cassette (ABC) transporters, most notably Pdr12.[1][2][3][4] This transporter actively pumps sorbate anions out of the cell, reducing the intracellular concentration of the preservative to sub-lethal levels.[1]

  • Metabolic State: A yeast's metabolic state significantly influences its susceptibility to this compound. This compound has been shown to primarily target mitochondrial respiration. Consequently, yeasts with a highly fermentative metabolism tend to exhibit greater resistance compared to those relying on respiration.

  • Reduced Cellular Uptake: Some yeasts can adapt to this compound by altering their cell wall and plasma membrane composition. These modifications are thought to decrease the passive diffusion of the undissociated form of this compound into the cell.

  • Intracellular pH Homeostasis: Highly resistant yeasts, such as Zygosaccharomyces bailii, are adept at maintaining a lower intracellular pH. This is a crucial resistance factor because this compound is most effective when it dissociates within the neutral pH of the cytoplasm, releasing protons that acidify the cell's interior.

Q2: My this compound treatment is ineffective against spoilage yeasts. What are the likely causes?

A2: Several factors could be contributing to the lack of efficacy of your this compound treatment. Consider the following troubleshooting steps:

  • Yeast Species: Confirm the identity of the spoilage yeast. Species like Zygosaccharomyces bailii are notoriously resistant to weak-acid preservatives.

  • pH of the Medium: this compound is most effective at a low pH, where a higher proportion of the acid is in its undissociated, more permeable form. Ensure the pH of your experimental medium is below the pKa of this compound (4.76).

  • Metabolic Conditions: The carbon source in your medium can influence the yeast's metabolic state. High glucose concentrations can promote fermentation, which is associated with increased resistance. Conversely, some studies have shown that low sugar can also lead to increased resistance as yeasts adapt their metabolism.

  • Induction of Resistance Mechanisms: Pre-exposure to sub-lethal concentrations of this compound can induce resistance mechanisms, such as the expression of the Pdr12 transporter.

Q3: Are there any known synergistic combinations with this compound to enhance its efficacy?

Troubleshooting Guides

Issue 1: this compound fails to inhibit yeast growth even at high concentrations.
Potential Cause Troubleshooting Step Expected Outcome
Highly Resistant Yeast Species Identify the yeast species using molecular methods (e.g., ITS sequencing).Knowing the species will inform the expected level of resistance. For highly resistant species like Z. bailii, alternative or combination treatments may be necessary.
Inappropriate Medium pH Measure and adjust the pH of your medium to be at or below 4.0.Lowering the pH increases the concentration of undissociated this compound, enhancing its uptake and efficacy.
High Initial Inoculum Reduce the initial concentration of yeast cells in your experiment.A lower microbial load is generally easier to control with preservatives.
Adaptation to this compound Avoid pre-culturing the yeast in media containing sub-lethal concentrations of this compound.This prevents the pre-induction of resistance mechanisms.
Issue 2: Inconsistent results in this compound susceptibility testing.
Potential Cause Troubleshooting Step Expected Outcome
Variability in Inoculum Preparation Standardize your inoculum preparation protocol, ensuring cells are from the same growth phase (e.g., exponential phase) for each experiment.Consistent physiological state of the yeast cells will lead to more reproducible results.
Fluctuations in Environmental Conditions Tightly control the temperature, pH, and atmospheric conditions (aerobic vs. anaerobic) of your experiments.Environmental factors significantly impact the effectiveness of this compound. Anaerobic conditions can increase resistance.
Heterogeneous Population Response Consider single-cell analysis techniques if possible, or plate counts on selective media to assess population heterogeneity.Some yeast populations may contain a small sub-population of highly resistant cells.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Different Yeast Species Under Varying Conditions.

Yeast SpeciesCarbon Source (3%)This compound MIC (mM)Reference
Saccharomyces cerevisiaeGlucose3.0
Saccharomyces cerevisiaeGlycerol1.8
Zygosaccharomyces bailiiGlucose6.6
Zygosaccharomyces bailiiGlycerol3.1
Rhodotorula glutinisGlucose~0.5
Rhodotorula glutinisGlycerol~0.5

Table 2: Effect of this compound on Growth of Saccharomyces cerevisiae Δpad1 at pH 4.0.

This compound Concentration (mM)Doubling Time (approx. hours)Final OD600 (approx.)Reference
02.010.0
14.57.5
28.53.0

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from studies on yeast susceptibility to weak acids.

1. Materials:

  • Yeast strain of interest

  • Yeast extract-peptone (YEP) medium

  • Carbon source (e.g., glucose or glycerol)

  • This compound stock solution (e.g., 100 mM in ethanol)

  • Sterile 96-well microplates

  • Microplate reader

2. Method:

  • Prepare YEP medium with the desired carbon source concentration (e.g., 3% w/v) and adjust the pH to 4.0.

  • In a 96-well microplate, create a two-fold serial dilution of this compound in the prepared medium. Include a no-drug control.

  • Prepare an inoculum of the yeast strain from an overnight culture, washed and resuspended in sterile water to a final concentration of 1 x 10^5 cells/mL.

  • Inoculate each well of the microplate with the yeast suspension.

  • Incubate the plate at the desired temperature (e.g., 24°C) with shaking (e.g., 120 rpm) for a specified period (e.g., 14 days).

  • Measure the optical density at 600 nm (OD600) using a microplate reader.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effects of two compounds.

1. Materials:

  • Yeast strain of interest

  • Appropriate growth medium (e.g., YEPD at pH 4.0)

  • Stock solutions of this compound and the test compound

  • Sterile 96-well microplates

  • Microplate reader

2. Method:

  • In a 96-well plate, prepare a two-dimensional matrix of concentrations for the two compounds. Along the x-axis, serially dilute this compound. Along the y-axis, serially dilute the second test compound.

  • Include wells with each compound alone and a no-drug control.

  • Inoculate all wells with a standardized yeast suspension (e.g., 1 x 10^5 cells/mL).

  • Incubate the plate under appropriate conditions.

  • Measure the OD600 after a defined incubation period.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination where growth is inhibited. The FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive or indifferent effect

    • FICI > 4.0: Antagonism

Mandatory Visualizations

SorbicAcidResistance cluster_extracellular Extracellular (Low pH) cluster_membrane Plasma Membrane cluster_intracellular Intracellular (Neutral pH) Sorbic_Acid_undissociated This compound (Undissociated) Sorbic_Acid_dissociated Sorbate Anion + H+ Sorbic_Acid_undissociated->Sorbic_Acid_dissociated Passive Diffusion Pdr12 Pdr12 (ABC Transporter) Pdr12->Sorbic_Acid_undissociated Active Efflux (ATP-dependent) Sorbic_Acid_dissociated->Pdr12 Substrate War1 War1 (Transcription Factor) Sorbic_Acid_dissociated->War1 Activates Cellular_Targets Inhibition of Mitochondrial Respiration & Cytoplasmic Acidification Sorbic_Acid_dissociated->Cellular_Targets PDR12_gene PDR12 Gene War1->PDR12_gene Induces Transcription PDR12_gene->Pdr12 Translation

Caption: this compound resistance pathway in yeast.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Yeast_Culture 1. Prepare Yeast Inoculum (Standardized Growth Phase) Inoculation 4. Inoculate Microplate Yeast_Culture->Inoculation Media_Prep 2. Prepare Growth Medium (Control pH, Carbon Source) Serial_Dilution 3. Create this compound Serial Dilution Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubate 5. Incubate under Controlled Conditions Inoculation->Incubate Measure_OD 6. Measure OD600 Incubate->Measure_OD Determine_MIC 7. Determine MIC Measure_OD->Determine_MIC

Caption: Workflow for MIC determination.

LogicTree Start This compound Ineffective? Check_Yeast Identify Yeast Species Start->Check_Yeast Check_pH Verify Medium pH (<4.76) Start->Check_pH Check_Metabolism Assess Metabolic Conditions (Carbon Source, Aeration) Start->Check_Metabolism Consider_Adaptation Review Pre-culture Conditions Start->Consider_Adaptation Highly_Resistant Highly Resistant Species (e.g., Z. bailii) Check_Yeast->Highly_Resistant Yes pH_High pH too High Check_pH->pH_High Yes Favorable_Metabolism Promotes Fermentation Check_Metabolism->Favorable_Metabolism Yes Adaptation_Induced Resistance Induced Consider_Adaptation->Adaptation_Induced Yes Action_Alternative Action: Consider Alternative/ Combination Preservatives Highly_Resistant->Action_Alternative Action_Adjust_pH Action: Adjust pH Downward pH_High->Action_Adjust_pH Action_Modify_Media Action: Modify Carbon Source/ Control Aeration Favorable_Metabolism->Action_Modify_Media Action_Avoid_PreExposure Action: Avoid Sub-lethal Pre-exposure Adaptation_Induced->Action_Avoid_PreExposure

Caption: Troubleshooting logic for this compound inefficacy.

References

troubleshooting sorbic acid degradation in stored products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sorbic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of products containing this compound.

Question 1: Why is the concentration of this compound in my product decreasing faster than expected?

Potential Causes:

  • Oxidation: this compound in aqueous solutions is susceptible to autoxidation, which is the primary degradation pathway.[1] This process is accelerated by the presence of oxygen, trace metal ions (like Cu²⁺ and Fe²⁺), and exposure to light.[2]

  • Low pH: The rate of oxidative degradation of this compound increases as the pH decreases.[2] While a lower pH (below 4.76) is required for its antimicrobial activity, it can also accelerate its chemical degradation.[1][3]

  • High Temperature: Elevated storage temperatures significantly increase the rate of all chemical degradation reactions, following Arrhenius kinetics.

  • Incompatible Excipients: Certain excipients can promote degradation. This includes strong oxidizing agents, some reducing agents, and excipients containing reactive impurities like aldehydes or peroxides (e.g., in some grades of polyethylene glycols (PEGs) or polysorbates).

Recommended Solutions:

  • Control Storage Conditions: Store the product at recommended temperatures, protected from light using opaque or UV-resistant packaging.

  • Optimize pH: Maintain the pH of the formulation in a range that balances antimicrobial efficacy and chemical stability. While efficacy is higher at lower pH, stability is compromised. A pH between 4 and 6 is a common target.

  • Inert Atmosphere: For highly sensitive formulations, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure.

  • Use of Chelating Agents: Adding a chelating agent like EDTA can sequester trace metal ions that catalyze oxidation. However, be aware that under certain conditions, some EDTA-metal complexes might still participate in redox cycling.

  • Excipient Compatibility Screening: Perform thorough compatibility studies with all formulation excipients. Avoid known oxidizing agents and test for reactive impurities in excipient lots.

Question 2: My product has developed a yellow or brown discoloration. Is this related to this compound?

Potential Causes:

  • Reaction with Amino Compounds: The primary cause of browning is the reaction of this compound's degradation products with compounds containing primary amine groups, such as amino acids (e.g., glycine, lysine), peptides, or proteins. This compound first oxidizes to form carbonyl compounds (like β-carboxylacrolein), which then undergo Maillard-type reactions with the amino groups to form brown pigments.

  • High Temperature Storage: Heat accelerates both the initial oxidation of this compound and the subsequent browning reactions.

Recommended Solutions:

  • Identify and Mitigate Reactants: Analyze the formulation for components with primary amine groups. If they are essential, ensure strict temperature control during storage and handling.

  • Antioxidant Addition: The inclusion of antioxidants can inhibit the initial oxidative degradation of this compound, thereby preventing the formation of the carbonyl intermediates required for the browning reaction.

  • pH Control: While complex, adjusting the pH may alter the rate of the browning reaction, though this must be balanced with its effect on this compound's initial degradation.

Question 3: An unusual "plastic" or "kerosene-like" off-odor has developed in my product. What is the cause?

Potential Causes:

  • Microbial Metabolism: This specific type of off-odor is typically not from simple chemical oxidation. It is often the result of microbial activity, where certain molds (e.g., Penicillium strains) or yeasts metabolize this compound. These microorganisms can decarboxylate this compound to produce trans-1,3-pentadiene, a volatile compound with a characteristic kerosene or petroleum odor.

  • Formation of Ethyl Sorbate: In products containing ethanol, the formation of ethyl sorbate can impart an unpleasant odor if present at significant levels.

Recommended Solutions:

  • Review Microbial Contamination: The presence of this off-odor is a strong indicator of microbial resistance or contamination. Re-evaluate the product's microbial load, manufacturing hygiene, and the spectrum of activity of the preservative system. This compound is not effective against all microorganisms, particularly certain lactic acid bacteria.

  • Confirm Degradation Product: Use an analytical technique like headspace gas chromatography-mass spectrometry (GC-MS) to confirm the presence of trans-1,3-pentadiene.

  • Enhance Preservative System: If sorbate-resistant microbes are identified, consider adding a secondary preservative with a different mechanism of action or re-evaluating the suitability of this compound for the product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability and efficacy? A1: There is a trade-off between stability and efficacy. This compound's antimicrobial activity is greatest at low pH (below its pKa of 4.76), where the undissociated acid form predominates. However, its chemical stability is lower at acidic pH, with oxidative degradation rates increasing as pH drops. Therefore, the "optimal" pH is formulation-dependent, typically falling between pH 4.0 and 6.0 to provide a balance of microbial inhibition and acceptable shelf-life.

Q2: How does temperature impact this compound degradation? A2: this compound degradation follows first-order kinetics, and the rate constant increases with temperature, as described by the Arrhenius equation. Storing products at elevated temperatures will significantly accelerate the loss of this compound and can promote secondary reactions like browning. Conversely, refrigeration can dramatically improve its stability.

Q3: What are the main degradation products of this compound? A3: In aqueous solutions, the primary degradation pathway is autoxidation, which cleaves the double bonds. This produces various carbonyl compounds, with acetaldehyde and β-carboxylacrolein being major products. These carbonyls are reactive and can lead to discoloration and the formation of other secondary products.

Q4: Can this compound be used with other common pharmaceutical excipients like PEGs, Polysorbates, or HPMC? A4: Generally, this compound is compatible with many common excipients. However, potential incompatibilities can arise from reactive impurities within these excipients. For example, some grades of PEGs and polysorbates can contain residual aldehydes or peroxides from their manufacturing process, which can oxidize this compound. Polymers like HPMC-AS (hydroxypropyl methylcellulose acetate succinate) can hydrolyze under heat, releasing acids that could potentially esterify other components, though a direct reaction with this compound is less documented than with hydroxyl-containing APIs. It is critical to test the stability of this compound in the specific final formulation.

Q5: What are the best analytical methods to assess this compound stability? A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common, robust, and reliable method for quantifying the concentration of this compound over time. Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a headspace sampler, is ideal for identifying volatile degradation products that may cause off-odors.

Data Presentation

Impact of pH and Temperature on this compound Stability

The degradation of this compound in aqueous solution follows first-order kinetics. Its stability is highly dependent on both pH and temperature. The rate of degradation generally increases at higher temperatures and lower pH values.

Disclaimer: The following table presents illustrative half-life data to demonstrate established trends. Absolute values are highly dependent on the specific formulation matrix, including buffer species, presence of catalysts, and oxygen levels. This data should not be used for direct shelf-life prediction without experimental validation.

TemperaturepHIllustrative First-Order Rate Constant (k) (day⁻¹)Illustrative Half-Life (t½ = 0.693/k) (days)
25°C 3.00.0116~60
4.00.0058~120
5.00.0023~300
6.00.0012~580
40°C 3.00.0462~15
4.00.0231~30
5.00.0092~75
6.00.0046~150

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

Principle: This method uses reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other formulation components, followed by quantification using an ultraviolet (UV) detector at the wavelength of maximum absorbance for this compound.

Methodology:

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reagents and Materials:

    • This compound Reference Standard

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄)

    • Phosphoric Acid

    • Water (HPLC Grade)

    • 0.45 µm syringe filters

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Prepare a phosphate buffer by dissolving 2.5 g of KH₂PO₄ in 1000 mL of water and adjusting the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and methanol (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Preparation of Sample Solutions:

    • Accurately weigh a quantity of the product and dissolve/disperse it in a suitable solvent (e.g., methanol or mobile phase) to achieve an expected this compound concentration within the calibration range.

    • For complex matrices like creams or ointments, a liquid-liquid or solid-phase extraction may be necessary to isolate the this compound.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Protocol 2: Identification of Volatile Degradants by Headspace GC-MS

Principle: This method is used to identify volatile off-odor compounds, such as 1,3-pentadiene, that may result from microbial degradation of this compound. The product is heated in a sealed vial, and the vapor (headspace) is injected into a gas chromatograph for separation, followed by identification using a mass spectrometer.

Methodology:

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer (GC-MS)

    • Headspace Autosampler

  • Reagents and Materials:

    • Reference standards for suspected degradants (e.g., 1,3-pentadiene) if available.

    • 20 mL headspace vials with septa and caps.

  • GC-MS Conditions:

    • Column: A low-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

    • Injector Temperature: 250°C

    • MS Transfer Line Temperature: 280°C

    • MS Ion Source Temperature: 230°C

    • Mass Range: Scan from m/z 35 to 350.

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 15 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

  • Sample Preparation:

    • Place a precisely weighed amount of the product (e.g., 1 gram) into a 20 mL headspace vial and seal immediately.

    • Prepare a control vial with an un-degraded sample or placebo for comparison.

  • Analysis and Data Interpretation:

    • Run the blank, control, and sample vials.

    • Analyze the resulting total ion chromatogram (TIC) for peaks present in the degraded sample but absent in the control.

    • Identify unknown peaks by comparing their mass spectra to a reference library (e.g., NIST). A match for 1,3-pentadiene (m/z 66, 65, 51, 39) would confirm microbial degradation.

Mandatory Visualizations

Sorbic_Acid_Oxidation_Pathway SA This compound INT Unstable Intermediates (Peroxides, Epoxides) SA->INT Oxidation OX Oxidizing Agents (O₂, Light, Metal Ions) OX->INT CARB Primary Carbonyls (Acetaldehyde, β-carboxylacrolein) INT->CARB Cleavage BROWN Brown Pigments (Melanoidins) CARB->BROWN AA Amino Acids Proteins AA->BROWN

Caption: Oxidative degradation pathway of this compound leading to browning.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Investigation Pathways Start This compound Degradation Suspected Check What is the primary symptom? Start->Check Loss Loss of Concentration Check->Loss Concentration Loss Color Discoloration (Browning) Check->Color Color Change Odor Off-Odor (Plastic/Kerosene) Check->Odor Off-Odor AnalyzeLoss Check Storage (Temp, Light) Review Formulation (pH, Excipients) Perform HPLC Assay Loss->AnalyzeLoss Investigate AnalyzeColor Check for Amino Compounds Review Storage Temp Analyze Degradation Products Color->AnalyzeColor Investigate AnalyzeOdor Check for Microbial Contamination Perform Headspace GC-MS Review Preservative Efficacy Odor->AnalyzeOdor Investigate

Caption: Troubleshooting workflow for this compound degradation issues.

Stability_Factors center This compound Stability pH Low pH (<5) pH->center Decreases Temp High Temperature Temp->center Decreases Light UV/Light Exposure Light->center Decreases Oxygen Oxygen Oxygen->center Decreases Metals Metal Ions (Fe, Cu) Metals->center Decreases Microbes Microorganisms Microbes->center Decreases

Caption: Key factors that negatively influence this compound stability.

References

impact of pH on sorbic acid effectiveness in different media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sorbic acid as a preservative.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a preservative?

This compound is a weak organic acid that acts as an antimicrobial agent, primarily against yeasts and molds, and to a lesser extent, some bacteria.[1][2][3] Its effectiveness is greatest when it is in its undissociated (non-ionized) form.[1][2] The undissociated this compound can penetrate the microbial cell membrane. Inside the cell, where the pH is generally higher, the acid dissociates, releasing protons and acidifying the cytoplasm. This internal pH drop can inhibit various enzymatic functions, including those involved in carbohydrate metabolism and the citric acid cycle, ultimately disrupting the microorganism's ability to grow and reproduce. Some studies also suggest that this compound can interfere with the mitochondrial electron transport chain.

Q2: How does pH influence the effectiveness of this compound?

The pH of the medium is a critical factor governing the efficacy of this compound. This compound has a pKa of approximately 4.76. Below this pH, the undissociated, antimicrobially active form of the acid predominates. As the pH increases above the pKa, the proportion of the dissociated, less effective sorbate ion increases. Therefore, this compound is most effective in acidic environments (pH < 6.5) and its activity significantly decreases in neutral or alkaline conditions.

Q3: What is the difference between this compound and potassium sorbate, and when should I use each?

This compound is the active antimicrobial compound. Potassium sorbate is the potassium salt of this compound and is much more soluble in water. In solution, potassium sorbate dissociates to release the sorbate ion, which then equilibrates with the undissociated this compound based on the pH of the medium. For practical purposes, the more soluble potassium sorbate is often used, especially in aqueous formulations, as it allows for the preparation of concentrated stock solutions. Once dissolved, its antimicrobial activity is identical to that of this compound at the same pH.

Q4: What types of microorganisms is this compound most effective against?

This compound is primarily effective against yeasts and molds. It is also effective against a range of bacteria, although its antibacterial spectrum is more selective. Some studies indicate that Gram-negative bacteria may be more sensitive to this compound than Gram-positive bacteria. It is important to note that certain microorganisms, including some lactic acid bacteria, can be resistant to or even metabolize this compound.

Troubleshooting Guide

Issue 1: this compound is not effectively preserving my product.

Possible Causes & Solutions:

  • Incorrect pH: The pH of your medium may be too high (above 6.5) for this compound to be effective.

    • Solution: Measure the pH of your product. If it is too high, consider adjusting it to a more acidic level (ideally below pH 6.0) if your product formulation allows.

  • High Initial Microbial Load: this compound is a fungistatic and bacteriostatic agent, meaning it inhibits growth rather than killing microorganisms. A high initial number of microorganisms can overwhelm its inhibitory capacity.

    • Solution: Ensure good manufacturing practices and sanitation to minimize the initial microbial contamination of your product. In some applications, like wine, clarification to reduce the yeast population is recommended before adding this compound.

  • Resistant Microorganisms: The contaminating microorganisms may be naturally resistant to this compound.

    • Solution: Identify the spoilage organism. If it is a known sorbate-resistant strain, you may need to consider a different preservative system or a combination of preservatives.

  • Interaction with Formulation Components: The effectiveness of this compound can be influenced by other ingredients in your formulation. For instance, a high fat content can reduce the concentration of this compound in the aqueous phase where microbial growth occurs.

    • Solution: Review your formulation. You may need to increase the concentration of this compound or consider a preservative system better suited for your specific matrix.

  • Insufficient Concentration: The concentration of this compound may be too low to be effective against the specific microbial challenge in your product.

    • Solution: Consult relevant literature or regulatory guidelines for recommended usage levels in your specific application. The effective concentration typically ranges from 0.025% to 0.10%.

Issue 2: I am observing precipitation after adding potassium sorbate.

Possible Causes & Solutions:

  • Low Temperature: The solubility of potassium sorbate is influenced by temperature. Adding it to a cold solution can lead to precipitation.

    • Solution: Ensure your solution is not too cold when adding potassium sorbate. Gentle warming may be necessary to fully dissolve the preservative.

  • Interaction with Other Components: In some media, such as wine, potassium sorbate can cause precipitation of other components like bitartrate.

    • Solution: Investigate potential interactions with other ingredients in your formulation. A pre-dissolution of potassium sorbate in a small amount of the liquid vehicle before adding to the bulk solution might help.

Data Presentation

Table 1: Effect of pH on the Dissociation of this compound

pH% Undissociated (Active) this compound
3.0098.2%
3.7093.0%
4.0086.0%
4.4070.0%
4.76 (pKa)50.0%
5.0037.0%
5.807.0%
6.006.0%
7.000.6%

Table 2: Recommended this compound Concentrations for Wine Based on Alcohol Content

% Alcohol in WineThis compound (mg/L)
10150
11125
12100
1375
1450
Data adapted from Peynaud (1980) as cited in a technical bulletin.

Experimental Protocols

Protocol: Determination of Antimicrobial Effectiveness of this compound

This protocol is a generalized method for evaluating the efficacy of this compound in a liquid medium.

1. Materials:

  • This compound or potassium sorbate

  • Test medium (e.g., broth, liquid food product, pharmaceutical formulation)

  • Target microorganisms (e.g., Saccharomyces cerevisiae, Aspergillus niger, Escherichia coli)

  • Sterile culture tubes or flasks

  • Incubator

  • Spectrophotometer or plating supplies (agar plates, spreader)

  • pH meter

2. Methodology:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound or potassium sorbate. Create a series of dilutions in the test medium to achieve the desired final concentrations (e.g., 0.05%, 0.1%, 0.15%, 0.2%). Prepare a control medium without this compound.

  • pH Adjustment: Adjust the pH of all test and control media to the desired experimental value using a pH meter and appropriate acids or bases.

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., to a concentration of 10^5 to 10^6 CFU/mL). Add a small, known volume of the inoculum to each test and control tube/flask.

  • Incubation: Incubate the inoculated media at the optimal growth temperature for the target microorganism.

  • Monitoring Microbial Growth: At regular intervals (e.g., 0, 24, 48, 72 hours), assess microbial growth. This can be done by:

    • Spectrophotometry: Measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine turbidity.

    • Plating: Performing serial dilutions and plating on appropriate agar to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the microbial growth (OD or CFU/mL) over time for each this compound concentration and the control. Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of this compound that prevents visible growth.

Visualizations

SorbicAcid_pH_Effectiveness cluster_pH_Scale pH Scale cluster_SorbicAcid_State This compound State cluster_Effectiveness Antimicrobial Effectiveness Low_pH Low pH (< 4.76) Undissociated Undissociated this compound (Active Form) Low_pH->Undissociated Favors pKa pKa = 4.76 High_pH High pH (> 4.76) Dissociated Dissociated Sorbate Ion (Inactive Form) High_pH->Dissociated Favors High_Effectiveness High Effectiveness Undissociated->High_Effectiveness Leads to Low_Effectiveness Low Effectiveness Dissociated->Low_Effectiveness Leads to

Caption: Relationship between pH and this compound effectiveness.

Troubleshooting_Workflow Start Preservation Failure with this compound Check_pH Is pH < 6.0? Start->Check_pH Adjust_pH Adjust pH to acidic range Check_pH->Adjust_pH No Check_Microbial_Load Is initial microbial load low? Check_pH->Check_Microbial_Load Yes Adjust_pH->Check_pH Improve_Sanitation Improve sanitation and reduce initial contamination Check_Microbial_Load->Improve_Sanitation No Check_Concentration Is this compound concentration adequate? Check_Microbial_Load->Check_Concentration Yes Improve_Sanitation->Check_Microbial_Load Increase_Concentration Increase this compound concentration Check_Concentration->Increase_Concentration No Consider_Resistance Consider resistant strains or formulation interactions Check_Concentration->Consider_Resistance If still failing End Preservation Successful Check_Concentration->End Yes Increase_Concentration->Check_Concentration

Caption: Troubleshooting workflow for this compound preservation issues.

References

Technical Support Center: Interference of Reducing Sugars with Sorbic Acid Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with the interference of reducing sugars on sorbic acid stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which reducing sugars interfere with this compound stability?

A1: The primary mechanism is the Maillard reaction, a non-enzymatic browning reaction between the carbonyl group of a reducing sugar (e.g., glucose, fructose) and an amino group.[1][2][3][4] While this compound itself does not contain an amino group, it can be degraded in systems where the Maillard reaction is occurring.[5] The degradation of this compound is often accompanied by the formation of brown pigments.

Q2: Which factors influence the rate of this compound degradation in the presence of reducing sugars?

A2: Several factors can influence the rate of this compound degradation, including:

  • Temperature: Higher temperatures accelerate the Maillard reaction and, consequently, the degradation of this compound.

  • pH: The stability of this compound is pH-dependent, with its antimicrobial activity being optimal at a pH below 6.5. The Maillard reaction is also influenced by pH.

  • Water Activity (aw): Reduced water activity can impact the rate of this compound degradation.

  • Presence of Amino Acids: The presence of amino acids is a prerequisite for the Maillard reaction and can significantly influence the kinetics of this compound destruction.

  • Type of Sugar: Different reducing sugars can have varying effects on this compound stability. For instance, an increase in sorbate degradation has been observed with the addition of glucose.

Q3: Can non-reducing sugars like sucrose affect this compound stability?

A3: Yes, under certain conditions. In acidic environments, sucrose can be hydrolyzed into its constituent reducing sugars, glucose and fructose. This subsequent presence of reducing sugars can then lead to the degradation of this compound.

Q4: Are there any additives that can help stabilize this compound in the presence of reducing sugars?

A4: The addition of certain substances may help mitigate this compound degradation. For example, some studies have shown that certain polyols may decrease browning development, which is an indicator of the Maillard reaction. The use of antioxidants can also help stabilize this compound in aqueous solutions.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in a formulation containing a reducing sugar.

  • Possible Cause 1: High storage temperature.

    • Troubleshooting Step: Verify the storage temperature of your formulation. This compound degradation is accelerated at elevated temperatures, especially in the presence of reducing sugars. Consider storing your product at a lower temperature and conducting stability studies at various temperature points to determine the optimal storage condition.

  • Possible Cause 2: Suboptimal pH of the formulation.

    • Troubleshooting Step: Measure the pH of your formulation. The antimicrobial efficacy and stability of this compound are pH-dependent. Adjust the pH to a range that is optimal for both this compound stability and the overall quality of your product.

  • Possible Cause 3: Interaction with other components in the formulation.

    • Troubleshooting Step: Review the full composition of your formulation. The presence of amino acids or trace metal ions can catalyze the degradation of this compound. Consider the use of chelating agents if metal ion contamination is suspected.

Issue 2: Unexpected browning of the product over time.

  • Possible Cause: Maillard reaction.

    • Troubleshooting Step: The development of a brown color is a strong indicator of the Maillard reaction occurring between reducing sugars and amino compounds in your formulation. This reaction can also lead to the degradation of this compound. To mitigate this, you could explore replacing the reducing sugar with a non-reducing sugar if the application allows, or optimizing the pH and temperature conditions to slow down the reaction rate.

Data Presentation

Table 1: Factors Influencing this compound Degradation

FactorObservationReference
Reducing Sugars (e.g., Glucose) Increased destruction rate of this compound.
Temperature This compound degrades appreciably as a function of temperature during storage.
pH This compound stability and antimicrobial activity are pH-dependent.
Amino Acids (e.g., Lysine) Greatly influenced the kinetics of this compound destruction in the presence of sugars.
Water Activity (aw) Depression of aw by adding glucose increased the destruction rate of this compound.

Experimental Protocols

Protocol 1: Determination of this compound Concentration by HPLC

This protocol provides a general guideline for the determination of this compound concentration in a liquid formulation. Method optimization will be required based on the specific sample matrix.

  • Objective: To quantify the concentration of this compound in a sample over time to assess its stability.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column.

    • This compound reference standard.

    • Mobile phase (e.g., a mixture of acetonitrile and a buffer solution, to be optimized).

    • Sample vials.

    • Volumetric flasks and pipettes.

    • Filtration system (e.g., 0.45 µm syringe filters).

  • Procedure:

    • Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent. From the stock solution, prepare a series of standard solutions of known concentrations to create a calibration curve.

    • Sample Preparation:

      • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

      • Dilute the sample with the mobile phase or a suitable solvent.

      • Filter the diluted sample through a 0.45 µm filter into an HPLC vial.

    • Chromatographic Conditions (Example):

      • Column: C18, 5 µm, 4.6 x 250 mm.

      • Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 40:60 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 20 µL.

      • Note: These conditions are illustrative and should be optimized for your specific application.

    • Analysis:

      • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

      • Inject the prepared sample solutions.

      • Determine the peak area of this compound in the sample chromatogram.

    • Calculation:

      • Using the calibration curve, determine the concentration of this compound in the prepared sample solution.

      • Calculate the concentration of this compound in the original sample, taking into account the dilution factor.

    • Stability Study: Repeat the analysis at predetermined time intervals for samples stored under specific conditions (e.g., different temperatures, light exposure) to monitor the change in this compound concentration over time.

Visualizations

Maillard_Reaction_Pathway ReducingSugar Reducing Sugar (e.g., Glucose) SchiffBase Schiff Base Formation ReducingSugar->SchiffBase AminoAcid Amino Acid AminoAcid->SchiffBase Amadori Amadori Rearrangement SchiffBase->Amadori DegradationProducts Degradation Products (e.g., Carbonyls) Amadori->DegradationProducts Melanoidins Melanoidins (Brown Pigments) DegradationProducts->Melanoidins SorbicAcidDegradation This compound Degradation DegradationProducts->SorbicAcidDegradation interacts with SorbicAcid This compound SorbicAcid->SorbicAcidDegradation

Caption: Maillard reaction pathway and its impact on this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Formulation Prepare Formulation (with this compound and Reducing Sugar) Storage Aliquot and Store under Different Conditions (T, pH, etc.) Formulation->Storage Sampling Sample at Predetermined Time Intervals Storage->Sampling Quantification Quantify this compound (e.g., by HPLC) Sampling->Quantification Data Analyze Degradation Kinetics Quantification->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree Start This compound Instability Observed CheckTemp Is storage temperature elevated? Start->CheckTemp LowerTemp Action: Lower storage temperature. Monitor stability. CheckTemp->LowerTemp Yes CheckpH Is pH outside optimal range? CheckTemp->CheckpH No AdjustpH Action: Adjust pH. Monitor stability. CheckpH->AdjustpH Yes CheckBrowning Is browning observed? CheckpH->CheckBrowning No MaillardSuspected Indication: Maillard reaction likely. Consider reformulating. CheckBrowning->MaillardSuspected Yes CheckOther Review other ingredients (e.g., amino acids, metal ions). CheckBrowning->CheckOther No

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Mitigating Off-Flavor Development from Sorbic Acid Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for mitigating off-flavor development from sorbic acid degradation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of undesirable flavors in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound and its salts (e.g., potassium sorbate) are widely used as preservatives in a variety of products, including food, beverages, and pharmaceuticals. They are effective at inhibiting the growth of molds, yeasts, and some bacteria, thereby extending product shelf life.[1][2] Their efficacy is pH-dependent, being most active in acidic conditions.

Q2: What are the primary causes of off-flavor development from this compound?

Off-flavors stemming from this compound degradation are primarily due to two pathways:

  • Microbial Degradation: Certain molds and yeasts can metabolize this compound, leading to the formation of volatile compounds with undesirable odors. The most common is the decarboxylation of this compound to produce 1,3-pentadiene, which has a characteristic "plastic" or "kerosene-like" off-odor.

  • Chemical Degradation (Oxidation): this compound can undergo oxidation, especially in the presence of oxygen, light, and certain metal ions. This process can lead to the formation of various aldehydes and other compounds that may contribute to off-flavors and discoloration. In ethanolic solutions, such as wine, this compound can react with ethanol over time to form ethyl sorbate, which can impart a "pineapple" or "celery-like" note.[3][4]

Q3: What are the main off-flavor compounds and their sensory characteristics?

Off-Flavor CompoundAssociated Sensory DescriptorsPrimary Formation Pathway
1,3-Pentadiene Plastic, kerosene, hydrocarbon, gasoline-likeMicrobial decarboxylation
Ethyl Sorbate Pineapple, celery, fruity, sweetChemical reaction with ethanol
Various Aldehydes Rancid, oxidized, greenChemical oxidation

Q4: How does pH affect the stability and efficacy of this compound?

The antimicrobial activity of this compound is primarily attributed to the undissociated form of the acid. The pKa of this compound is 4.76. At a pH below 4.76, the undissociated form predominates, leading to greater antimicrobial efficacy. Conversely, at a higher pH, the dissociated (sorbate) form is more prevalent, which is less effective at inhibiting microbial growth. The stability of this compound is also influenced by pH, with degradation rates often being lower at a higher pH.

Troubleshooting Guides

Problem: My product has developed a "plastic" or "kerosene-like" off-flavor.

Potential Cause Troubleshooting Steps
Microbial Contamination 1. Identify the Microorganism: Plate your product on appropriate microbiological media to isolate and identify any contaminating yeasts or molds. Species of Penicillium, Aspergillus, and certain yeasts are known to degrade this compound. 2. Review Sanitation Procedures: Ensure that all equipment and manufacturing environments are thoroughly cleaned and sanitized to prevent microbial contamination. 3. Optimize Preservative System: Consider using a combination of preservatives to provide a broader spectrum of antimicrobial activity. The use of sulfur dioxide in combination with this compound can be effective in some applications.[5]
Inadequate this compound Concentration 1. Verify this compound Concentration: Use an appropriate analytical method (e.g., HPLC) to confirm that the concentration of this compound in your product is within the effective range. 2. Adjust Concentration: If the concentration is too low, consider increasing it, staying within regulatory limits.

Problem: My alcoholic beverage product has a "pineapple" or "celery-like" off-flavor that develops over time.

Potential Cause Troubleshooting Steps
Formation of Ethyl Sorbate 1. Limit this compound Use in Products for Long-Term Aging: For beverages intended for extended aging, consider alternative preservation methods as the formation of ethyl sorbate is a slow, time-dependent reaction. 2. Storage Conditions: Store the product at cooler temperatures to slow down the rate of esterification.

Problem: My product is showing browning or discoloration and has a general "oxidized" off-flavor.

Potential Cause Troubleshooting Steps
Oxidative Degradation of this compound 1. Protect from Light: Store the product in opaque or amber packaging to prevent light-induced oxidation. 2. Minimize Oxygen Exposure: Use packaging with low oxygen permeability and consider inert gas flushing (e.g., nitrogen) during filling. 3. Add Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C) or tocopherols (Vitamin E), can help to quench free radicals and inhibit the oxidation of this compound. 4. Chelating Agents: If metal ion contamination is suspected, consider the use of chelating agents like EDTA to bind metal ions and prevent them from catalyzing oxidation reactions.

Data Presentation

Table 1: Effect of pH on the Undissociated Form of this compound

pHUndissociated this compound (%)
3.098.2
3.594.8
4.085.5
4.564.0
4.76 (pKa)50.0
5.036.0
5.515.4
6.05.7

Table 2: this compound Degradation in an Aqueous System at 35°C

Storage Time (days)This compound Loss (%)
10< 10
20~15
30~20
40< 25

Data adapted from studies on intermediate moisture cheese analogs.

Table 3: Sensory Thresholds of Key Off-Flavor Compounds

CompoundOdor Threshold in WaterFlavor Profile
1,3-Pentadiene Not well-established, but reported to be very lowPlastic, kerosene, hydrocarbon
Ethyl Sorbate ~10 ppbFruity, pineapple, celery

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This method is suitable for the quantification of this compound in aqueous-based formulations.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and a phosphate or acetate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v).

  • This compound standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 ppm) in the mobile phase.

  • Create a series of calibration standards (e.g., 10, 25, 50, 100, 200 ppm) by diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Mix thoroughly and filter the sample through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column Temperature: 25°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 254 nm

  • Run Time: Approximately 10 minutes (or until the this compound peak has eluted)

5. Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Headspace GC-MS Analysis of 1,3-Pentadiene

This method is designed for the detection and semi-quantification of 1,3-pentadiene in liquid and solid samples.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector

  • Headspace autosampler

  • DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium carrier gas

  • 20 mL headspace vials with screw caps and septa

  • 1,3-pentadiene standard (if available for positive identification)

2. Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • For solid samples, the addition of a small amount of water may be beneficial.

  • Seal the vial immediately.

3. Headspace GC-MS Conditions:

  • Headspace Sampler:

    • Oven Temperature: 80°C

    • Incubation Time: 20 minutes

    • Syringe Temperature: 90°C

    • Injection Volume: 1 mL

  • GC:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 40°C for 2 minutes, then ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • MS:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-350

    • Solvent Delay: 2 minutes

4. Data Analysis:

  • Identify 1,3-pentadiene by its characteristic mass spectrum (major ions at m/z 67, 68, 51, 39) and retention time.

  • Compare the mass spectrum of the peak in the sample to a library spectrum of 1,3-pentadiene for confirmation.

  • Semi-quantification can be achieved by comparing the peak area of 1,3-pentadiene in the sample to that of a control sample or by using an internal standard.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Microbial Degradation Microbial Degradation This compound->Microbial Degradation Yeasts/Molds Chemical Degradation Chemical Degradation This compound->Chemical Degradation Oxidation/Ethanol 1,3-Pentadiene 1,3-Pentadiene Microbial Degradation->1,3-Pentadiene Ethyl Sorbate Ethyl Sorbate Chemical Degradation->Ethyl Sorbate in Ethanol Aldehydes Aldehydes Chemical Degradation->Aldehydes Oxidation Off-Flavor (Plastic/Kerosene) Off-Flavor (Plastic/Kerosene) 1,3-Pentadiene->Off-Flavor (Plastic/Kerosene) Off-Flavor (Pineapple/Celery) Off-Flavor (Pineapple/Celery) Ethyl Sorbate->Off-Flavor (Pineapple/Celery) Off-Flavor (Oxidized) Off-Flavor (Oxidized) Aldehydes->Off-Flavor (Oxidized)

Caption: this compound Degradation Pathways.

cluster_workflow Off-Flavor Analysis Workflow start Off-Flavor Detected sensory Sensory Evaluation (Characterize Off-Flavor) start->sensory gcms Headspace GC-MS Analysis (for Volatiles like 1,3-Pentadiene) sensory->gcms Plastic/Kerosene hplc HPLC Analysis (for this compound & Ethyl Sorbate) sensory->hplc Pineapple/Celery data Data Analysis & Compound ID gcms->data hplc->data root_cause Root Cause Determination data->root_cause mitigation Implement Mitigation Strategy root_cause->mitigation

Caption: Off-Flavor Analysis Workflow.

cluster_troubleshooting Troubleshooting Logic start Off-Flavor Issue is_plastic Is the off-flavor 'plastic' or 'kerosene'? start->is_plastic is_fruity Is the off-flavor 'pineapple' or 'celery'? is_plastic->is_fruity No check_micro Action: Investigate Microbial Contamination & Sanitation is_plastic->check_micro Yes is_oxidized Is there discoloration or an 'oxidized' taste? is_fruity->is_oxidized No check_aging Action: Review Product Age & Storage Temperature is_fruity->check_aging Yes check_ox Action: Protect from Light/Oxygen & Consider Antioxidants is_oxidized->check_ox Yes end Issue Resolved is_oxidized->end No/Uncertain check_micro->end check_aging->end check_ox->end

Caption: Troubleshooting Logic for Off-Flavors.

References

selecting appropriate analytical columns for sorbic acid separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical separation of sorbic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound in a question-and-answer format.

Question: Why is the peak shape for my this compound broad or tailing?

Answer:

Poor peak shape for this compound is a common issue that can often be resolved by addressing the following potential causes:

  • Inappropriate Mobile Phase pH: this compound is an organic acid with a pKa of approximately 4.76.[1] For optimal retention and peak shape in reversed-phase chromatography, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the analyte. This ensures that the this compound is in its undissociated, less polar form, which interacts more effectively with the non-polar stationary phase.[2] Using a mobile phase with a pH close to or above the pKa will result in the ionization of this compound, leading to poor retention and peak tailing. Consider acidifying your mobile phase with 0.1% phosphoric acid or formic acid.[2][3]

  • Secondary Interactions with the Column: Residual silanol groups on the silica backbone of the stationary phase can interact with the acidic protons of this compound, causing peak tailing. Using a column with low silanol activity or an end-capped column can minimize these secondary interactions.[3]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase or a weaker solvent. If using a stronger solvent is unavoidable, reduce the injection volume.

  • Column Overload: Injecting too concentrated a sample can lead to broad, asymmetrical peaks. Try diluting your sample and reinjecting.

Question: My this compound peak's retention time is drifting. What could be the cause?

Answer:

Retention time drift can compromise the reliability of your analytical method. Here are several factors to investigate:

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently for each run. If using a gradient, check that the pump is mixing the solvents correctly. It is also good practice to prepare fresh mobile phase daily.

  • Fluctuations in Column Temperature: Column temperature can significantly impact retention time. Using a column oven to maintain a constant and stable temperature is crucial for reproducible results.

  • Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, can lead to retention time shifts. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Changes in Flow Rate: A change in the flow rate will directly affect the retention time. Check for any leaks in the system and verify the pump's flow rate.

Question: I am not getting enough retention for this compound on my C18 column. What can I do?

Answer:

Inadequate retention of this compound on a C18 column can be addressed by modifying the analytical conditions:

  • Increase the Aqueous Content of the Mobile Phase: In reversed-phase chromatography, decreasing the organic solvent (e.g., acetonitrile or methanol) content in the mobile phase will increase the retention of non-polar analytes like undissociated this compound.

  • Adjust the Mobile Phase pH: As mentioned previously, ensure the mobile phase pH is well below the pKa of this compound (4.76) to keep it in its more retained, undissociated form.

  • Consider a Different Stationary Phase: If adjusting the mobile phase is not sufficient, a column with a different stationary phase might be necessary. A C18 column with a higher carbon load will be more retentive. Alternatively, a mixed-mode column that allows for both hydrophobic and ion-exchange interactions could enhance retention.

Frequently Asked Questions (FAQs)

What is the most common type of analytical column for this compound separation?

The most common and recommended starting point for this compound separation is a reversed-phase (RP) High-Performance Liquid Chromatography (HPLC) column. Specifically, C18 columns are widely used due to their high hydrophobicity, which provides good retention for the undissociated form of this compound. Other reversed-phase chemistries like RP-Amide can also offer excellent separation. For more complex matrices, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide enhanced selectivity.

How does pH affect the separation of this compound?

The pH of the mobile phase is a critical parameter in the analysis of this compound. This compound is a weak acid, and its state of ionization is dependent on the pH. In its ionized (sorbate) form at higher pH, it is more polar and will have very little retention on a reversed-phase column. By maintaining a low pH mobile phase (typically pH 2.5-3.5), the equilibrium is shifted towards the undissociated this compound molecule, which is less polar and can be effectively retained and separated on a non-polar stationary phase like C18.

Can I analyze this compound using Gas Chromatography (GC)?

Yes, this compound can be analyzed by Gas Chromatography (GC); however, it often requires a derivatization step to convert the carboxylic acid into a more volatile ester, such as a methyl ester. This is done to improve its thermal stability and chromatographic behavior. Packed columns with stationary phases like 15% EGA on Chromosorb W AW DMCS have been used. Capillary columns, such as those with a polyethylene glycol (wax) phase (e.g., AT-Aquawax-DA), have also been shown to be effective for the analysis of this compound and its degradation products.

What are typical mobile phases for this compound analysis by HPLC?

Typical mobile phases for the HPLC analysis of this compound consist of a mixture of an aqueous buffer and an organic modifier. The aqueous component is usually acidified to maintain a low pH. Common mobile phase compositions include:

  • Acetonitrile and water with 0.1% phosphoric acid.

  • Methanol and water with 0.1% formic acid (for MS compatibility).

  • A buffer of ammonium acetate or potassium phosphate with an organic modifier like acetonitrile.

The exact ratio of the organic modifier to the aqueous phase is adjusted to achieve the desired retention time and resolution.

Data Presentation: Comparison of Analytical Columns for this compound Separation

The following tables summarize the characteristics and operational parameters of various analytical columns used for this compound separation.

Table 1: HPLC Columns for this compound Analysis

Column NameStationary PhaseDimensions (L x ID, mm)Particle Size (µm)Mobile Phase ExampleReference
Newcrom R1Reversed-PhaseNot Specified3Acetonitrile, Water, Phosphoric Acid
Amaze HAMixed-Mode (RP/Anion-Exchange)Not SpecifiedNot SpecifiedAcetonitrile, Water, Buffer
Luna C18(2)C18150 x 4.65Acetonitrile, Water, Acetic Acid, Ammonium Acetate
X-Terra RP-18C18150 x 4.6550% Acetonitrile in Water with 0.2% Glacial Acetic Acid
Ascentis Express RP-AmideRP-Amide50 x 32.725% Ethanol in 10 mM Ammonium Phosphate Monobasic (pH 2.5)
Zorbax SB-PhenylPhenyl150 x 4.63.525% Acetonitrile in 0.05M KH2PO4 + 0.1% H3PO4

Table 2: GC Columns for this compound Analysis

Column TypeStationary PhaseSupport/DimensionsDerivatization RequiredApplicationReference
Packed15% EGAChromosorb W AW DMCS (80-100 mesh)Yes (Methylation)Food Preservatives
Packed5% DEGS + 1% Phosphoric AcidGasChrom Q (80-100 mesh)NoWine Analysis
CapillaryAT-Aquawax-DANot SpecifiedNoPharmaceutical Formulations
CapillaryAT-100015 m x 0.53 mm, 1.2 µm dfYes (Silylation)Organic Acids in Bioconversion

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in a Liquid Sample

This protocol provides a general procedure for the determination of this compound using reversed-phase HPLC with UV detection.

  • Sample Preparation:

    • If the sample is a clear liquid, it may be suitable for direct injection after filtration.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

    • If the sample is turbid or contains particulates, centrifuge the sample at 10,000 rpm for 10 minutes, and then filter the supernatant.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.2% glacial acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 250 nm.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a standard solution of this compound to determine its retention time and peak area.

    • Inject the prepared sample.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Protocol 2: GC-FID Analysis of this compound in a Solid Food Matrix

This protocol describes a method for analyzing this compound in a solid food sample using gas chromatography with flame ionization detection after extraction and derivatization.

  • Sample Preparation and Extraction:

    • Homogenize 10 g of the solid food sample.

    • Extract the preservatives by adding a suitable solvent like diethyl ether in an acidic medium.

    • Separate the organic layer containing the this compound.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as thionyl chloride in methanol to convert the this compound to its methyl ester.

    • Heat the mixture gently to ensure complete reaction.

    • After the reaction, neutralize the excess reagent and reconstitute the sample in a suitable solvent like hexane for GC injection.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID).

    • Column: A packed column with 15% EGA on 80-100 mesh Chromosorb W AW DMCS.

    • Carrier Gas: Nitrogen.

    • Injector Temperature: 230 °C.

    • Oven Temperature Program: Isothermal at 175 °C.

    • Detector Temperature: 230 °C.

    • Injection Volume: 1 µL.

  • Procedure:

    • Inject a derivatized standard of this compound to determine its retention time.

    • Inject the derivatized sample extract.

    • Quantify the this compound concentration based on the peak area relative to the standard.

Visualizations

ColumnSelectionWorkflow Workflow for Selecting an Analytical Column for this compound start Start: this compound Analysis analysis_type Determine Analysis Type start->analysis_type hplc HPLC analysis_type->hplc Liquid Sample gc GC analysis_type->gc Volatile/Derivatizable hplc_matrix Assess Sample Matrix Complexity hplc->hplc_matrix gc_derivatization Is Derivatization Feasible? gc->gc_derivatization simple_matrix Simple Matrix (e.g., beverage) hplc_matrix->simple_matrix Low complex_matrix Complex Matrix (e.g., food, pharma) hplc_matrix->complex_matrix High rp_column Select Reversed-Phase Column (e.g., C18, RP-Amide) simple_matrix->rp_column mixed_mode_column Consider Mixed-Mode Column (e.g., RP/Anion-Exchange) complex_matrix->mixed_mode_column optimize Optimize Method (Mobile Phase/Temperature) rp_column->optimize mixed_mode_column->optimize packed_column Use Packed GC Column (e.g., EGA, DEGS) gc_derivatization->packed_column Yes capillary_column Use Capillary GC Column (e.g., Wax) gc_derivatization->capillary_column Yes (for higher resolution) packed_column->optimize capillary_column->optimize

Caption: A decision workflow for selecting the appropriate analytical column for this compound separation.

HPLC_Workflow Experimental Workflow for HPLC Analysis of this compound cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Filter/Extract) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., ACN/H2O + Acid) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Generate Report quantification->report end End report->end start Start start->sample_prep start->mobile_phase_prep

Caption: A typical experimental workflow for the HPLC analysis of this compound.

References

Technical Support Center: Accurate Sorbic Acid Detection at Low Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate detection of sorbic acid, particularly at low concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound.

Q1: I am observing poor peak shape (tailing or fronting) for my this compound standard in my HPLC analysis. What are the possible causes and solutions?

Possible Causes:

  • Inappropriate Mobile Phase pH: this compound is a weak acid with a pKa of approximately 4.76. If the mobile phase pH is close to or above the pKa, the this compound will exist in both its protonated (less polar) and deprotonated (more polar) forms, leading to peak tailing.

  • Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the acidic this compound, causing peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

  • Sample Solvent Effects: If the sample solvent is significantly stronger or different in composition from the mobile phase, it can cause peak distortion.

Troubleshooting Solutions:

  • Adjust Mobile Phase pH: Maintain the mobile phase pH below the pKa of this compound (ideally pH 2.5-3.5) to ensure it is in its protonated, non-ionized form. This can be achieved by adding acids like phosphoric acid or trifluoroacetic acid to the mobile phase.[1]

  • Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer accessible silanol groups, minimizing secondary interactions.

  • Optimize Sample Concentration: Dilute the sample to ensure the concentration is within the linear range of the detector and does not overload the column.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition.[2] If a different solvent must be used, inject the smallest possible volume.[1]

Q2: My retention time for this compound is shifting between injections. What could be causing this instability?

Possible Causes:

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient elution or a change in mobile phase composition.

  • Pump and System Leaks: Leaks in the HPLC system, particularly at pump fittings or seals, can cause fluctuations in the flow rate and mobile phase composition, leading to erratic retention times.[2]

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component in the mobile phase reservoir can alter the elution strength.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to shifts in retention time.

Troubleshooting Solutions:

  • Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting a sequence of injections.[2]

  • System Maintenance: Regularly inspect the HPLC system for leaks. A buildup of salt crystals around fittings can indicate a leak. Ensure pump seals are in good condition.

  • Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the reservoir covered to minimize evaporation.

  • Use a Column Oven: A column oven provides a stable temperature environment, minimizing retention time drift due to temperature changes.

Q3: I'm experiencing a noisy or drifting baseline, which is affecting the detection of low concentrations of this compound. How can I improve my baseline?

Possible Causes:

  • Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives used for the mobile phase can contribute to baseline noise.

  • Air Bubbles in the System: Gas bubbles in the pump or detector cell are a common cause of baseline noise and spikes.

  • Detector Lamp Issues: An aging or failing detector lamp can result in increased noise.

  • Column Bleed: Degradation of the stationary phase can lead to a drifting baseline, especially in gradient elution.

Troubleshooting Solutions:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter.

  • Degas the Mobile Phase: Degas the mobile phase before use by sonication, vacuum filtration, or helium sparging.

  • Check Detector Lamp: Monitor the lamp's energy output and replace it if it's below the manufacturer's recommended level.

  • Flush the Column: If column contamination is suspected, flush the column with a strong solvent.

Q4: My recovery of this compound from the sample matrix is low and inconsistent. What steps can I take to improve it?

Possible Causes:

  • Inefficient Extraction: The chosen extraction solvent or method may not be effectively extracting this compound from the sample matrix.

  • Matrix Effects: Co-extracted components from the sample matrix can interfere with the ionization or detection of this compound, leading to suppression of the signal.

  • Degradation of this compound: this compound can be sensitive to light and high temperatures, which may cause degradation during sample preparation.

Troubleshooting Solutions:

  • Optimize Extraction Solvent: Experiment with different extraction solvents and their ratios. For example, a mixture of methanol and water (60:40, v/v) has been shown to be effective for extracting this compound from certain matrices.

  • Sample Clean-up: Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Protect from Degradation: Minimize exposure of samples and standards to light and heat. Use amber vials and store them at low temperatures.

  • Spike and Recovery Experiments: Perform spike and recovery experiments at different concentration levels to assess the accuracy of your method and identify any matrix effects.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound detection to aid in method selection and comparison.

Table 1: HPLC Method Parameters for this compound Detection

ParameterMethod 1Method 2Method 3Method 4
Column Germini-C18 (50 mm x 4.6 mm, 5 µm)C18X-Terra RP-18 (150 x 4.60 mm, 5 µm)ACQUITY UPLCTM BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v)Methanol and phosphate buffer (10:90, v/v)Acetonitrile and water (50:50, v/v) with 0.2% glacial acetic acidMethanol/ammonium acetate buffer solution (25:75)
Flow Rate 1 mL/min1.2 mL/minNot SpecifiedNot Specified
Detection Wavelength 234 nm250 nm250 nmNot Specified
Column Temperature Not Specified25 °C25 °CNot Specified

Table 2: Performance Characteristics of this compound Detection Methods

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) 1-50Not SpecifiedNot Specified0.5-100
Correlation Coefficient (r²) 0.9998Not Specified>0.999Not Specified
LOD (µg/mL) 0.32Not Specified0.082Not Specified
LOQ (µg/mL) 0.99Not Specified0.271Not Specified
Recovery (%) 83.62-102.4781.797.5-98.1Not Specified

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound detection.

Protocol 1: HPLC-DAD Analysis of this compound in Noodles

1. Sample Preparation: a. Cut noodle samples into small pieces and dry in a hot air oven at 50°C for 30 minutes. b. Homogenize the dried samples into a fine powder. c. Accurately weigh a portion of the powdered sample. d. Extract the sample with a mixture of methanol and water (60:40, v/v). e. Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

2. Standard Solution Preparation: a. Prepare a stock solution of this compound in methanol (e.g., 1.25 mg/mL). b. Prepare a series of standard solutions by appropriate dilution of the stock solution with methanol to achieve a concentration range of 1-50 µg/mL.

3. Chromatographic Conditions: a. Column: Germini-C18 (50 mm x 4.6 mm, 5 µm). b. Mobile Phase: 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v). c. Flow Rate: 1 mL/min. d. Injection Volume: 20 µL. e. Detection: Diode-Array Detector (DAD) at 234 nm.

Protocol 2: HPLC Analysis of this compound in Cheese

1. Sample Preparation: a. Weigh 3g of the cheese sample into a beaker. b. Add 25 mL of 0.1N sodium hydroxide and incubate in a water bath at 70°C for 15 minutes. c. After cooling, adjust the pH to 8 ± 1 with 0.5 M sulfuric acid. d. Add 2 mL of potassium hexacyanoferrate (II) solution and 2 mL of zinc acetate solution, mix, and let stand for 15 minutes. e. Complete the volume to 100 mL with methanol and let stand for 15 minutes. f. Filter the solution through Whatman filter paper and then through a 0.45 µm nylon filter before injection.

2. Standard Solution Preparation: a. Prepare a stock solution of this compound (e.g., 50 mg in 100 mL of a suitable solvent). b. Prepare working standard solutions by diluting the stock solution.

3. Chromatographic Conditions: a. Column: C18 column. b. Mobile Phase: 10 volumes of methanol + 90 volumes of phosphate buffer (2.5 g of KH2PO4 and 2.5 g of K2HPO4·3H2O in 1000 mL of water). c. Flow Rate: 1.2 mL/min. d. Injection Volume: 20 µL. e. Column Temperature: 25 °C. f. Detection: UV detector at 250 nm.

Visualizations

Diagram 1: General Workflow for HPLC-Based this compound Detection

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection Homogenization Homogenization/ Grinding Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Result Reporting Quantification->Result

Caption: General workflow for this compound detection using HPLC.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH < pKa (4.76)? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.5 with Acid Check_pH->Adjust_pH No Check_Column Using High-Purity Silica Column? Check_pH->Check_Column Yes Adjust_pH->Check_pH Switch_Column Switch to a High-Purity (Type B) Silica Column Check_Column->Switch_Column No Check_Overload Is Sample Concentration Too High? Check_Column->Check_Overload Yes Switch_Column->Check_Column Dilute_Sample Dilute Sample Check_Overload->Dilute_Sample Yes End Peak Shape Improved Check_Overload->End No Dilute_Sample->Check_Overload

References

addressing sorbic acid precipitation in liquid formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sorbic acid in liquid formulations. Our aim is to help you overcome common challenges, particularly the issue of precipitation, and ensure the stability and efficacy of your formulations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue: I'm observing precipitation after adding this compound to my aqueous formulation.

  • Question: Why is my this compound precipitating out of solution?

    • Answer: this compound has limited solubility in water, especially at room temperature (approximately 0.16 g/100 mL at 20°C).[1][2][3] Precipitation commonly occurs when the concentration of this compound exceeds its solubility limit under the specific conditions of your formulation. Key factors influencing solubility are pH, temperature, and the presence of other solutes.[1][3]

  • Question: How does pH affect this compound solubility and precipitation?

    • Answer: The solubility of this compound is highly dependent on pH. This compound is a weak acid with a pKa of approximately 4.76. Below its pKa, the undissociated (less soluble) form of the acid predominates. Above the pKa, it converts to the highly soluble sorbate salt. Therefore, in acidic formulations (pH < 4.76), the risk of precipitation is significantly higher.

  • Question: Can temperature changes cause my this compound to precipitate?

    • Answer: Yes, temperature plays a crucial role. This compound's solubility in water increases with temperature. If you dissolve this compound at an elevated temperature and then cool the solution, it can become supersaturated and precipitate out. Conversely, you should avoid adding potassium sorbate, the more soluble salt, to a cold solution as its solubility is also temperature-dependent.

  • Question: What is the impact of other ingredients in my formulation on this compound solubility?

    • Answer: Co-solvents and other excipients can either increase or decrease this compound solubility. For instance, ethanol can increase the solubility of this compound. However, the presence of sugars, such as sucrose, can decrease its solubility in aqueous solutions. It is also important to note that this compound is incompatible with bases, oxidizing agents, and reducing agents.

Issue: How can I prevent this compound from precipitating in my liquid formulation?

  • Question: What is the most effective way to increase the solubility of this compound?

    • Answer: The most common and effective method is to use a salt form, such as potassium sorbate, which is significantly more soluble in water than this compound. Upon dissolution in water, potassium sorbate provides the active this compound. However, be mindful that adding a sorbate salt can slightly increase the pH of your formulation.

  • Question: How can I optimize my formulation's pH to prevent precipitation?

    • Answer: If your formulation allows, adjusting the pH to be at or slightly above the pKa of this compound (4.76) will significantly increase its solubility by converting it to the sorbate salt. However, the antimicrobial effectiveness of this compound is greatest in its undissociated form, so a balance must be struck between solubility and efficacy, which is optimal below pH 6.5.

  • Question: Are there any formulation strategies I can employ to keep this compound in solution?

    • Answer: Yes, several strategies can be effective:

      • Co-solvents: Incorporating co-solvents like ethanol or propylene glycol can enhance the solubility of this compound.

      • Surfactants and Emulsifiers: For challenging formulations, creating a microemulsion of this compound using a non-aqueous solvent and a surfactant can prevent precipitation. Polysorbates have been shown to be effective for this purpose.

      • Temperature Control: When preparing your formulation, dissolving potassium sorbate in warm liquid can help ensure it fully dissolves before cooling. For syrups, manufacturing at a higher temperature and ensuring the volume is near final before acidification can prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liquid formulations?

A1: this compound is a naturally occurring organic compound that is widely used as a preservative in food, pharmaceuticals, and cosmetic products. Its primary function is to inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf life and maintaining the safety of the product.

Q2: What is the difference between this compound and potassium sorbate?

A2: this compound is the active antimicrobial agent. Potassium sorbate is the potassium salt of this compound and is preferred in many applications due to its much higher solubility in water. Once dissolved, potassium sorbate dissociates to provide this compound.

Q3: What are the key physicochemical properties of this compound?

A3: Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
pKa 4.76
Appearance White crystalline powder or colorless needles
Melting Point 132-135 °C
Boiling Point 228 °C (with decomposition)

Q4: How does the pH of the medium affect the antimicrobial activity of this compound?

A4: The antimicrobial activity of this compound is greatest when it is in its undissociated (acid) form. Therefore, it is most effective in acidic conditions, with an optimal pH for activity below 6.5. As the pH increases above its pKa (4.76), more of the this compound is converted to the sorbate ion, which has lower antimicrobial activity.

Q5: How can I determine the concentration of this compound in my formulation?

A5: Several analytical methods can be used, with High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry being the most common. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Solubility of this compound and Potassium Sorbate in Water at Different Temperatures

CompoundTemperatureSolubility ( g/100 mL)
This compound20°C (68°F)0.16
This compound50°C (122°F)0.55-0.58
This compound100°C (212°F)3.9-4.0
Potassium Sorbate20°C (68°F)58.2
Potassium Sorbate50°C (122°F)61.0
Potassium Sorbate100°C (212°F)64.0
Data sourced from

Table 2: Influence of Co-solutes on this compound and Potassium Sorbate Solubility

Primary SolventCo-soluteConcentration of Co-soluteCompoundSolubility ( g/100 mL)
WaterEthanol5%This compound0.16
WaterEthanol100%This compound12.90
WaterSucrose10%This compound0.15
WaterSucrose40%This compound0.10
WaterSucrose60%This compound0.08
WaterEthanol5%Potassium Sorbate57.40
WaterEthanol100%Potassium Sorbate2.00
WaterSucrose10%Potassium Sorbate58.00
WaterSucrose40%Potassium Sorbate45.00
WaterSucrose60%Potassium Sorbate28.00
Data sourced from

Table 3: Percentage of Undissociated this compound at Various pH Values

pH% Undissociated this compound
3.098.3
3.791.8
4.085.5
4.469.0
4.76 (pKa)50.0
5.036.0
5.88.3
6.05.5
7.00.6
Calculated based on the Henderson-Hasselbalch equation using a pKa of 4.76.

Experimental Protocols

Protocol 1: Quantification of this compound using UV-Vis Spectrophotometry

This method is suitable for the quantitative determination of this compound in clear liquid formulations.

  • Principle: this compound exhibits a characteristic UV absorbance maximum at approximately 254-256 nm in an acidic environment. The concentration is determined by comparing the sample's absorbance to a standard curve.

  • Apparatus:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

    • Analytical balance

  • Reagents:

    • This compound reference standard

    • 0.1 M Hydrochloric acid (HCl)

    • Deionized water

  • Procedure:

    • Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a small amount of 0.1 M NaOH and then dilute with deionized water to a final concentration of 100 µg/mL.

    • Calibration Curve Preparation: Prepare a series of standard solutions with concentrations ranging from 1 to 10 µg/mL by diluting the stock solution with 0.1 M HCl.

    • Sample Preparation: Dilute the liquid formulation with 0.1 M HCl to obtain an expected this compound concentration within the range of the calibration curve. The sample may require filtration (0.45 µm filter) if it is not clear.

    • Measurement: Measure the absorbance of the standard solutions and the prepared sample solution at the wavelength of maximum absorbance (around 255 nm) against a 0.1 M HCl blank.

    • Calculation: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample from the calibration curve and account for the dilution factor.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This method is highly specific and suitable for complex formulations where other components may interfere with UV-Vis analysis.

  • Principle: this compound is separated from other components in the formulation by reverse-phase chromatography and quantified by UV detection.

  • Apparatus:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

    • Autosampler

    • Data acquisition and processing software

  • Reagents:

    • This compound reference standard

    • HPLC-grade acetonitrile and methanol

    • HPLC-grade water

    • Glacial acetic acid or phosphoric acid

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.2% glacial acetic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 250 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Standard Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase.

    • Calibration Curve Preparation: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: Dilute the liquid formulation with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standard solutions and the prepared sample into the HPLC system.

    • Calculation: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.

Visualizations

Sorbic_Acid_Equilibrium cluster_low_ph Low pH (< 4.76) cluster_high_ph High pH (> 4.76) Sorbic_Acid This compound (Undissociated) Less Soluble High Antimicrobial Activity Sorbate_Ion Sorbate Ion (Dissociated) More Soluble Low Antimicrobial Activity Sorbic_Acid->Sorbate_Ion pH Increases Sorbate_Ion->Sorbic_Acid pH Decreases

Caption: Chemical equilibrium of this compound as a function of pH.

Troubleshooting_Workflow start Precipitation Observed check_ph Is pH < 4.76? start->check_ph check_conc Is this compound Concentration > Solubility Limit? check_ph->check_conc No solution1 Increase pH to > 4.76 (if formulation allows) check_ph->solution1 Yes check_temp Was the solution cooled after preparation? check_conc->check_temp No solution2 Use Potassium Sorbate instead of this compound check_conc->solution2 Yes solution3 Reduce this compound Concentration check_conc->solution3 Yes solution4 Add Co-solvents (e.g., Ethanol) check_conc->solution4 Yes solution5 Maintain Temperature or Prepare at Ambient Temperature check_temp->solution5 Yes end Precipitation Resolved check_temp->end No solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Preventing Sorbic Acid Loss During Thermal Processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating the loss of sorbic acid, a widely used preservative, during thermal processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to heat?

A1: this compound (2,4-hexadienoic acid) and its more soluble salts, like potassium sorbate, are widely used as preservatives to inhibit the growth of molds, yeasts, and some bacteria in food, pharmaceuticals, and cosmetics.[1][2][3] Its effectiveness is highest in acidic conditions (pH below 6.5) where the undissociated form of the acid predominates.[1][4] However, this compound's structure, which includes a conjugated system of double bonds, makes it susceptible to oxidative degradation, especially when exposed to heat, light, and oxygen.

Q2: What happens to this compound when it degrades during thermal processing?

A2: During thermal processing, this compound can undergo autoxidation, leading to the formation of various degradation products. The primary degradation pathway involves an oxidative attack on its double bonds. This can result in the formation of compounds like acetaldehyde and β-carboxylacrolein, which can react with amino acids and proteins, leading to browning and potential changes in the product's sensory characteristics. In some cases, volatile compounds such as 2-methylfuran and crotonaldehyde can also be produced.

Q3: What are the main factors that influence the rate of this compound degradation?

A3: The stability of this compound is influenced by several factors:

  • Temperature: Higher temperatures significantly accelerate the degradation rate. However, some studies show that for short durations, such as in pasteurization (e.g., 85°C for 2 hours), this compound loss can be minimal.

  • pH: this compound is more stable at a lower pH. Degradation is often enhanced at pH values lower than its pKa of 4.75.

  • Oxygen: As degradation is primarily an oxidative process, the presence of oxygen is a critical factor.

  • Presence of other substances: Sugars, amino acids, and metal ions (like iron and copper) can influence the rate of degradation.

Q4: Are the degradation products of this compound toxic?

A4: this compound and its salts are generally considered to have very low mammalian toxicity and are not carcinogenic. They are metabolized in the body similarly to other fatty acids. While some degradation products can be formed under extreme conditions (e.g., reaction with nitrites at high concentrations and temperatures to form mutagenic products), these are generally not detectable under normal usage conditions.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Significant loss of this compound despite short heating times.
Possible Cause Troubleshooting Step
High processing temperature Even short exposure to very high temperatures can cause degradation. Solution: If possible, lower the processing temperature and extend the time to achieve the desired thermal effect.
Presence of oxidative catalysts Metal ions such as iron and copper can accelerate the oxidative degradation of this compound. Solution: Use deionized or distilled water and ensure all glassware and equipment are thoroughly cleaned to remove any trace metals. Consider using a chelating agent like EDTA, though its effect can be complex and may sometimes enhance degradation.
High oxygen levels The presence of dissolved or headspace oxygen will promote oxidation. Solution: Deoxygenate your solutions by sparging with an inert gas (e.g., nitrogen or argon) before heating. If possible, conduct the thermal processing in a sealed, oxygen-impermeable container.
Incorrect pH This compound stability is pH-dependent. Solution: Ensure the pH of your system is optimized for this compound stability, ideally below 6.0.
Issue 2: Browning or discoloration observed in the product after thermal processing.
Possible Cause Troubleshooting Step
Reaction of degradation products with other components This compound degradation products, such as β-carboxylacrolein, can react with amino acids to form brown pigments. Solution: In addition to the steps in Issue 1 to reduce degradation, consider the use of antioxidants that can help mitigate these secondary reactions.
Use of certain antioxidants Some synthetic antioxidants may not be effective in preventing sorbate-induced discoloration. Solution: Experiment with different types of antioxidants. Natural antioxidants like rutin (a glycosylated flavonoid) have shown a protective effect against sorbate-dependent discoloration.
Issue 3: Inconsistent results in this compound quantification.
Possible Cause Troubleshooting Step
Inadequate sample preparation This compound may be bound to other components in the matrix, leading to incomplete extraction. Solution: Review and optimize your sample extraction protocol. Ensure the pH is adjusted appropriately to facilitate the extraction of this compound.
Sublimation of this compound This compound can sublimate at temperatures below its melting point (around 80-134°C). Solution: If using analytical techniques that involve heating, ensure that the temperature and time are controlled to minimize sublimation losses.
Chromatographic issues (for HPLC analysis) Poor peak shape, shifting retention times, or inadequate separation can lead to inaccurate quantification. Solution: Ensure your mobile phase is properly prepared and degassed. Check the column for contamination or degradation. Use a suitable internal standard for more reliable quantification.

Data Presentation

Table 1: Factors Affecting this compound Stability
FactorConditionImpact on this compound StabilityReference
Temperature High temperatures (>100°C for extended periods)Increased degradation
Pasteurization temperatures (e.g., 85°C for 2 hours)Generally stable, minimal loss
pH pH < 6.0More effective and generally more stable
pH approaching pKa (4.75)Optimal undissociated (effective) form
Oxygen Presence of oxygenPromotes oxidative degradation
Deoxygenated/vacuum packagingReduces degradation
Metal Ions Iron, copperCan catalyze oxidation
Light UV light (prolonged exposure)Can degrade this compound solutions
Table 2: Solubility of this compound and Potassium Sorbate
CompoundSolventTemperatureSolubility ( g/100 mL)Reference
This compound Water20°C0.16
Water100°C4.00
Ethanol (100%)-12.90
Potassium Sorbate Water20°CVery soluble

Experimental Protocols

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in aqueous solutions. Optimization may be required depending on the sample matrix.

1. Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 series or similar, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., X-Terra RP-18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.2% (v/v) glacial acetic acid. Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 250-260 nm, as this compound has a maximum absorbance around 254 nm.

  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 ppm) in the mobile phase or a suitable solvent.

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 ppm).

3. Sample Preparation:

  • For liquid samples, filter through a 0.45 µm syringe filter before injection.

  • For solid or semi-solid samples, perform a suitable extraction. This may involve homogenization, solvent extraction (e.g., with methanol or ethanol), pH adjustment, and centrifugation/filtration to remove particulates.

4. Analysis:

  • Inject the standards to create a calibration curve (peak area vs. concentration).

  • Inject the prepared samples.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Microencapsulation of this compound for Thermal Protection

Microencapsulation can protect this compound from the environment and control its release. This is particularly useful in applications like baking, where this compound's inhibitory effect on yeast is undesirable during proofing but needed for mold inhibition in the final product.

1. Principle: this compound crystals are coated with a barrier material, often a lipid like hydrogenated palm oil. This barrier separates the this compound from the matrix. During thermal processing (e.g., baking), the lipid coating melts, releasing the this compound to act as a preservative.

2. Materials:

  • This compound crystals

  • Coating material (e.g., hydrogenated palm oil, gum arabic)

  • High-shear mixer or homogenizer

  • Spray dryer (for certain methods)

3. General Procedure (using a lipid coating):

  • Melt the lipid coating material.

  • Disperse the this compound crystals into the molten lipid under continuous agitation to ensure a uniform coating.

  • Cool the mixture while maintaining agitation to allow the lipid to solidify around the this compound crystals, forming microcapsules.

  • The resulting powder can then be incorporated into the product formulation.

4. General Procedure (using spray drying with a carrier like gum arabic):

  • Prepare a solution of the carrier (e.g., 25% gum arabic in water).

  • Prepare a separate solution of potassium sorbate (the more soluble salt).

  • Under high shear, slowly add the potassium sorbate solution to the gum arabic solution.

  • Adjust the pH to between 3 and 4 with an acid (e.g., citric acid) to convert the sorbate back to this compound, forming a dispersion.

  • This dispersion is then fed into a spray dryer to produce a fine powder of encapsulated this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_results Results Prep Sample Preparation (with this compound) Control Control Group (no protective measures) Prep->Control Test Test Group (e.g., with antioxidant, encapsulated SA) Prep->Test Thermal Thermal Processing (Controlled Time & Temp) Control->Thermal Process both groups Test->Thermal Quant Quantification of this compound (e.g., HPLC) Thermal->Quant Analyze both groups Assess Assessment of Degradation (e.g., color change, byproducts) Thermal->Assess Compare Compare Results (Control vs. Test) Quant->Compare Assess->Compare Optimize Optimize Protective Method Compare->Optimize Troubleshooting_Logic Start High this compound Loss Detected CheckTemp Is Temperature >100°C or prolonged? Start->CheckTemp CheckO2 Is the system exposed to oxygen? CheckTemp->CheckO2 No Sol_Temp Reduce Temperature /Processing Time CheckTemp->Sol_Temp Yes CheckpH Is pH > 6.0? CheckO2->CheckpH No Sol_O2 Deoxygenate System (e.g., N2 sparging) CheckO2->Sol_O2 Yes CheckCatalysts Potential metal ion catalysts present? CheckpH->CheckCatalysts No Sol_pH Adjust pH to < 6.0 CheckpH->Sol_pH Yes Sol_Catalysts Use Chelating Agents or Purified Reagents CheckCatalysts->Sol_Catalysts Yes Consider_Enc Consider Advanced Methods (e.g., Encapsulation) CheckCatalysts->Consider_Enc No Degradation_Pathway SA This compound (Conjugated Diene) Attack Oxidative Attack on Double Bonds SA->Attack Oxidants Heat, Oxygen, Metal Ions Oxidants->Attack Products Degradation Products (e.g., Carbonyls) Attack->Products Browning Browning Reactions Products->Browning Amino Amino Acids / Proteins Amino->Browning

References

Technical Support Center: Sorbic Acid and Packaging Material Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of sorbic acid with various packaging materials. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, and experimental protocols to assist in your research and development processes.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in formulations stored in different packaging materials.

Issue Potential Cause Troubleshooting Steps
Loss of this compound Potency Over Time Sorption: this compound may be absorbed into the plastic packaging material, reducing its concentration in the product.1. Quantify this compound concentration at regular intervals using HPLC. 2. Consider using a different packaging material with lower sorption potential (e.g., glass, or a different type of plastic with a functional barrier). 3. Evaluate the use of a co-solvent or excipient that may reduce the interaction between this compound and the packaging.
Degradation: this compound can degrade, especially in the presence of oxygen, light, or certain metal ions that may leach from the packaging or be present in the formulation.[1]1. Analyze for degradation products using techniques like GC-MS.[2][3] 2. Store the product in oxygen-impermeable packaging or under an inert atmosphere (e.g., nitrogen).[4] 3. Protect the product from light by using opaque or amber-colored packaging. 4. If metal ion catalysis is suspected, consider using a chelating agent in the formulation.[3]
Discoloration or Off-Odor in the Product Degradation Products: The breakdown of this compound can lead to the formation of compounds that cause discoloration (browning) or off-odors, sometimes described as plastic-like or kerosene-like.1. Identify the volatile and non-volatile degradation products. 2. Review the formulation for any components that may react with this compound. 3. Assess the oxygen permeability of the packaging material; lower permeability is generally better.
Changes in Packaging Appearance (e.g., swelling, cracking) Chemical Interaction: this compound or other formulation components may be reacting with the packaging material, affecting its physical integrity.1. Perform visual inspection and physical tests (e.g., tensile strength) on the packaging material after contact with the product under accelerated conditions. 2. Conduct compatibility studies with alternative packaging materials.
Inconsistent Antimicrobial Efficacy Incomplete Dissolution or Precipitation: this compound has low water solubility, which can be further affected by formulation pH and temperature, leading to precipitation and reduced effectiveness.1. Ensure complete dissolution of this compound during formulation. The use of its more soluble salt, potassium sorbate, is a common alternative. 2. Monitor the pH of the formulation, as the undissociated form of this compound is the active antimicrobial agent. 3. Check for precipitation upon storage, especially at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: Which packaging material is generally most compatible with this compound?

A1: Glass is considered the most inert and compatible packaging material for this compound, showing minimal interaction and degradation. For plastics, the compatibility varies. Materials with lower oxygen permeability, such as those with barrier layers, tend to perform better in preserving this compound.

Q2: How does pH affect the compatibility of this compound with packaging?

A2: The pH of the formulation is a critical factor for the stability and efficacy of this compound. While pH directly impacts the antimicrobial activity of this compound, its direct influence on the interaction with most packaging materials is less pronounced than factors like sorption and migration of packaging components into the product. However, an acidic pH can potentially accelerate the corrosion of metal packaging if not properly coated.

Q3: Can this compound leach components from plastic packaging?

A3: While this compound itself is the substance of interest for migration into the packaging (sorption), the formulation as a whole (including solvents and other excipients) can cause the leaching of substances like plasticizers, antioxidants, and monomers from the packaging into the product. It is crucial to conduct extractables and leachables studies to assess this.

Q4: What are the regulatory guidelines for testing the compatibility of this compound with packaging?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have guidelines for food contact materials and pharmaceutical packaging. For food packaging, regulations can be found in Title 21 of the Code of Federal Regulations (CFR), Parts 170-199. For pharmaceuticals, compatibility studies are a requirement to ensure the safety, quality, and efficacy of the drug product throughout its shelf life. These studies typically involve extractables and leachables testing.

Q5: How can I accelerate compatibility testing?

A5: Accelerated stability testing, where the product is stored at elevated temperatures and humidity, is a common practice to predict the long-term compatibility and stability. For example, storage for 12 weeks at 40°C can be used to estimate one year of shelf life at room temperature.

Data Presentation

Table 1: Quantitative Data on this compound Degradation in Different Packaging Materials

Packaging MaterialProductStorage ConditionsThis compound Loss (%)Reference
Polypropylene (PP)Fruit Squashes & Fish Paste150-210 days at 37°C60-90
Saran Coated Cellopoly PouchesFruit Squashes & Fish Paste150-210 days at 37°C41-65
Paper-Aluminum Foil-Polyethylene LaminateFruit Squashes & Fish Paste150-210 days at 37°C22-30
Glass BottlesFruit Squashes & Fish Paste150-210 days at 37°C22-30

Experimental Protocols

Protocol 1: Determination of this compound Migration into Packaging Material (Sorption)

Objective: To quantify the amount of this compound that migrates from a solution into a specific packaging material over time.

Materials:

  • Packaging material of interest (e.g., LDPE, HDPE, PP, PET)

  • This compound solution of known concentration in a relevant solvent/placebo formulation

  • Incubator or environmental chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Methodology:

  • Sample Preparation: Cut the packaging material into standardized pieces with a known surface area.

  • Exposure: Immerse the packaging material samples in the this compound solution in sealed containers. The surface area-to-volume ratio should be representative of the final product packaging.

  • Incubation: Store the samples under controlled conditions (e.g., accelerated conditions such as 40°C/75% RH) for predetermined time points (e.g., 0, 1, 3, 6 months).

  • Analysis: At each time point, remove an aliquot of the solution. Analyze the concentration of this compound remaining in the solution using a validated HPLC method.

  • Calculation: The amount of this compound sorbed by the packaging material is calculated by subtracting the concentration at a given time point from the initial concentration.

Protocol 2: Extractables and Leachables Testing

Objective: To identify and quantify substances that can be extracted from the packaging material under exaggerated conditions (extractables) and those that migrate into the drug product under normal storage conditions (leachables).

Materials:

  • Packaging material/system

  • A range of extraction solvents with varying polarities (e.g., water, ethanol, hexane)

  • The drug product or a suitable placebo

  • Analytical instrumentation such as GC-MS and LC-MS

  • Incubator or environmental chamber

Methodology:

  • Extractables Study:

    • Expose the packaging material to the extraction solvents under aggressive conditions (e.g., elevated temperature, prolonged contact time).

    • Analyze the resulting extracts using GC-MS and LC-MS to identify and quantify all potential migrants.

  • Leachables Study:

    • Store the drug product in its final packaging under both real-time and accelerated stability conditions.

    • At specified time points, analyze the drug product for the presence and quantity of the target leachables identified in the extractables study.

  • Toxicological Assessment: Evaluate the safety of any identified leachables at their observed concentrations.

Visualizations

Experimental_Workflow_for_Compatibility_Testing Experimental Workflow for Compatibility Testing cluster_planning 1. Planning and Design cluster_execution 2. Experimental Execution cluster_analysis 3. Analysis and Assessment cluster_conclusion 4. Conclusion define_packaging Define Packaging Components design_study Design Study Conditions (Real-time & Accelerated) define_packaging->design_study extractables Conduct Extractables Study design_study->extractables leachables Conduct Leachables Study design_study->leachables sorption Perform Sorption Study design_study->sorption analytical_testing Analytical Testing (HPLC, GC-MS, LC-MS) extractables->analytical_testing leachables->analytical_testing sorption->analytical_testing data_analysis Data Analysis & Quantification analytical_testing->data_analysis toxicological_assessment Toxicological Assessment data_analysis->toxicological_assessment compatibility_report Final Compatibility Report toxicological_assessment->compatibility_report

Caption: A flowchart illustrating the key stages of a comprehensive packaging compatibility study.

Sorbic_Acid_Degradation_Pathway This compound Degradation Pathways cluster_factors Influencing Factors cluster_products Degradation Products sorbic_acid This compound carbonyls Carbonyls (e.g., Acetaldehyde) sorbic_acid->carbonyls Autoxidation off_odors Off-Odor Compounds (e.g., 1,3-pentadiene) sorbic_acid->off_odors Microbial Action oxygen Oxygen oxygen->sorbic_acid light Light light->sorbic_acid metal_ions Metal Ions metal_ions->sorbic_acid ph pH ph->sorbic_acid temperature Temperature temperature->sorbic_acid browning_products Browning Products carbonyls->browning_products Reaction with Amino Acids

Caption: A diagram showing the main degradation pathways of this compound and influencing factors.

References

Technical Support Center: Enhancing the Antifungal Spectrum of Sorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antifungal spectrum of sorbic acid.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound as an antifungal agent?

This compound is a weak acid preservative that is most effective in its undissociated form.[1] Its primary mechanism involves the inhibition of various microbial enzymes, particularly those involved in carbohydrate metabolism and the citric acid cycle.[2] At a low pH, the undissociated this compound can penetrate the fungal cell membrane. Once inside the more neutral cytoplasm, it dissociates, leading to intracellular acidification and disruption of the proton motive force.[3] This acidification can collapse the pH gradient across the vacuole and interfere with essential metabolic processes.[3] Some studies also suggest that this compound can interfere with the electrochemical potential across mitochondrial membranes.[4]

2. Why is the antifungal activity of this compound pH-dependent?

The antifungal activity of this compound is greatest in its undissociated form, as this form is lipophilic and can readily cross the fungal cell membrane. The pKa of this compound is 4.75. At pH values below 4.75, a higher proportion of the acid is in its undissociated state, leading to increased antimicrobial action. As the pH increases above 4.75, more of the this compound dissociates into its charged sorbate form, which is less able to penetrate the cell membrane, thus reducing its efficacy.

3. What are the common mechanisms of fungal resistance to this compound?

Fungi can develop resistance to this compound through several mechanisms:

  • Metabolic Degradation: Some fungi, including certain species of Penicillium, Aspergillus, and yeasts like Zygosaccharomyces rouxii, can metabolize and detoxify this compound. Common degradation pathways include decarboxylation to 1,3-pentadiene, reduction to 4-hexenol, and β-oxidation.

  • Genetic Resistance: Specific gene clusters can confer high resistance. For instance, highly resistant strains of the food spoilage fungus Penicillium roqueforti have been found to contain the SORBUS gene cluster, which is absent in sensitive strains.

  • Efflux Pumps: While not as extensively documented for this compound as for other antifungals, membrane transporters that actively pump out weak acids could play a role in resistance.

4. What are the main approaches to enhance the antifungal spectrum of this compound?

The primary strategies to broaden the efficacy of this compound include:

  • Synergistic Combinations: Combining this compound with other antifungal compounds to achieve a greater inhibitory effect than the sum of their individual effects.

  • Chemical Modification: Altering the chemical structure of this compound to improve its properties, such as its efficacy at higher pH or its ability to overcome resistance mechanisms.

  • Nanoformulation: Encapsulating this compound in nanoparticles to improve its solubility, stability, and delivery to fungal cells.

Troubleshooting Guides

Issue 1: this compound is not effective against the target fungus at the desired concentration.

Possible Causes and Solutions:

  • Incorrect pH of the Medium: The antifungal activity of this compound is highly pH-dependent.

    • Troubleshooting: Measure the pH of your experimental medium. Ensure the pH is below 4.75 for optimal activity. If the medium has a higher pH, consider adjusting it with a suitable acid, if experimentally permissible.

  • Fungal Resistance: The target fungus may have intrinsic or acquired resistance to this compound.

    • Troubleshooting:

      • Review the literature to check for known resistance of your fungal species to this compound. For example, Penicillium roqueforti is known for its high resistance.

      • Consider increasing the concentration of this compound, but be mindful of regulatory limits and potential off-target effects.

      • Explore synergistic combinations with other antifungal agents (see Issue 2).

      • Investigate chemical modifications of this compound that may be more effective (see Issue 3).

  • High Fungal Inoculum: A large number of fungal cells can sometimes overcome the inhibitory effect of a preservative.

    • Troubleshooting: Standardize and potentially lower the initial fungal inoculum in your experiments. The Minimum Inhibitory Concentration (MIC) of this compound can be dependent on the inoculum size.

  • Presence of Antagonistic Substances: Components in the culture medium or test matrix may interfere with this compound's activity.

    • Troubleshooting: Simplify the test medium to identify any potential interfering components.

Issue 2: Difficulty in finding synergistic combinations with this compound.

Background:

Achieving true synergy (Fractional Inhibitory Concentration Index [FICI] ≤ 0.5) with this compound can be challenging. A screen of approximately 200 natural products did not reveal any reproducible synergistic combinations against Saccharomyces cerevisiae or Zygosaccharomyces bailii. This may be due to this compound's multifactorial mechanism of action. However, additive or weakly synergistic effects have been observed.

Troubleshooting Steps:

  • Systematic Screening: Employ a checkerboard assay to systematically test combinations of this compound with other antifungal agents.

  • Selection of Combination Agents:

    • Other Weak Acids: While not always synergistic, combinations with other weak acids like benzoic acid can have an additive effect.

    • Chitosan: The combination of potassium sorbate with chitosan has shown synergistic antifungal activity.

    • Antioxidants: While primarily tested against bacteria, combinations with antioxidants like butylated hydroxyanisole (BHA) have shown synergy and could be explored against fungi.

  • FICI Calculation: Use the FICI to quantify the interaction. An FICI ≤ 0.5 indicates synergy, >0.5 to ≤1.0 indicates an additive effect, >1.0 to <4.0 indicates indifference, and ≥4.0 indicates antagonism.

Issue 3: Limited effectiveness of this compound at neutral or alkaline pH.

Solution:

  • Chemical Modification: Modify the this compound molecule to create derivatives that are effective over a broader pH range.

    • Sorbic Hydroxamic Acid: This derivative has been shown to be effective against a range of fungi at pH values up to 9.2, whereas this compound is ineffective at pH 5.7 and above.

    • Esterification: Esterifying this compound with molecules like glycerol can enhance its antimicrobial properties. The resulting glycerol sorbate may have improved membrane permeability.

Issue 4: Poor solubility of this compound in aqueous media.

Solution:

  • Use of Potassium Sorbate: Potassium sorbate, the potassium salt of this compound, has significantly higher water solubility than this compound (58.2 g/100 mL vs 0.16 g/100 mL at 20°C). It is often used in formulations for this reason. Note that it is the undissociated this compound formed at low pH that is the active form.

  • Nanoformulation: Encapsulating this compound into nanoparticles can improve its dispersion and effective solubility in aqueous systems.

    • Polymeric Nanoparticles: Using biodegradable polymers like chitosan to create nanoparticles can not only improve solubility but also provide synergistic antifungal effects. Nano-chitosan has been shown to be more effective than chitosan and potassium sorbate against certain yeasts.

    • Lipid-Based Nanocarriers: Formulations like nanoemulsions or solid lipid nanoparticles can encapsulate this compound, potentially increasing its bioavailability and efficacy.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungi

Fungal SpeciesMIC (mM)pHAdditional Notes
Aspergillus niger (conidia)4.54.0Inoculum of 105 spores/mL.
Aspergillus niger (mycelia)1.54.024-hour developed mycelia from 105 spores/mL.
Penicillium roqueforti4.2 - 21.2Not SpecifiedRange observed across 34 strains.

Table 2: Fractional Inhibitory Concentration Index (FICI) for this compound Combinations

Combination AgentFungal SpeciesGlucose (%)FICIInteraction
ParthenolideSaccharomyces cerevisiae2≥ 0.5Not Synergistic
Ethyl MaltolSaccharomyces cerevisiae2≥ 0.5Not Synergistic
Benzoic AcidSaccharomyces cerevisiae2≥ 0.5Not Synergistic
Benzoic AcidZygosaccharomyces bailii2≥ 0.5Not Synergistic
ParthenolideSaccharomyces cerevisiae0.1≥ 0.5Not Synergistic
Ethyl MaltolSaccharomyces cerevisiae0.1≥ 0.5Not Synergistic
Benzoic AcidSaccharomyces cerevisiae0.1≥ 0.5Not Synergistic
Benzoic AcidZygosaccharomyces bailii0.1≥ 0.5Not Synergistic
Data from a screen of natural products in combination with this compound.

Experimental Protocols

Protocol 1: Checkerboard Assay for Antifungal Synergy Testing

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effects of combining this compound with another antifungal agent.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Test compound stock solution

  • Appropriate fungal culture medium (e.g., RPMI-1640, Yeast Extract Peptone Dextrose Broth)

  • Fungal inoculum, standardized to a specific concentration (e.g., 1-5 x 105 CFU/mL)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Drug Dilutions: a. In the 96-well plate, create a two-dimensional gradient of the two compounds. b. Dispense 50 µL of culture medium into all wells. c. Along the x-axis (e.g., columns 2-11), create a serial dilution of this compound. Start with a 4x concentrated solution in column 11 and perform 2-fold serial dilutions across to column 2. Column 1 will have no this compound. d. Along the y-axis (e.g., rows B-G), create a serial dilution of the test compound. Start with a 4x concentrated solution in row G and perform 2-fold serial dilutions up to row B. Row A will have no test compound. e. This will result in a matrix of concentrations. Row A will contain dilutions of this compound alone, and column 1 will contain dilutions of the test compound alone. The well at A1 will be the no-drug growth control.

  • Inoculation: a. Add 50 µL of the standardized fungal inoculum to each well. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the test fungus (e.g., 30°C or 37°C) for 24-48 hours, or until growth is visible in the control well.

  • Data Analysis: a. Determine the MIC for each compound alone and for each combination. The MIC is the lowest concentration that inhibits visible growth. b. Calculate the FICI using the following formulas:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
    • FIC of Test Compound = (MIC of Test Compound in combination) / (MIC of Test Compound alone)
    • FICI = FIC of this compound + FIC of Test Compound c. Interpret the FICI value as described in Troubleshooting Issue 2.

Protocol 2: Enzymatic Esterification of this compound with Glycerol

This protocol describes a solvent-free method for synthesizing glycerol sorbate using an immobilized lipase.

Materials:

  • This compound

  • Glycerol

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Reaction vessel (e.g., screw-capped vial)

  • Incubator shaker or magnetic stirrer with heating

  • Ethyl acetate for extraction

  • Silica gel for column chromatography

  • Eluent solution: ethyl acetate/hexane/acetic acid (60:35:5 v/v/v)

Procedure:

  • Reaction Setup: a. In a reaction vessel, combine this compound and glycerol. A molar excess of one reactant may be used to drive the reaction. b. Add the immobilized CALB to the mixture. The amount of enzyme will depend on the scale of the reaction and should be optimized.

  • Incubation: a. Place the vessel in an incubator shaker or on a heated magnetic stirrer at a controlled temperature (e.g., 60-70°C). b. Allow the reaction to proceed for 24-72 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Product Extraction and Purification: a. After the reaction, add ethyl acetate to the mixture to dissolve the product and unreacted this compound, leaving the glycerol and enzyme behind. b. Separate the ethyl acetate layer. Repeat the extraction two more times. c. Combine the ethyl acetate fractions and remove the solvent using a rotary evaporator. d. Purify the resulting crude product by silica gel column chromatography using the specified eluent solution.

  • Characterization: a. Confirm the structure of the purified glycerol sorbate using techniques such as NMR (1H, 13C) and mass spectrometry.

Visualizations

Sorbic_Acid_Mechanism cluster_Environment External Environment cluster_Fungal_Cell Fungal Cell Low_pH Low pH (pH < 4.75) Sorbic_Acid_Undissociated This compound (Undissociated) Low_pH->Sorbic_Acid_Undissociated Favors High_pH High pH (pH > 4.75) Sorbate_Dissociated Sorbate (Dissociated) High_pH->Sorbate_Dissociated Favors Cell_Membrane Cell Membrane Sorbic_Acid_Undissociated->Cell_Membrane Penetrates Inhibition Inhibition Cytoplasm Cytoplasm (Neutral pH) Cell_Membrane->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Enzymes Metabolic Enzymes Cytoplasm->Enzymes Proton_Accumulation H+ Accumulation (Intracellular Acidification) Cytoplasm->Proton_Accumulation Dissociates to release H+ ATP_Depletion ATP Depletion Proton_Accumulation->ATP_Depletion Inhibition->Mitochondrion Disrupts Membrane Potential Inhibition->Enzymes Inhibits

Caption: Mechanism of this compound antifungal activity.

Synergy_Screening_Workflow Start Start: Select Test Compounds MIC_Determination Determine MIC of this compound and Test Compounds Individually Start->MIC_Determination Checkerboard Perform Checkerboard Assay (2D Dilution Matrix) MIC_Determination->Checkerboard Incubation Incubate with Fungal Inoculum Checkerboard->Incubation Read_Results Read MICs of Combinations Incubation->Read_Results Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_Results->Calculate_FICI Interpret_FICI Interpret FICI Value Calculate_FICI->Interpret_FICI Synergy Synergy (FICI <= 0.5) Interpret_FICI->Synergy Synergistic Additive Additive (0.5 < FICI <= 1.0) Interpret_FICI->Additive Additive Indifference Indifference (1.0 < FICI < 4.0) Interpret_FICI->Indifference Indifferent Antagonism Antagonism (FICI >= 4.0) Interpret_FICI->Antagonism Antagonistic End End: Report Findings Synergy->End Additive->End Indifference->End Antagonism->End

Caption: Workflow for antifungal synergy screening.

Chemical_Modification Sorbic_Acid This compound CH3(CH)4COOH Lipase Immobilized Lipase (e.g., CALB) Sorbic_Acid->Lipase Glycerol Glycerol C3H8O3 Glycerol->Lipase Glycerol_Sorbate Glycerol Sorbate Enhanced Antimicrobial Activity Lipase->Glycerol_Sorbate Enzymatic Esterification

Caption: Chemical modification of this compound via esterification.

Nanoformulation_Concept cluster_Preparation Nanoformulation Preparation cluster_Application Application and Action Sorbic_Acid This compound Nanoprecipitation Nanoprecipitation or Emulsification Sorbic_Acid->Nanoprecipitation Polymer Carrier Material (e.g., Chitosan, Lipid) Polymer->Nanoprecipitation Nanoparticle This compound-Loaded Nanoparticle Nanoprecipitation->Nanoparticle Fungal_Cell Fungal Cell Nanoparticle->Fungal_Cell Enhanced Interaction Benefits Improved Solubility Enhanced Delivery Controlled Release Nanoparticle->Benefits

Caption: Concept of this compound nanoformulation.

References

Validation & Comparative

A Comparative Guide to Validated HPLC-UV Methods for Sorbic Acid Determination in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC- UV) methods for the quantification of sorbic acid in various complex matrices, including food, beverages, and pharmaceutical formulations. This compound and its salts are widely used as preservatives to inhibit the growth of mold, yeast, and fungi.[1] Accurate and reliable quantification is crucial for regulatory compliance and quality control.[1]

HPLC-UV is a robust, sensitive, and selective technique commonly employed for this purpose.[1] This document outlines detailed experimental protocols and presents a comparative analysis of method validation parameters from several studies to aid researchers in selecting and implementing the most suitable method for their specific application.

Experimental Workflow and Validation

The development and validation of an HPLC-UV method follow a structured workflow to ensure the reliability and accuracy of the results. This process, from method development to routine analysis, is crucial for obtaining consistent data.

HPLC_Validation_Workflow General Workflow for HPLC-UV Method Validation cluster_validation Validation Parameters A Method Development B Chromatographic Optimization (Mobile Phase, Column, Flow Rate) A->B Initial Setup C System Suitability Testing B->C Refinement D Method Validation (ICH Q2(R2) Guidelines) C->D Verification E Specificity / Selectivity D->E F Linearity and Range D->F G Accuracy (% Recovery) D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Sample Analysis (Routine Application) E->K Validated Method F->K Validated Method G->K Validated Method H->K Validated Method I->K Validated Method J->K Validated Method L Data Reporting & Review K->L Results

Caption: Workflow for HPLC-UV method validation.

Detailed Experimental Protocols

The successful analysis of this compound is highly dependent on both the sample preparation and the chromatographic conditions. Below are generalized and specific protocols derived from various validated methods.

General Sample Preparation: Solid-Liquid Extraction

For many food and pharmaceutical samples, a simple solid-liquid extraction is sufficient.[2]

  • Homogenization: Weigh a representative portion of the sample (e.g., 10 grams of cheese or yogurt) into a centrifuge tube.[3]

  • Extraction: Add a suitable extraction solvent. A mixture of methanol and water (e.g., 60:40 v/v) is often effective. For dairy products, an initial stirring followed by the addition of methanol can be used.

  • Agitation: Shake or vortex the mixture for a set period (e.g., 10-20 minutes) to ensure complete extraction of this compound.

  • Centrifugation: Centrifuge the sample at a moderate speed (e.g., 2000-2500 rpm) for 5-10 minutes to separate the solid matrix from the liquid extract.

  • Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

Chromatographic Conditions

The separation of this compound is typically achieved using reversed-phase chromatography.

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD) is used.

  • Column: C8 and C18 columns are commonly employed. For example, a Hypersil BDS C8 or a Gemini-C18 (50 mm x 4.6 mm, 5 µm) can be used.

  • Mobile Phase: An isocratic mobile phase is often sufficient. Common compositions include:

    • A mixture of acetate buffer (pH 4.4-5.6) and methanol (e.g., 60:40 v/v).

    • A mixture of a buffer (e.g., 0.85% H2SO4 in 17.5 mM KH2PO4) and methanol (7:3 v/v).

    • For simultaneous analysis with other preservatives, a more complex mobile phase, such as a mixture of trifluoroacetic acid in water, acetonitrile, and tetrahydrofuran, may be required.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: this compound has a strong UV absorbance maximum between 252-260 nm. Detection is commonly set at 254 nm.

  • Column Temperature: Analyses are generally performed at ambient temperature (e.g., 25 °C) or slightly elevated temperatures (e.g., 40 °C).

  • Injection Volume: Typically 10-20 µL.

Performance Comparison of Validated Methods

The validation of an analytical method ensures its suitability for the intended purpose. Key performance parameters from different studies on various matrices are summarized below for objective comparison.

Parameter Method 1: Yogurt & Dried Yogurt Method 2: Noodles Method 3: Yogurt (Multi-analyte) Method 4: Nonionic Creams
Matrix Yogurt, Dried YogurtNoodlesYogurtNonionic Creams with Lactic Acid
Column Not SpecifiedGemini-C18, 5 µmHypersil™ BDS C8, 3 µmHypersil BDS C8
Mobile Phase Acetate buffer (pH 5.6):Methanol (60:40)0.05 M Ammonium Acetate (pH 4.4):Methanol (60:40)TFA 0.1% in Water/ACN/THF (65:25:10)Buffer (H2SO4/KH2PO4):Methanol (7:3)
Detection λ Not Specified234 nm260 nm254 nm
Linearity Range Not Specified1 - 50 µg/mLNot Specified0.5 - 1.5 mg/mL
Accuracy (% Recovery) 81 - 111%83.6 - 102.5%83.0 - 110.2%Not Specified
Precision (%RSD) < 9% (Repeatability) 10.4 - 11.0% (Inter-day)< 2.8% (Intermediate)5.3 - 6.7% (Intra-day) 7.6 - 9.2% (Inter-day)Not Specified
LOD 0.51 mg/L0.32 µg/mL0.24 mg/LNot Specified
LOQ 1.0 mg/L0.99 µg/mL0.80 mg/LNot Specified

Key Observations:

  • Versatility: HPLC-UV methods are highly adaptable to a wide range of complex matrices, from dairy products and noodles to pharmaceutical creams.

  • Sensitivity: The methods demonstrate excellent sensitivity with low limits of detection (LOD) and quantification (LOQ), making them suitable for detecting this compound at regulatory levels. For instance, a method for noodles reported an LOD of 0.32 µg/mL.

  • Accuracy and Precision: High accuracy, with recovery rates typically between 80% and 110%, is consistently achieved across different sample types. The precision, indicated by the relative standard deviation (%RSD), is generally well below 10%, demonstrating the reproducibility of these methods.

  • Selectivity: While UV detection is robust, its main drawback can be a lack of specificity, especially at higher temperatures where degradation products might interfere. In such cases, the chromatographic separation provided by HPLC is essential for accurate quantification. For multi-analyte methods, adjusting the mobile phase composition and using a highly selective column are key to resolving this compound from other preservatives like benzoic acid and natamycin.

  • Efficiency: The analysis time for this compound is generally short, with retention times often under 8 minutes, allowing for rapid sample throughput.

References

A Comparative Analysis of Sorbic Acid and Benzoic Acid Efficacy as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the antimicrobial efficacy of two widely used preservatives, sorbic acid and benzoic acid. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate preservative for their specific applications.

Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound and benzoic acid is commonly quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The MIC values are influenced by factors such as the target microorganism, pH of the medium, and the experimental method used. The following table summarizes the MIC values for this compound and benzoic acid against common bacteria and fungi.

PreservativeMicroorganismpHMIC (ppm)MIC (mM)
This compound Escherichia coli5.5250.22
Staphylococcus aureus-125011.15
Aspergillus niger (conidia)4.05044.5
Saccharomyces cerevisiae-150-10501.34-9.36
Benzoic Acid Escherichia coli5.5500.41
Staphylococcus aureus---
Aspergillus niger---
Saccharomyces cerevisiae---

Note: MIC values can vary significantly based on the specific strain of the microorganism and the testing conditions. The data presented here is a compilation from various studies.[1][2][3]

Experimental Protocols for Determining Minimum Inhibitory Concentration (MIC)

The following are detailed methodologies for two standard experimental procedures used to determine the MIC of antimicrobial agents like this compound and benzoic acid.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi, adjusted to the desired pH.

  • Stock solutions of this compound and benzoic acid of known concentrations.

  • Pure cultures of the test microorganisms (e.g., E. coli, S. aureus, A. niger, S. cerevisiae).

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to each well of a 96-well microtiter plate.

  • Serial Dilutions: In the first well of each row, add 100 µL of the stock solution of the preservative to be tested, creating a 1:2 dilution. Mix the contents of the first well and transfer 100 µL to the second well. Continue this two-fold serial dilution down the row, discarding the final 100 µL from the last well. This creates a gradient of preservative concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth. The concentration should be adjusted to approximately 1-5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well (except for a negative control well containing only broth) with 10 µL of the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for bacteria, 28-30°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism. The results can be read visually or with a microplate reader.

Agar Dilution Method

This method determines the MIC of an antimicrobial agent on a solid growth medium.

Materials:

  • Sterile Petri dishes

  • Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

  • Stock solutions of this compound and benzoic acid of known concentrations.

  • Pure cultures of the test microorganisms.

  • Inoculator (e.g., a multipoint inoculator).

  • Incubator.

Procedure:

  • Preparation of Agar Plates: Prepare a series of agar plates containing two-fold serial dilutions of the preservative. This is done by adding a specific volume of the preservative stock solution to molten agar before pouring it into the Petri dishes. A control plate with no preservative is also prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a concentration of approximately 10^7 CFU/mL.

  • Inoculation: Using an inoculator, spot-inoculate the surface of each agar plate with the prepared microbial suspension. Multiple strains can be tested on the same plate.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the test microorganism.

  • Reading Results: The MIC is the lowest concentration of the preservative that completely inhibits the visible growth of the microorganism on the agar surface.

Mechanisms of Antimicrobial Action

Both this compound and benzoic acid exert their antimicrobial effects primarily in their undissociated (uncharged) form. This form is lipophilic and can readily pass through the cell membrane of microorganisms.

This compound's Mechanism of Action

Once inside the microbial cell, where the pH is typically neutral or slightly alkaline, the this compound molecule dissociates, releasing protons and acidifying the cytoplasm. This intracellular acidification disrupts various metabolic processes. Furthermore, this compound directly inhibits several key enzymes, particularly those containing sulfhydryl groups, and enzymes involved in carbohydrate metabolism and the citric acid cycle.[4][5]

Sorbic_Acid_Mechanism cluster_outside Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_inside Intracellular Space (Neutral pH) Undissociated this compound Undissociated this compound Passive Diffusion Passive Diffusion Undissociated this compound->Passive Diffusion Dissociated this compound Dissociated this compound Passive Diffusion->Dissociated this compound H+ H+ Dissociated this compound->H+ Enzyme Inhibition Enzyme Inhibition Dissociated this compound->Enzyme Inhibition Intracellular Acidification Intracellular Acidification H+->Intracellular Acidification Metabolic Disruption Metabolic Disruption Intracellular Acidification->Metabolic Disruption Enzyme Inhibition->Metabolic Disruption

Caption: Mechanism of this compound antimicrobial action.

Benzoic Acid's Mechanism of Action

Similar to this compound, the undissociated form of benzoic acid crosses the microbial cell membrane. Inside the cell, it dissociates, leading to a decrease in intracellular pH. This acidification disrupts the proton motive force across the cell membrane, which is essential for ATP synthesis. Benzoic acid also directly inhibits key enzymes in metabolic pathways, such as phosphofructokinase in the glycolytic pathway, leading to a depletion of cellular energy (ATP).

Benzoic_Acid_Mechanism cluster_outside Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_inside Intracellular Space (Neutral pH) Undissociated Benzoic Acid Undissociated Benzoic Acid Passive Diffusion Passive Diffusion Undissociated Benzoic Acid->Passive Diffusion Dissociated Benzoic Acid Dissociated Benzoic Acid Passive Diffusion->Dissociated Benzoic Acid Proton Motive Force Proton Motive Force ATP Synthesis Inhibition ATP Synthesis Inhibition Proton Motive Force->ATP Synthesis Inhibition H+ H+ Dissociated Benzoic Acid->H+ Enzyme Inhibition (e.g., PFK) Enzyme Inhibition (e.g., PFK) Dissociated Benzoic Acid->Enzyme Inhibition (e.g., PFK) Intracellular Acidification Intracellular Acidification H+->Intracellular Acidification Intracellular Acidification->Proton Motive Force Disrupts Energy Depletion Energy Depletion ATP Synthesis Inhibition->Energy Depletion Enzyme Inhibition (e.g., PFK)->Energy Depletion

Caption: Mechanism of benzoic acid antimicrobial action.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using either the broth microdilution or agar dilution method.

MIC_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of preservative D Perform serial dilutions of preservative in medium A->D B Prepare standardized microbial inoculum E Inoculate diluted medium with microbial suspension B->E C Prepare growth medium (broth or agar) C->D D->E F Incubate at optimal temperature and time E->F G Observe for visible microbial growth F->G H Determine the lowest concentration with no growth (MIC) G->H

References

A Comparative Guide to Sorbic Acid and Natamycin for Mold Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mold-inhibiting properties of two widely used food preservatives, sorbic acid and natamycin. The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

This compound and natamycin are both effective antifungal agents used to prevent spoilage by molds in a variety of products. However, they differ significantly in their mechanism of action, spectrum of activity, and optimal conditions for use. Natamycin, a natural polyene macrolide, is highly specific to fungi and generally effective at very low concentrations. This compound, a synthetic weak acid, has a broader antimicrobial spectrum that includes some bacteria, and its efficacy is highly dependent on pH.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MIC) of this compound and natamycin against common food spoilage molds. It is important to note that direct comparison of MIC values can be challenging due to variations in experimental conditions such as pH, temperature, and culture media.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Molds

Mold SpeciesMIC (ppm)pHTemperature (°C)Reference
Aspergillus niger502.2 (4.5 mM)4.0Not Specified[1]
Various Molds100 - >1200Not SpecifiedNot Specified[2]
Various Molds200 - 3000Not SpecifiedNot Specified

Note: The efficacy of this compound is significantly higher at lower pH values.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Natamycin against Common Molds

Mold SpeciesMIC (µg/mL or ppm)pHTemperature (°C)Reference
Most Molds0.5 - 6.0Not SpecifiedNot Specified[3][4]
Aspergillus spp.5.08 - 40.1Not SpecifiedNot Specified
Penicillium spp.1.6 - 3.1Not SpecifiedNot Specified
Aspergillus carbonarius0.05 - 0.1Not SpecifiedNot Specified
Various Molds1 - 20Not SpecifiedNot Specified

Mechanisms of Action

The antifungal mechanisms of this compound and natamycin are fundamentally different, targeting distinct cellular processes.

This compound's Mechanism of Action

This compound's primary mode of action is dependent on its undissociated form, which is more prevalent at low pH. The undissociated acid can penetrate the fungal cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons and acidifying the intracellular environment. This intracellular acidification disrupts enzymatic functions and metabolic pathways, ultimately inhibiting mold growth.

G cluster_extracellular Extracellular Environment (Low pH) cluster_cell Fungal Cell Sorbic_Acid_Undissociated This compound (Undissociated) Sorbic_Acid_Inside This compound Sorbic_Acid_Undissociated->Sorbic_Acid_Inside Passive Diffusion Protons H+ Sorbic_Acid_Inside->Protons Anions Sorbate Anions Sorbic_Acid_Inside->Anions Cytoplasm_Acidification Cytoplasm Acidification Protons->Cytoplasm_Acidification Enzyme_Inhibition Enzyme Inhibition & Metabolic Disruption Cytoplasm_Acidification->Enzyme_Inhibition Mold_Growth_Inhibition Mold Growth Inhibition Enzyme_Inhibition->Mold_Growth_Inhibition

Mechanism of Action of this compound
Natamycin's Mechanism of Action

Natamycin specifically targets ergosterol, a vital component of the fungal cell membrane that is absent in bacterial cells. It binds to ergosterol, forming a complex that disrupts membrane integrity and function. This leads to the leakage of essential cellular components and ultimately, cell death. This high specificity for ergosterol makes natamycin a potent antifungal with minimal effect on other microorganisms.

G cluster_extracellular Extracellular Environment cluster_cell_membrane Fungal Cell Membrane cluster_cell Fungal Cell Natamycin Natamycin Ergosterol Ergosterol Natamycin->Ergosterol Binding Complex Natamycin-Ergosterol Complex Ergosterol->Complex Membrane_Disruption Membrane Disruption Complex->Membrane_Disruption Leakage Leakage of Cellular Components Membrane_Disruption->Leakage Cell_Death Mold Growth Inhibition Leakage->Cell_Death

Mechanism of Action of Natamycin

Experimental Protocols

To provide a framework for comparative studies, detailed methodologies for determining the antifungal efficacy of this compound and natamycin are outlined below.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Stock solutions of this compound and natamycin

  • Spore suspension of the target mold (e.g., Aspergillus niger, Penicillium chrysogenum) standardized to a specific concentration (e.g., 10^5 spores/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antifungal Dilutions: Create a serial two-fold dilution of each antifungal agent in the microtiter plate wells using the culture broth.

  • Inoculation: Inoculate each well with the standardized mold spore suspension. Include a positive control (broth with spores, no antifungal) and a negative control (broth only).

  • Incubation: Incubate the plates at an optimal temperature for the specific mold (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth of the mold. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Agar Dilution Method for MIC Determination

This method involves incorporating the antifungal agent directly into a solid agar medium.

Materials:

  • Sterile petri dishes

  • Molten agar medium (e.g., Potato Dextrose Agar, Sabouraud Dextrose Agar)

  • Stock solutions of this compound and natamycin

  • Spore suspension of the target mold

Procedure:

  • Preparation of Agar Plates: Add varying concentrations of the antifungal agents to the molten agar before pouring it into the petri dishes. Allow the agar to solidify.

  • Inoculation: Spot-inoculate the surface of the agar plates with a standardized spore suspension of the target mold.

  • Incubation: Incubate the plates under optimal conditions for mold growth.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents any visible growth of the mold on the agar surface.

G cluster_broth Broth Microdilution cluster_agar Agar Dilution Start Start Prepare_Antifungals Prepare Stock Solutions of This compound & Natamycin Start->Prepare_Antifungals Prepare_Inoculum Prepare Standardized Mold Spore Suspension Start->Prepare_Inoculum Serial_Dilution_Broth Serial Dilution in 96-well Plates Prepare_Antifungals->Serial_Dilution_Broth Incorporate_in_Agar Incorporate into Molten Agar Prepare_Antifungals->Incorporate_in_Agar Inoculate_Broth Inoculate Wells Prepare_Inoculum->Inoculate_Broth Inoculate_Agar Spot Inoculate Plates Prepare_Inoculum->Inoculate_Agar Serial_Dilution_Broth->Inoculate_Broth Incubate_Broth Incubate Plates Inoculate_Broth->Incubate_Broth Read_MIC_Broth Determine MIC (Visual/Spectrophotometer) Incubate_Broth->Read_MIC_Broth Compare_Results Comparative Analysis Read_MIC_Broth->Compare_Results Compare MICs Pour_Plates Pour Agar Plates Incorporate_in_Agar->Pour_Plates Pour_Plates->Inoculate_Agar Incubate_Agar Incubate Plates Inoculate_Agar->Incubate_Agar Read_MIC_Agar Determine MIC (Visual) Incubate_Agar->Read_MIC_Agar Read_MIC_Agar->Compare_Results Compare MICs

Comparative Experimental Workflow

Discussion and Conclusion

Both this compound and natamycin are valuable tools for controlling mold growth in various applications. The choice between them depends on several factors:

  • Efficacy: Natamycin is generally effective at much lower concentrations than this compound.

  • Specificity: Natamycin's targeted action against fungi makes it ideal for applications where bacterial fermentation is desired, such as in cheese and yogurt production. This compound's broader spectrum may be advantageous in other contexts but can also inhibit beneficial microorganisms.

  • pH Dependence: this compound's efficacy is highly pH-dependent, being most effective in acidic environments (pH < 6.0). Natamycin is effective over a wider pH range.

  • Natural vs. Synthetic: Natamycin is a natural product of fermentation, which may be preferable for "clean label" products. This compound is a synthetic compound.

  • Synergistic Effects: Some studies suggest a synergistic antifungal effect when natamycin and potassium sorbate (a salt of this compound) are used in combination.

References

A Comparative Guide to Analytical Methods for Sorbic Acid Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical methods for the quantification of sorbic acid, a widely used preservative in food, beverage, and pharmaceutical products. The following sections detail the experimental protocols and performance characteristics of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Gas Chromatography (GC), and Capillary Electrophoresis (CE). The objective is to offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific application.

Quantitative Performance Data

The performance of analytical methods is critical for ensuring accurate and reliable results. The following table summarizes the key quantitative performance parameters for the determination of this compound using HPLC, UV-Vis Spectrophotometry, GC, and Capillary Electrophoresis.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryGas Chromatography (GC)Capillary Electrophoresis (CE)
Linearity Range 5-200 µg/mL[1]0-6 µg/mL[2]Not explicitly stated, but detects down to 16 ng[3]0.005-0.4 mM[4]
Accuracy (Recovery) 83.62-102.47%[1]92-103%89-92%98-102%
Precision (RSD) < 2.80%1.6-1.9%4.5-6%< 3%
Limit of Detection (LOD) 0.24 - 0.42 µg/mLNot explicitly stated, but detects low µg/mL range16 ng5 - 20 ng/mL
Limit of Quantitation (LOQ) 0.80 - 1.14 µg/mLNot explicitly statedNot explicitly stated1.38 µg/mL

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of this compound.

Sample Preparation:

  • Weigh a homogenized sample (e.g., 1 gram of noodles, 10 grams of meat) into a volumetric flask or centrifuge tube.

  • Add an extraction solvent, such as a mixture of methanol and water (e.g., 60:40 v/v) or 70% ethanol.

  • Vortex or sonicate the mixture to ensure thorough extraction of this compound.

  • Centrifuge the sample to separate solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C8 or C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is a mixture of 0.02 M potassium dihydrogen phosphate and acetonitrile (90:10) with the pH adjusted to 4.2 with phosphoric acid.

  • Flow Rate: Typically around 1.0 - 1.2 mL/min.

  • Detection Wavelength: this compound is detected at its maximum absorbance wavelength, which is around 254 nm.

  • Injection Volume: 10 - 20 µL.

UV-Vis Spectrophotometry

This method is based on the characteristic UV absorbance of this compound.

Sample Preparation:

  • For solid samples, a steam distillation or solvent extraction is required to isolate the this compound.

  • Weigh a known amount of the sample and homogenize it with water.

  • Acidify the sample with an acid like tartaric acid and perform steam distillation, collecting the distillate.

  • Alternatively, extract the this compound from the acidified sample using an organic solvent like diethyl ether.

  • The this compound is then back-extracted into an aqueous sodium bicarbonate solution.

  • The final solution is appropriately diluted for measurement.

Measurement Protocol:

  • Instrument: A UV-Vis spectrophotometer.

  • Measurement Wavelength: The absorbance of the final sample solution is measured at the maximum absorbance wavelength of this compound, typically around 255-260 nm.

  • Quantification: A calibration curve is prepared using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its absorbance to the calibration curve. In some methods, background absorbance is corrected by oxidizing the this compound with permanganate and re-measuring the absorbance.

Gas Chromatography (GC)

GC is another powerful technique for the analysis of this compound, often requiring derivatization.

Sample Preparation and Derivatization:

  • Isolate this compound from the sample matrix by extraction with a suitable solvent like diethyl ether in an acidic medium.

  • The extracted this compound is then converted into a more volatile ester form (e.g., methyl ester) through a derivatization reaction, for example, with thionyl chloride.

  • The resulting methyl ester is then dissolved in a suitable solvent for injection into the GC.

Chromatographic Conditions:

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for the separation of fatty acid methyl esters, such as one packed with 15% EGA on Chromosorb W AW DMCS.

  • Carrier Gas: Typically helium or nitrogen.

  • Temperature Program: An appropriate temperature program is used to ensure the separation of the this compound methyl ester from other components.

  • Injector and Detector Temperatures: Optimized for the analysis of the derivatized analyte.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volume.

Sample Preparation:

  • For liquid samples like beverages, simple dilution with the running buffer may be sufficient.

  • Solid samples require an extraction step. For instance, margarine can be dissolved in an organic solvent like n-heptane, followed by extraction of this compound into an aqueous buffer.

  • The final sample solution should be filtered before injection.

Electrophoretic Conditions:

  • Instrument: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary.

  • Running Buffer: A buffer solution at a specific pH, for example, a 20 mM borate buffer at pH 9.3.

  • Applied Voltage: A high voltage is applied across the capillary to effect separation, for instance, 28 kV.

  • Detection: On-column UV detection is typically performed at a wavelength around 254 nm.

  • Injection: Samples can be introduced into the capillary by hydrodynamic or electrokinetic injection.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion DefineObjective Define Objective & Acceptance Criteria SelectMethods Select Analytical Methods for Comparison DefineObjective->SelectMethods PrepareSamples Prepare Identical Sample Sets SelectMethods->PrepareSamples AnalyzeMethod1 Analyze with Method 1 PrepareSamples->AnalyzeMethod1 AnalyzeMethod2 Analyze with Method 2 PrepareSamples->AnalyzeMethod2 CollectData Collect & Process Data from Both Methods AnalyzeMethod1->CollectData AnalyzeMethod2->CollectData StatisticalAnalysis Perform Statistical Comparison (e.g., t-test, F-test) CollectData->StatisticalAnalysis AssessEquivalence Assess Equivalence Against Acceptance Criteria StatisticalAnalysis->AssessEquivalence ReportFindings Report Findings & Conclusions AssessEquivalence->ReportFindings

Caption: General workflow for the cross-validation of analytical methods.

AnalyticalMethodsRelationship Chromatography Chromatography HPLC HPLC Chromatography->HPLC Liquid Phase GC GC Chromatography->GC Gas Phase Spectroscopy Spectroscopy UV_Vis UV-Vis Spectrophotometry Spectroscopy->UV_Vis UV Absorbance Electrophoresis Electrophoresis CE Capillary Electrophoresis Electrophoresis->CE Charge/Size Separation

Caption: Relationship between different analytical methods for this compound.

References

A Comparative Analysis of the Antimicrobial Activity of Sorbic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of sorbic acid isomers. This compound, or 2,4-hexadienoic acid, is a widely used preservative in the food and pharmaceutical industries. Its antimicrobial efficacy is primarily attributed to the trans,trans isomeric form, which is the most common and commercially available. This document summarizes the available experimental data on the antimicrobial activity of this compound isomers, outlines relevant experimental methodologies, and presents signaling pathways and workflows using DOT language visualizations.

Executive Summary

This compound exists as several geometric isomers, including trans,trans, cis,trans, trans,cis, and cis,cis. The spatial arrangement of the carboxyl group and the alkyl chain in these isomers significantly influences their biological activity. Research indicates that the trans,trans-isomer of this compound exhibits the highest antimicrobial activity. While comprehensive quantitative data for all isomers is limited in publicly available literature, existing studies consistently point to the superior efficacy of the trans,trans configuration. Its effectiveness is pH-dependent, with greater activity at a lower pH due to the higher concentration of the undissociated acid form.

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of trans,trans-sorbic acid against a range of common microorganisms. This data serves as a baseline for understanding the antimicrobial spectrum of the most active isomer.

Table 1: Minimum Inhibitory Concentration (MIC) of trans,trans-Sorbic Acid

MicroorganismTypeMIC (ppm)pHReference
Escherichia coliGram-negative Bacteria50-1006.0[1]
Staphylococcus aureusGram-positive Bacteria50-1006.0[1]
Bacillus subtilisGram-positive Bacteria>2000-[2]
Candida albicansYeast25-506.0[1]
Aspergillus nigerMold200-5006.0[1]
Saccharomyces cerevisiaeYeast200-5006.0
Erwinia carotovoraGram-negative Bacteria255.5

Note: The antimicrobial activity of this compound is significantly influenced by the pH of the medium. The undissociated form of the acid, which is more prevalent at lower pH, is the primary active agent.

Comparative Efficacy of this compound Isomers

Experimental Protocols

To determine and compare the antimicrobial activity of this compound isomers, standardized methods such as broth microdilution for MIC determination, agar well diffusion, and time-kill assays are employed.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Isomer Stock Solutions: Prepare stock solutions of each this compound isomer in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at a high concentration.

  • Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of each isomer stock solution across the wells of the microtiter plate to create a range of concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and add a defined volume to each well.

  • Controls: Include a positive control (microorganism in broth without any isomer) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the isomer at which no turbidity (i.e., no microbial growth) is observed.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Protocol:

  • Preparation of Agar Plates: Pour molten agar medium into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

  • Well Creation: Create wells of a uniform diameter in the agar using a sterile cork borer.

  • Application of Isomers: Add a fixed volume of each isomer solution at a known concentration into separate wells.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Activity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Isomer Stock Solutions dilution Serial Dilution in Microtiter Plate stock->dilution media Prepare Microbial Growth Medium media->dilution inoculum Prepare Standardized Inoculum inoculate Inoculate with Test Microorganism inoculum->inoculate dilution->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe for Microbial Growth (Turbidity) incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic

Caption: Workflow for MIC determination.

Proposed Mechanism of this compound Action

G cluster_cell Microbial Cell cluster_medium External Medium (Lower pH) cluster_inhibition Inhibitory Effects cytosol Cytosol (Higher pH) dissociation Dissociation into H+ and Sorbate Anion membrane Cell Membrane enzymes Metabolic Enzymes dna DNA Replication sorbic_acid_un Undissociated this compound sorbic_acid_un->membrane Passive Diffusion acidification Intracellular Acidification dissociation->acidification inhibition_enzymes Enzyme Inhibition acidification->inhibition_enzymes inhibition_dna Inhibition of DNA Synthesis acidification->inhibition_dna inhibition_enzymes->enzymes inhibition_dna->dna

Caption: Proposed antimicrobial mechanism of this compound.

References

Validation of a Microbial Inhibition Assay for Sorbic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sorbic acid with other common food preservatives, supported by experimental data. It includes a detailed protocol for a microbial inhibition assay and outlines a validation workflow.

Comparative Performance of Food Preservatives

The efficacy of a preservative is often determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and its common alternatives against various food spoilage microorganisms. Lower MIC values indicate greater potency.

PreservativeMicroorganismMIC (ppm)Optimal pHReference(s)
This compound Escherichia coli400< 6.0[1]
Staphylococcus aureus400< 6.0[1]
Bacillus subtilis800< 6.0[1]
Saccharomyces cerevisiae150-1050< 6.0[2][3]
Aspergillus niger4.5 mM (approx. 504 ppm)4.0
Sodium Benzoate Escherichia coli400< 4.5
Staphylococcus aureus400< 4.5
Bacillus subtilis400< 4.5
Candida albicans2500< 4.5
Potassium Sorbate Escherichia coli400< 6.0
Staphylococcus aureus400< 6.0
Bacillus subtilis800< 6.0
Fusarium oxysporum3250< 6.0
Calcium Propionate Rhizopus stoloniferEffective at 0.3-0.4%< 5.5
Aspergillus nigerEffective at 0.3-0.4%< 5.5

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium

  • This compound stock solution (and other preservatives as required)

  • Microbial cultures (e.g., E. coli, S. aureus, S. cerevisiae)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

2. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Dilution Series:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform a two-fold serial dilution of the this compound stock solution in the broth medium across the wells of the microtiter plate to achieve the desired concentration range.

  • Leave the last column of wells with broth only to serve as a positive control (growth control). A negative control (broth only, no inoculum) should also be included.

4. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with the prepared microbial suspension. The final volume in each well should be uniform (e.g., 200 µL).

  • Seal the plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the preservative at which there is no visible growth (i.e., the well remains clear).

  • A spectrophotometer can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment of growth inhibition.

Mechanism of Action: this compound's Signaling Pathway

This compound's antimicrobial activity stems from its ability to interfere with essential cellular processes, primarily through the inhibition of key enzymes. The undissociated form of the acid penetrates the microbial cell membrane and dissociates in the more alkaline cytoplasm, leading to intracellular acidification and enzymatic inhibition.

Microbial_Inhibition_by_Sorbic_Acid Sorbic_Acid This compound (Undissociated) Cell_Membrane Microbial Cell Membrane Sorbic_Acid->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm (Higher pH) Cell_Membrane->Cytoplasm Dissociation Dissociation to Sorbate Anion + H+ Cytoplasm->Dissociation Enzyme_Inhibition Enzyme Inhibition Dissociation->Enzyme_Inhibition Inhibits Sulfhydryl Enzymes Citric_Acid_Cycle Citric Acid Cycle (e.g., Succinate Dehydrogenase, Fumarase) Enzyme_Inhibition->Citric_Acid_Cycle Oxidative_Phosphorylation Oxidative Phosphorylation Enzyme_Inhibition->Oxidative_Phosphorylation Metabolic_Disruption Metabolic Disruption & ATP Depletion Citric_Acid_Cycle->Metabolic_Disruption Oxidative_Phosphorylation->Metabolic_Disruption Growth_Inhibition Microbial Growth Inhibition Metabolic_Disruption->Growth_Inhibition Assay_Validation_Workflow Assay_Development Assay Development (e.g., Broth Microdilution) QC_Strain_Selection Select Quality Control (QC) Reference Strains (e.g., ATCC strains with known MICs) Assay_Development->QC_Strain_Selection Performance_Testing Performance Testing QC_Strain_Selection->Performance_Testing Precision Precision (Repeatability & Reproducibility) Performance_Testing->Precision Accuracy Accuracy (Comparison to Reference Method/Values) Performance_Testing->Accuracy Specificity Specificity (Ability to detect inhibition of target microbe) Performance_Testing->Specificity Robustness Robustness (Varying parameters like incubation time, temperature) Performance_Testing->Robustness Documentation Documentation & Standard Operating Procedure (SOP) Development Precision->Documentation Accuracy->Documentation Specificity->Documentation Robustness->Documentation Implementation Routine Assay Implementation Documentation->Implementation

References

comparative analysis of sorbic acid's effect on different yeast species

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of sorbic acid's inhibitory effects on various yeast species reveals significant differences in susceptibility, primarily linked to their metabolic strategies. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the food preservation and pharmaceutical industries.

This compound, a widely used food preservative, effectively inhibits the growth of a broad spectrum of yeasts, molds, and some bacteria.[1][2] Its efficacy, however, is not uniform across all yeast species. Notably, fermentative yeasts tend to exhibit higher resistance compared to those that rely solely on respiration for energy production.[3][4][5] This analysis delves into the differential effects of this compound on key spoilage yeasts, presenting quantitative data on their susceptibility and exploring the underlying molecular mechanisms.

Comparative Susceptibility of Yeast Species to this compound

The Minimum Inhibitory Concentration (MIC) is a critical parameter for assessing the effectiveness of an antimicrobial agent. The following table summarizes the MIC values of this compound for several yeast species under different growth conditions, highlighting the impact of their metabolic pathways on their resistance.

Yeast SpeciesCarbon SourceGrowth ConditionThis compound MIC (mM)Reference
Saccharomyces cerevisiaeGlucoseFermentative3.0
Saccharomyces cerevisiaeGlycerolRespiratory1.8
Zygosaccharomyces bailiiGlucoseFermentative6.6
Zygosaccharomyces bailiiGlycerolRespiratory3.1
Rhodotorula glutinisGlucose/GlycerolRespiratory0.46 - 0.5
Yeast Cocktail (S. cerevisiae, Pichia anomala, Issatchenkia occidentalis, Candida diddensiae)Synthetic Medium (pH 4.5)Mixed5.94
Yeast Cocktail (S. cerevisiae, Pichia anomala, Issatchenkia occidentalis, Candida diddensiae)Synthetic Medium (pH 4.0)Mixed3.85
Yeast Cocktail (S. cerevisiae, Pichia anomala, Issatchenkia occidentalis, Candida diddensiae)Synthetic Medium (pH 3.5)Mixed3.19

The data clearly indicates that yeasts grown on a fermentable substrate like glucose generally exhibit higher resistance to this compound than when grown on a non-fermentable substrate like glycerol, which forces them into a respiratory metabolism. For instance, both Saccharomyces cerevisiae and the highly resistant spoilage yeast Zygosaccharomyces bailii show significantly lower MICs when their growth is dependent on respiration. In contrast, the respiration-only species Rhodotorula glutinis is highly sensitive to this compound regardless of the carbon source. This underscores the primary mechanism of this compound's action: the inhibition of cellular respiration.

Mechanism of Action: Targeting Mitochondrial Respiration

This compound's inhibitory effect is not primarily due to the classical weak-acid preservative theory, which posits cytoplasmic acidification as the main cause of growth inhibition. While it is a weak acid that can cross the cell membrane in its undissociated form, its primary target within the yeast cell appears to be the mitochondrial respiratory chain.

The proposed mechanism involves this compound acting as a membrane-active substance, disrupting mitochondrial function. This disruption leads to the production of reactive oxygen species (ROS), the formation of petite (mitochondrion-defective) cells, and defects in iron-sulfur clusters, all of which are critical for cellular respiration. The ability of fermentative yeasts to bypass respiration and generate energy through glycolysis provides them with a natural resistance to this compound's primary mode of attack.

Signaling Pathway Activation in Response to this compound Stress

Yeast cells have evolved intricate signaling pathways to respond to various environmental stresses, including the presence of weak acids like this compound. In the pathogenic yeast Candida glabrata, the High Osmolarity Glycerol (HOG) pathway is activated in response to this compound stress.

Sorbic_Acid_HOG_Pathway cluster_extracellular Extracellular cluster_cell Yeast Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound (Undissociated) This compound (Undissociated) This compound (Dissociated) This compound (Dissociated) This compound (Undissociated)->this compound (Dissociated) Diffusion CgPbs2 CgPbs2 (MAPKK) This compound (Dissociated)->CgPbs2 Activates CgHog1 CgHog1 (MAPK) CgPbs2->CgHog1 Phosphorylates Phosphorylated CgHog1 P-CgHog1 CgHog1->Phosphorylated CgHog1 Stress Response Genes Stress Response Genes (e.g., PDR12) Phosphorylated CgHog1->Stress Response Genes Induces Expression Cellular Adaptation Cellular Adaptation Stress Response Genes->Cellular Adaptation Leads to

Activation of the HOG pathway in C. glabrata by this compound.

Upon entering the cell, this compound dissociates and activates the HOG pathway, leading to the phosphorylation of the MAP kinase CgHog1. This activated kinase then induces the expression of stress response genes, such as PDR12, which encodes a plasma membrane ATP-binding cassette (ABC) transporter responsible for extruding weak-acid anions from the cell. This cellular adaptation mechanism contributes to the yeast's ability to tolerate this compound.

Experimental Protocols

To facilitate further research and standardized testing, detailed experimental protocols for determining yeast susceptibility to this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard antifungal susceptibility testing methods.

1. Preparation of Yeast Inoculum: a. Streak the yeast isolate onto a Sabouraud Dextrose (SAB) agar plate and incubate for 24 hours at 35-37°C. b. Re-streak from this plate onto a new SAB agar plate for colony isolation and incubate for another 24 hours. c. Suspend several colonies in sterile saline (0.85% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). b. Further dilute the stock solution in the desired culture medium (e.g., Yeast Extract Peptone Dextrose - YEPD, pH 4.0) to create a working solution at twice the highest desired final concentration.

3. Broth Microdilution Assay: a. In a 96-well microtiter plate, add 100 µL of the appropriate culture medium to all wells. b. Add 100 µL of the this compound working solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column. d. Add 10 µL of the prepared yeast inoculum to each well. e. Include a growth control well (medium + inoculum, no this compound) and a sterility control well (medium only). f. Incubate the plate at 24-30°C for 24-48 hours, or until growth is clearly visible in the growth control well.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Yeast Inoculum (0.5 McFarland) E Inoculate Wells with Yeast Suspension A->E B Prepare this compound Stock and Working Solutions D Perform Serial Dilution of this compound B->D C Add Culture Medium to 96-well Plate C->D D->E F Incubate Plate E->F G Visually Assess Growth and Determine MIC F->G

Workflow for MIC determination by broth microdilution.
Protocol 2: Growth Kinetics Assay

This protocol measures the effect of this compound on the growth rate of yeast.

1. Culture Preparation: a. Prepare starter cultures of the yeast species in YEPD broth (pH 4.0) and incubate overnight at 24°C with shaking. b. Dilute the starter cultures into fresh YEPD broth (pH 4.0) containing various concentrations of this compound to an initial optical density at 600 nm (OD600) of approximately 0.1.

2. Growth Monitoring: a. Incubate the cultures in a shaking incubator at 24°C. b. At regular time intervals, measure the OD600 of each culture using a spectrophotometer.

3. Data Analysis: a. Plot the OD600 values against time to generate growth curves. b. From the growth curves, determine key growth parameters such as the lag phase duration, specific growth rate, and final biomass for each this compound concentration.

This comparative analysis provides a foundational understanding of this compound's differential effects on various yeast species. By considering the metabolic characteristics of the target organisms, researchers and industry professionals can make more informed decisions regarding the application of this important preservative. The provided protocols offer a standardized approach for further investigation into the complex interactions between this compound and spoilage yeasts.

References

evaluating the synergistic effect of sorbic acid and modified atmosphere packaging

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the synergistic antimicrobial effects of sorbic acid and Modified Atmosphere Packaging (MAP) reveals a potent combination for extending the shelf-life and ensuring the safety of various food products. This guide compares the efficacy of this combined "hurdle technology" approach against individual treatments, supported by quantitative data from experimental studies, and provides detailed protocols for researchers.

Mechanism of Action: A Multi-Hurdle Approach

The preservative power of combining this compound with MAP stems from their distinct yet complementary antimicrobial mechanisms.

  • This compound: This weak organic acid is most effective in its undissociated form, which predominates at lower pH levels. Its primary mode of action is the inhibition of microbial metabolic activity. This compound targets and inhibits the function of key enzymes, particularly sulfhydryl enzymes like dehydrogenases involved in carbohydrate metabolism and respiration.[1][2] Studies have shown that it specifically targets the process of cellular respiration, which explains why fermentative yeasts, which are less reliant on respiration, can sometimes show higher resistance.[3][4]

  • Modified Atmosphere Packaging (MAP): MAP alters the gaseous environment within a food package, typically by reducing oxygen (O₂) and increasing carbon dioxide (CO₂) and/or nitrogen (N₂). High concentrations of CO₂ are particularly effective, as the gas dissolves into the food's aqueous phase and the microbial intracellular fluid, forming carbonic acid. This leads to a decrease in intracellular pH, which disrupts metabolic functions and inhibits enzymatic activity.[5] The reduction of O₂ also directly inhibits the growth of obligate aerobic spoilage microorganisms.

  • Synergistic Effect: The synergy arises from creating a hostile environment with multiple hurdles that microorganisms must overcome. While this compound disrupts key metabolic pathways, the high CO₂ atmosphere simultaneously induces intracellular stress through acidification and enzymatic interference. This combined assault is significantly more effective at inhibiting microbial growth and extending the lag phase than either treatment applied alone.

Comparative Performance Data

Experimental data across various food matrices, including bakery products, fish, and meat, demonstrate the superior performance of the combined treatment.

Table 1: Efficacy Against Yeast & Mold in Sliced Bread

This table summarizes the Yeast and Mould Counts (YMC) in sliced bread stored at ambient temperature (20 ± 2 °C) under different preservation methods. A count below 3.0 log CFU/g is generally considered acceptable for bakery products.

Treatment ConditionDay 7 (log CFU/g)Day 14 (log CFU/g)Day 21 (log CFU/g)Mold-Free Shelf Life
Control (Air, 0% PS) > 3.0> 3.0> 3.0< 14 Days
MAP (100% CO₂, 0% PS) < 3.03.54.1> 21 Days (No visible mold)
Sorbate (Air, 0.15% PS) > 3.0> 3.0> 3.014 Days
Sorbate + MAP (100% CO₂, 0.15% PS) < 3.0< 3.02.5 > 21 Days (No visible mold)
Sorbate + MAP (100% CO₂, 0.30% PS) < 3.0< 3.02.1 > 21 Days (No visible mold)

Data adapted from a study on sliced bread. PS refers to potassium sorbate. MAP treatments, even without sorbate, prevented visible mold growth for over 21 days.

Table 2: Efficacy Against Aerobic Bacteria in Meat and Fish

This table shows the extension of shelf-life based on the inhibition of aerobic spoilage bacteria in different refrigerated products.

Food MatrixTreatmentInitial Aerobic Count (log CFU/g)Final Aerobic Count (log CFU/g) & DayShelf-Life Extension vs. Control
Seer Fish Steaks Air (Control)~3.5> 7.0 (Day 12)-
MAP (70% CO₂ : 30% O₂)~3.5> 7.0 (Day 22)+10 days
MAP + 1% Potassium Sorbate~3.5~6.0 (Day 30)+18 days
Beef Control4.256.83 (Day 17)-
5% Potassium Sorbate (Spray)4.253.13 (Day 17)Significant extension

Experimental Protocols

Below are standardized methodologies for evaluating the synergistic effects of this compound and MAP.

Sample Preparation and Treatment Application
  • Food Matrix Preparation: Prepare uniform samples of the food product (e.g., 100g portions of sliced bread, beef steaks, or cheese).

  • Inoculation (Challenge Study): For a controlled study, inoculate samples with a known concentration (e.g., 10³-10⁴ CFU/g) of relevant spoilage microorganisms (e.g., Aspergillus niger for bread, Pseudomonas fluorescens for meat).

  • This compound Application:

    • For solid foods like bread, add potassium sorbate (e.g., 0.15% - 0.30% w/w) to the dough before baking.

    • For surface treatment of products like meat or cheese, dip the sample in a potassium sorbate solution (e.g., 1-5%) for 60 seconds or apply via spray.

  • Modified Atmosphere Packaging:

    • Place samples into high-barrier packaging film.

    • Evacuate the air and flush the package with a specific gas mixture (e.g., 70% CO₂ : 30% N₂ or 100% CO₂).

    • Seal the package using a chamber-type packaging machine.

  • Control Groups: Prepare control samples for each treatment: an untreated air-packaged control, a sorbate-only sample packaged in air, and a MAP-only sample without sorbate.

  • Storage: Store all samples under conditions relevant to the product (e.g., ambient temperature for bread, refrigeration at 4°C for meat and fish).

Microbiological Analysis
  • Sampling: At specified time intervals (e.g., Day 0, 7, 14, 21), aseptically remove a 10g portion from each sample.

  • Homogenization: Combine the 10g sample with 90 mL of a sterile diluent (e.g., 0.1% peptone water) in a stomacher bag and homogenize for 2 minutes.

  • Serial Dilution: Perform 10-fold serial dilutions of the homogenate in the same sterile diluent.

  • Plating: Plate the appropriate dilutions onto selective agar media:

    • Total Viable Count (TVC): Plate Count Agar (PCA), incubated at 30-37°C for 48-72 hours.

    • Yeast and Mold Count (YMC): Potato Dextrose Agar (PDA) with an antibiotic (e.g., chloramphenicol) to inhibit bacterial growth, incubated at 25°C for 3-5 days.

    • Specific Spoilage Organisms: Use selective media as required (e.g., Violet Red Bile Glucose Agar for Enterobacteriaceae).

  • Enumeration: Count the colonies on plates and calculate the microbial load in colony-forming units per gram (CFU/g). Convert the final count to a log₁₀ scale for analysis.

Visualizing the Process and Mechanism

The following diagrams illustrate the experimental workflow and the proposed mechanism of synergistic action.

G Experimental Workflow for Evaluating Synergy cluster_treatments prep Sample Preparation (Inoculation if challenge study) treatments Application of Treatments prep->treatments control Control (Air Packed) treatments->control sa_only This compound Only (Air Packed) treatments->sa_only map_only MAP Only (No this compound) treatments->map_only combined This compound + MAP treatments->combined storage Controlled Storage (e.g., 4°C or 25°C) analysis Microbiological & Sensory Analysis (at defined intervals) storage->analysis results Data Comparison & Synergy Evaluation analysis->results control->storage sa_only->storage map_only->storage combined->storage G Proposed Synergistic Mechanism of Action cluster_env External Environment cluster_cell Microbial Cell SA This compound (SA) Membrane Cell Membrane & Wall SA->Membrane Passes through (undissociated form) MAP Modified Atmosphere (High CO2, Low O2) Cytoplasm Cytoplasm / Intracellular Fluid MAP->Cytoplasm CO2 dissolves, forming H2CO3 Membrane->Cytoplasm Metabolism Key Metabolic Pathways (e.g., Respiration, Glycolysis) Cytoplasm->Metabolism Lowers intracellular pH, inhibits enzymes Cytoplasm->Metabolism SA inhibits sulfhydryl enzymes in pathway Inhibition Synergistic Microbial Inhibition & Growth Delay Metabolism->Inhibition Multiple hurdles disrupt cellular function

References

A Comparative Analysis: Sorbic Acid Versus Novel Natural Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of extending the shelf life and ensuring the safety of food and pharmaceutical products, sorbic acid has long been a staple preservative. However, increasing consumer demand for "clean label" ingredients has propelled the exploration of novel natural preservatives. This guide provides an objective comparison of the performance of this compound against promising natural alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Mechanisms of Action: A Tale of Two Strategies

This compound: The Cellular Saboteur

This compound, an unsaturated fatty acid, primarily functions by inhibiting the growth of molds, yeasts, and some bacteria. Its efficacy is pH-dependent, being most active in its undissociated form at pH values below 6.5. The primary mechanism involves the disruption of microbial cell membranes, leading to intracellular acidification. This change in internal pH inhibits the action of key enzymes involved in cellular metabolism, ultimately leading to microbial growth inhibition.

Novel Natural Preservatives: A Diverse Arsenal

Natural preservatives encompass a wide array of compounds derived from plant, animal, and microbial sources. Their mechanisms of action are varied and often multifaceted.

  • Plant-Derived Preservatives (Essential Oils & Phenolic Compounds): Essential oils, volatile aromatic compounds from plants, and other phenolic extracts disrupt the cell membranes of microorganisms. Their lipophilic nature allows them to intercalate into the lipid bilayer, increasing its permeability and causing leakage of vital intracellular components.

  • Animal-Derived Preservatives (Chitosan): Chitosan, a polysaccharide derived from chitin, possesses a cationic nature. It interacts with the negatively charged components of microbial cell walls, leading to altered membrane permeability and inhibition of nutrient uptake. It can also chelate metal ions essential for microbial growth and inhibit mRNA and protein synthesis.

  • Microbial-Derived Preservatives (Nisin): Nisin, a bacteriocin produced by Lactococcus lactis, exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. Its unique dual mechanism involves binding to Lipid II, a precursor in bacterial cell wall synthesis. This binding both inhibits cell wall formation and leads to the formation of pores in the cell membrane, causing rapid cell death.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound with novel natural preservatives.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PreservativeTarget MicroorganismFood MatrixMIC (ppm or µg/mL)Reference
This compound Aspergillus nigerCulture Media1000 - 3000[1]
Saccharomyces cerevisiaeCulture Media100 - 500[2]
Listeria monocytogenesCulture Media500 - 2000[3]
Essential Oils
Origanum vulgare (Oregano)Listeria monocytogenesCulture Media30 - 1760[4]
Cinnamomum cassia (Cinnamon)Escherichia coliCulture Media500[5]
Thymus vulgaris (Thyme)Staphylococcus aureusCulture Media260
Nisin Listeria monocytogenesMilk2.5 - 12.5
Staphylococcus aureusCulture Media6.25 - 25
Bacillus subtilisMeat and Potatoes-
Chitosan Escherichia coliCulture Media125 - 2000
Staphylococcus aureusCulture Media125 - 2000

Table 2: Comparative Shelf-Life Extension

Food ProductPreservativeConcentrationShelf-Life Extension vs. ControlReference
Tomatoes Chitosan Coating with Cinnamon Oil (0.5-1.5%)2% ChitosanExtended to 14 days (Control: 6 days)
Lemons Chitosan (2.0%) + Potassium Sorbate (1.0%)-Maintained quality for 60 days
Fresh Jujube Chitosan and Potassium Sorbate-Reduced decay rate
Chicken Meat Laurel Extract1%Maintained acceptability up to 16 days (Control: 6 days)
Paneer Crude Extract from Indian Curd-Significantly lower spoilage indicators vs. nisin and lactic acid
Pasteurized Milk Nisin500 IU/mlExtended shelf-life up to 15 days

Table 3: Comparative Sensory Analysis

Food ProductPreservatives ComparedKey Sensory FindingsReference
Pasteurized Milk Nisin and Lysozyme vs. ControlNo adverse effect on acceptability; treated samples had higher scores over time.
Semidry Beef Luncheon Nisin and Organic Acid Salts vs. NitriteMaintained sensory attributes (color, flavor, odor, texture)
General Consumer Perception Natural vs. Artificial Preservatives82% acceptance for natural preservatives; 50% for artificial.
Bakery Products Natural vs. Chemical PreservativesGrowing consumer preference for "clean label" products with natural preservatives.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Broth Microdilution Method:

    • Prepare a series of twofold dilutions of the preservative in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive (microorganism in broth without preservative) and negative (broth only) controls.

    • Incubate the plate under optimal conditions for the microorganism's growth.

    • The MIC is determined as the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.

  • Agar Well Diffusion Method:

    • Prepare an agar plate uniformly inoculated with the target microorganism.

    • Create wells of a specific diameter in the agar.

    • Add a defined volume of the preservative solution at different concentrations into each well.

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the zone of inhibition (the area around the well where no microbial growth is observed). A larger zone of inhibition indicates greater antimicrobial activity.

2. Shelf-Life Analysis

  • Prepare batches of the food product: one with no preservative (control), one with this compound at a standard concentration, and others with the natural preservatives at varying concentrations.

  • Package all samples under identical conditions.

  • Store the samples under controlled temperature and humidity that mimic typical storage conditions.

  • At regular intervals, withdraw samples from each batch for analysis.

  • Conduct microbiological analysis (e.g., total viable count, yeast and mold count) to assess microbial spoilage.

  • Perform physicochemical analyses relevant to the food product (e.g., pH, color, texture).

  • Conduct sensory evaluation to assess changes in aroma, flavor, and overall acceptability.

  • The end of shelf life is determined when any of the measured parameters reach a pre-defined unacceptable limit.

3. Sensory Evaluation

  • Panelist Selection and Training:

    • Recruit potential panelists and screen them for their sensory acuity (e.g., ability to detect basic tastes, describe aromas).

    • Train the selected panelists to recognize and score the intensity of specific sensory attributes relevant to the food product being tested (e.g., fruity aroma, sour taste, firmness). This involves using reference standards.

  • Testing Protocol:

    • Prepare samples of the food product with different preservatives and a control. Code the samples with random three-digit numbers to blind the panelists.

    • Present the samples to the panelists in a controlled environment (e.g., individual booths with neutral lighting and no distracting odors).

    • Provide panelists with a scorecard to rate the intensity of each sensory attribute on a defined scale (e.g., a 9-point hedonic scale).

    • Randomize the order of sample presentation for each panelist to avoid order bias.

    • Provide water and unsalted crackers for palate cleansing between samples.

    • Analyze the collected data statistically to determine if there are significant differences in the sensory profiles of the products with different preservatives.

Mandatory Visualization

Sorbic_Acid_Mechanism cluster_extracellular Extracellular (Low pH) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Neutral pH) Sorbic_Acid_Undissociated This compound (Undissociated) Membrane_Transport Membrane Transport Sorbic_Acid_Undissociated->Membrane_Transport Diffusion Sorbic_Acid_Dissociated This compound (Dissociated) Membrane_Transport->Sorbic_Acid_Dissociated Protons H+ Sorbic_Acid_Dissociated->Protons Anions Sorbate Anions Sorbic_Acid_Dissociated->Anions Intracellular_pH_Drop Intracellular pH Decreases Protons->Intracellular_pH_Drop Metabolic_Disruption Metabolic Disruption Anions->Metabolic_Disruption Enzyme_Inhibition Enzyme Inhibition Intracellular_pH_Drop->Enzyme_Inhibition Enzyme_Inhibition->Metabolic_Disruption Growth_Inhibition Microbial Growth Inhibition Metabolic_Disruption->Growth_Inhibition

Caption: Mechanism of action of this compound.

Natural_Preservatives_Mechanisms cluster_main Mechanisms of Novel Natural Preservatives Essential_Oils Essential Oils & Phenolic Compounds Membrane_Disruption Cell Membrane Disruption Essential_Oils->Membrane_Disruption Chitosan Chitosan Chitosan->Membrane_Disruption Nutrient_Uptake_Inhibition Inhibition of Nutrient Uptake Chitosan->Nutrient_Uptake_Inhibition Nisin Nisin Cell_Wall_Inhibition Cell Wall Synthesis Inhibition Nisin->Cell_Wall_Inhibition Pore_Formation Pore Formation Nisin->Pore_Formation Experimental_Workflow Start Start Sample_Preparation Sample Preparation (Control, this compound, Natural Preservatives) Start->Sample_Preparation Antimicrobial_Assay Antimicrobial Assay (MIC/Zone of Inhibition) Sample_Preparation->Antimicrobial_Assay Shelf_Life_Study Shelf-Life Study Sample_Preparation->Shelf_Life_Study Sensory_Evaluation Sensory Evaluation Sample_Preparation->Sensory_Evaluation Data_Analysis Data Analysis and Comparison Antimicrobial_Assay->Data_Analysis Shelf_Life_Study->Data_Analysis Sensory_Evaluation->Data_Analysis End End Data_Analysis->End

References

Sorbic Acid's Enduring Legacy in Food Preservation Faces New Challengers in Novel Foods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Sorbic acid, a long-standing stalwart in the food preservation industry with a firm Generally Recognized as Safe (GRAS) status, is facing a new wave of scrutiny and comparison as the demand for novel and "clean-label" food products continues to surge. This guide provides an in-depth comparison of this compound with emerging preservative alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound's safety and efficacy as a food preservative are well-established. The U.S. Food and Drug Administration (FDA) lists this compound as GRAS for use as a chemical preservative in accordance with good manufacturing practice.[1] Similarly, the European Food Safety Authority (EFSA) has re-evaluated this compound and its salts (potassium sorbate), establishing a group Acceptable Daily Intake (ADI).[2] Its primary mechanism of action involves inhibiting the growth of molds, yeasts, and some bacteria by disrupting enzymatic activity within the microbial cells.[3]

However, the evolving consumer preference for natural ingredients and the unique challenges presented by novel food matrices, such as plant-based alternatives and functional beverages, have spurred the exploration of alternative preservation strategies. This guide delves into a comparative analysis of this compound against both synthetic and natural alternatives, providing a critical resource for formulation scientists and product developers.

Performance Comparison in Key Food Applications

The effectiveness of a preservative is highly dependent on the specific food matrix, including its pH, water activity, and composition. The following tables summarize the performance of this compound and its alternatives in various food categories based on available experimental data.

Table 1: Preservative Efficacy in Cheese

PreservativeConcentrationTarget MicroorganismEfficacyReference
This compound 0.2-0.3%MoldsEffective, but requires significantly higher concentrations than natamycin.[4]
Natamycin 10-20 ppmMolds and YeastsHighly effective at very low concentrations. A 20-ppm treatment can suppress visible mold growth for up to 30 days in shredded Cheddar cheese.

Table 2: Preservative Efficacy in Beverages (Orange Juice)

PreservativeConcentrationTarget MicroorganismEfficacyReference
Potassium Sorbate Not specifiedBacteriaShowed less inhibition of bacterial growth over time compared to propolis emulsion.
Propolis Emulsion 0.02 g/mLBacteriaDemonstrated significant inhibition of bacterial growth and maintained the quality of orange juice for up to 35 days.

Table 3: Preservative Efficacy in Baked Goods (Bread)

PreservativeConcentrationTarget MicroorganismEfficacyReference
This compound Not specifiedMoldsEffective at inhibiting bread mold, with microencapsulated forms extending shelf-life beyond 20 days. On average, bread with this compound showed a lower microbial load compared to control and calcium propionate.
Calcium Propionate Not specifiedMoldsEffective, but this compound showed a lower overall microbial load in a comparative study.
Fermented Wheat Flour Not specifiedMoldsCan serve as a "clean-label" alternative to chemical preservatives.

Experimental Protocols for Preservative Validation

Accurate and reproducible evaluation of preservative efficacy is crucial for ensuring food safety and quality. The following are detailed methodologies for key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Microtiter Plates: Sterile 96-well plates.
  • Growth Medium: Appropriate liquid broth for the target microorganism (e.g., Sabouraud Dextrose Broth for fungi, Tryptic Soy Broth for bacteria).
  • Preservative Stock Solution: A concentrated solution of the preservative is prepared and sterilized.
  • Microbial Inoculum: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., 10^5 CFU/mL).

2. Serial Dilution:

  • A two-fold serial dilution of the preservative stock solution is performed across the wells of the microtiter plate using the growth medium. This creates a range of preservative concentrations.

3. Inoculation:

  • Each well is inoculated with a standardized volume of the microbial suspension.

4. Incubation:

  • The plates are incubated under optimal conditions for the target microorganism (e.g., temperature, time).

5. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the preservative in which no visible growth is observed.

Preservative Challenge Test (Based on USP <51>)

This test evaluates the effectiveness of a preservative in a finished product by challenging it with a known concentration of microorganisms.

1. Preparation of Inoculum:

  • Standardized cultures of relevant microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Aspergillus brasiliensis, Candida albicans) are prepared.

2. Inoculation of Product:

  • The food product is inoculated with a known concentration of each test microorganism.

3. Incubation and Sampling:

  • The inoculated product is stored under specified conditions, and samples are taken at predetermined intervals (e.g., 7, 14, and 28 days).

4. Microbial Enumeration:

  • The number of viable microorganisms in each sample is determined using standard plating techniques.

5. Evaluation of Efficacy:

  • The reduction in the microbial population over time is calculated and compared to established acceptance criteria to determine the preservative's effectiveness.

Shelf-Life Study Protocol

A shelf-life study is essential to determine the duration for which a food product maintains its desired sensory, chemical, physical, and microbiological characteristics.

1. Product and Storage Conditions:

  • The food product is prepared and packaged as it would be for retail.
  • Samples are stored under controlled conditions that simulate the intended storage and distribution environment (e.g., temperature, humidity, light exposure).

2. Testing Schedule:

  • A schedule for sampling and analysis is established based on the expected shelf life of the product.

3. Analytical Testing:

  • At each time point, samples are analyzed for a range of parameters, including:
  • Microbiological Analysis: Total viable count, yeast and mold count, and specific pathogens.
  • Chemical Analysis: pH, acidity, and potential degradation of key components.
  • Physical Analysis: Color, texture, and viscosity.
  • Sensory Evaluation: Assessment of aroma, flavor, appearance, and texture by a trained panel or consumer group.

4. Determination of Shelf Life:

  • The shelf life is determined as the time point at which any of the measured parameters fall outside the acceptable limits.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in food preservation and its evaluation, the following diagrams are provided.

antimicrobial_mechanism cluster_sorbic_acid This compound Mechanism Undissociated_Sorbic_Acid Undissociated this compound Cell_Membrane Microbial Cell Membrane Undissociated_Sorbic_Acid->Cell_Membrane Passively Diffuses Intracellular_Space Intracellular Space (Higher pH) Cell_Membrane->Intracellular_Space Dissociation Dissociates into H+ and Sorbate Anion Intracellular_Space->Dissociation Enzyme_Inhibition Inhibition of Key Metabolic Enzymes Dissociation->Enzyme_Inhibition pH_Drop Intracellular pH Drop Dissociation->pH_Drop Growth_Inhibition Microbial Growth Inhibition Enzyme_Inhibition->Growth_Inhibition pH_Drop->Growth_Inhibition

Caption: Mechanism of action for this compound as an antimicrobial agent.

experimental_workflow cluster_workflow Preservative Efficacy Testing Workflow Product_Formulation Develop Food Product with Preservative Microbial_Challenge_Selection Select Relevant Spoilage/Pathogenic Microorganisms Product_Formulation->Microbial_Challenge_Selection Shelf_Life_Study Conduct Shelf-Life Study Product_Formulation->Shelf_Life_Study Sensory_Evaluation Perform Sensory Evaluation Product_Formulation->Sensory_Evaluation Challenge_Study Perform Challenge Test (e.g., USP <51>) Microbial_Challenge_Selection->Challenge_Study Data_Analysis Analyze Microbiological, Chemical, and Sensory Data Challenge_Study->Data_Analysis Shelf_Life_Study->Data_Analysis Sensory_Evaluation->Data_Analysis Validation Validate GRAS Status for Novel Application Data_Analysis->Validation

References

Rise of Predictive Models for Sorbic Acid's Antimicrobial Power: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for accurate and efficient methods to assess antimicrobial efficacy is paramount. Predictive models offer a promising alternative to time-consuming and resource-intensive traditional testing. This guide provides a comprehensive comparison of predictive models for the antimicrobial activity of sorbic acid, a widely used food preservative, supported by experimental data and detailed methodologies.

This compound's effectiveness in inhibiting the growth of yeasts, molds, and some bacteria is well-established. Its primary mechanism of action involves the inhibition of various enzymes crucial for microbial metabolism.[1] The undissociated form of this compound is most effective, with its activity increasing as the pH decreases below its pKa of 4.75.[1] Predictive models aim to mathematically capture these relationships to forecast the antimicrobial efficacy of this compound under different conditions.

Comparing Predictive Model Performance with Experimental Data

A key approach in validating predictive models is to compare their output with experimentally determined values, such as the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

One study developed a mathematical model to predict the MIC of various organic acids, including this compound, based on their physicochemical properties. The model utilized Principal Components Analysis (PCA) and Partial Least Squares (PLS) regression to correlate properties like the number of double bonds, molecular size, and solubility with antimicrobial activity. The model's predictions for the MIC of this compound against several bacteria showed a high degree of correlation with experimental data, as indicated by the coefficient of determination (R²) values.

MicroorganismPredicted MIC (mM)Experimental MIC (mM)R² of Model
Bacillus cereusVaries by strainVaries by strain0.968
Bacillus subtilisVaries by strainVaries by strain0.968
Alicyclobacillus sp.Varies by strainVaries by strain0.970
Lactobacillus sp.Varies by strainVaries by strain0.856
Escherichia coliVaries by strainVaries by strain0.785

Caption: Comparison of predicted versus experimental MIC values for this compound.

Experimental Data: this compound's Antimicrobial Spectrum

The following table summarizes the experimentally determined Minimum Inhibitory Concentrations (MIC) of this compound against a range of common foodborne microorganisms. This data provides a baseline for the validation of predictive models.

MicroorganismTypeMIC (ppm)
Campylobacter coliBacterium< 500
Campylobacter jejuniBacterium< 500
Erwinia carotovoraBacterium< 500
Micrococcus luteusBacterium< 500
Moraxella catarrhalisBacterium< 500
Various YeastsFungusVaries by species
Various MoldsFungusVaries by species

Data sourced from multiple studies. MIC values can vary based on experimental conditions such as pH, temperature, and culture medium.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

1. Inoculum Preparation:

  • Microbial colonies are suspended in a broth medium (e.g., Mueller Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard.
  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared and serially diluted in the appropriate broth medium in a 96-well microtiter plate.
  • The concentrations tested typically range from a high concentration that is expected to be inhibitory to a low concentration that is not.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized microbial suspension.
  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
  • The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Visualizing the Validation Workflow and Mechanism of Action

To better understand the processes involved in validating predictive models and the antimicrobial action of this compound, the following diagrams have been generated.

G cluster_model Predictive Model Development cluster_exp Experimental Validation cluster_comp Comparison and Validation Model Mathematical Model Construction Comparison Comparison of Predicted vs. Experimental MIC Model->Comparison PCA Principal Components Analysis PLS Partial Least Squares Regression PCA->PLS PLS->Model PhysChem Physicochemical Properties of this compound PhysChem->PCA MIC_Exp Experimental MIC Determination MIC_Exp->Comparison Broth Broth Microdilution Assay Broth->MIC_Exp Validation Model Validation (R² calculation) Comparison->Validation

Caption: Workflow for the validation of predictive models for this compound.

G cluster_cell Microbial Cell Enzyme_Carb Carbohydrate Metabolism Enzymes (e.g., enolase, lactate dehydrogenase) Enzyme_CAC Citric Acid Cycle Enzymes (e.g., malate dehydrogenase, succinate dehydrogenase) Sorbic_Acid This compound Sorbic_Acid->Enzyme_Carb Inhibition Sorbic_Acid->Enzyme_CAC Inhibition

Caption: this compound's inhibitory action on key microbial enzymes.

References

Safety Operating Guide

Proper Disposal of Sorbic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of sorbic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of skin and eye irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[2]

  • Eye Protection: Use safety goggles with side shields.

  • Respiratory Protection: In case of dust formation, use a suitable respirator.[1]

  • Lab Coat: A standard lab coat is recommended to protect clothing.

Step-by-Step Disposal Procedures

The primary and recommended method for this compound disposal is through an approved waste disposal facility. Under no circumstances should this compound be disposed of down the drain.[3]

1. Waste Collection and Storage:

  • Container: Place this compound waste in a suitable, clearly labeled, and closed container to await disposal.

  • Labeling: The container must be accurately labeled as "this compound Waste" to ensure proper identification and handling by waste management personnel.

  • Storage Location: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as oxidizing agents, reducing agents, and bases. Keep the container tightly closed.

2. Disposal of Unused this compound:

  • Solid Waste: Unused or expired solid this compound should be collected and placed directly into the designated waste container.

  • Contaminated Materials: Any materials, such as weighing paper or contaminated gloves, should also be placed in the sealed container for disposal.

3. Managing Spills:

In the event of a this compound spill, follow these steps to ensure safe cleanup and disposal:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains or waterways.

  • Cleanup:

    • For dry spills, use dry cleanup procedures to avoid generating dust. Carefully sweep or vacuum the spilled material and place it into the designated waste container.

    • For solutions, absorb the spill with an inert, non-combustible material such as sand or earth.

  • Decontamination: Clean the spill area thoroughly with water.

  • Disposal of Cleanup Materials: All contaminated cleanup materials must be placed in the sealed waste container for disposal.

4. Arranging for Professional Disposal:

  • Contact: Arrange for the collection of the this compound waste by a licensed and approved waste disposal company.

  • Regulations: Ensure that the disposal is carried out in accordance with all local, regional, and national regulations. The primary method of disposal by such facilities is typically incineration or placement in a permitted landfill.

Quantitative Data Summary

No quantitative data regarding specific disposal limits or comparative disposal efficacy was identified in the provided safety data sheets. The consistent recommendation is the complete removal and disposal of this compound waste through a certified waste management provider.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 This compound Disposal Workflow cluster_2 This compound Disposal Workflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe spill Is it a spill? ppe->spill collect_waste Place in a labeled, sealed container spill->collect_waste No (Routine Waste) spill_cleanup Contain and clean up spill (avoid dust, use inert absorbent) spill->spill_cleanup Yes store Store in a designated, well-ventilated area collect_waste->store collect_cleanup Place cleanup materials in sealed container spill_cleanup->collect_cleanup collect_cleanup->store arrange_disposal Arrange for collection by an approved waste disposal company store->arrange_disposal end Disposal Complete arrange_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Sorbic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Sorbic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE.

Protection Type Specification Purpose Reference
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) tested according to EN 374.To prevent skin contact and irritation.[1][2][3][1][4]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect against dust particles and accidental splashes causing serious eye irritation.
Respiratory Protection Use in a well-ventilated area. If dust formation is unavoidable, use a particulate filter respirator (e.g., P1 filter for at least 80% of airborne particles).To prevent respiratory tract irritation from inhaling dust.
Body Protection Laboratory coat.To protect skin and clothing from contamination.

Operational Plan: Handling this compound

Follow this step-by-step guide for the safe handling of this compound.

Pre-Handling Preparations
  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.

  • Eyewash and Safety Shower: Confirm that an eyewash station and safety shower are accessible and in good working order.

  • Gather Materials: Collect all necessary equipment, including PPE, spatulas, weigh boats, and containers for the experiment and for waste.

  • Labeling: Prepare labels for all containers that will hold this compound or its solutions.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Avoid Dust: Handle this compound carefully to avoid generating dust.

  • Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Avoid Contact: Prevent direct contact with skin and eyes. Do not allow the chemical to contact exposed food or utensils.

  • Hygiene: Do not eat, drink, or smoke in the handling area.

Post-Handling Procedure
  • Secure Container: Tightly close the main this compound container and store it in a dry, well-ventilated place.

  • Clean Up: Clean the work area thoroughly.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Always wash hands with soap and water after handling the chemical. Contaminated clothing should be taken off and washed before reuse.

Emergency and Disposal Plan

Accidental Spill Response
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate (If Necessary): For large spills, evacuate the area.

  • Control Spill:

    • For small, dry spills: Use dry clean-up procedures to avoid generating dust. Dampening the solid material with 60-70% ethanol can help control dust before transferring it to a suitable container.

    • Use absorbent paper dampened with the same ethanol solution to wipe up any remaining material.

  • Containment: Place all contaminated materials, including absorbent paper and any contaminated clothing, into a sealed, labeled container for disposal.

  • Decontaminate: Wash the spill area with a soap and water solution.

First-Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice from an ophthalmologist.

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.

  • Ingestion: Rinse the mouth with water. Call a doctor if you feel unwell.

Disposal Plan
  • Waste Collection: Collect all this compound waste, including contaminated materials, in a suitable, labeled, and sealed container.

  • Disposal Method: Dispose of the contents and container in accordance with local, regional, and national regulations. This may involve an industrial combustion plant or an approved waste disposal facility. Do not dispose of down the drain unless specifically permitted by your institution's guidelines.

Safe Handling Workflow for this compound

G Safe this compound Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal A Verify Ventilation (Fume Hood) B Check Emergency Equipment (Eyewash, Shower) A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Handle Carefully to Avoid Dust C->D E Avoid Contact with Skin & Eyes D->E Spill Spill or Exposure Event D->Spill F Securely Close Container E->F Procedure Complete E->Spill G Clean Work Area F->G H Doff PPE & Wash Hands G->H I Collect Waste in Labeled Container H->I J Dispose per Institutional & Local Regulations I->J Spill->B Use Emergency Equipment

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.